molecular formula C8H16O2 B1605013 2-Ethyl-3-methylpentanoic acid CAS No. 22414-77-3

2-Ethyl-3-methylpentanoic acid

Cat. No.: B1605013
CAS No.: 22414-77-3
M. Wt: 144.21 g/mol
InChI Key: MVNDLBVMQJUQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methylpentanoic acid is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNDLBVMQJUQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945070
Record name 2-Ethyl-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22414-77-3
Record name 2-Ethyl-3-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22414-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-methylvaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022414773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-3-methylvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.871
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2R,3S)-2-ethyl-3-methylpentanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known properties of the chiral carboxylic acid, (2R,3S)-2-ethyl-3-methylpentanoic acid. Due to the limited availability of in-depth experimental data and biological studies for this specific stereoisomer, this document focuses on foundational physicochemical properties and general synthetic approaches. Further empirical research is required to fully characterize this compound for potential applications in drug development and other scientific fields.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₆O₂PubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
IUPAC Name (2R,3S)-2-ethyl-3-methylpentanoic acidPubChem[1]
CAS Number 210537-44-3ABI Chem[2]
Boiling Point (for 2-ethyl-3-methylpentanoic acid) 214-225 °CChemBK[3]
Computed XLogP3 2.5PubChem[1]
Computed Topological Polar Surface Area 37.3 ŲPubChem[1]
Computed Heavy Atom Count 10PubChem[1]

Synthesis and Experimental Protocols

Detailed, experimentally validated protocols for the stereoselective synthesis of (2R,3S)-2-ethyl-3-methylpentanoic acid are not extensively reported in publicly accessible literature. However, general synthetic strategies for 2,3-disubstituted pentanoic acids can be adapted to achieve the desired stereochemistry.

One potential approach involves the use of chiral auxiliaries to control the stereoselective alkylation of a precursor molecule. For instance, a malonic ester synthesis starting from 3-methylpentanoic acid could be a viable route. A general, non-stereospecific synthesis of this compound has been described starting from 3-methylpentanoic acid and iodoethane.[4] Another patented method involves the oxidation of 2-ethyl-3-methyl pentanal.[5]

A detailed, generalized protocol for the synthesis of a related compound, 3-methylpentanoic acid, is available from Organic Syntheses, which involves the saponification and decarboxylation of ethyl sec-butylmalonate.[6] This methodology could potentially be adapted for the synthesis of the target molecule by introducing an ethyl group at the alpha-position, likely requiring further stereoselective steps.

General Workflow for Chiral Carboxylic Acid Synthesis via Malonic Ester Route:

G cluster_0 Preparation of Substituted Malonic Ester cluster_1 Stereoselective Alkylation cluster_2 Final Product Formation start 3-Methylpentanoic Acid Derivative step1 Malonic Ester Synthesis start->step1 step2 Introduction of Chiral Auxiliary step1->step2 step3 Diastereoselective Ethylation step2->step3 step4 Hydrolysis and Decarboxylation step3->step4 step5 Purification step4->step5 final_product (2R,3S)-2-ethyl-3-methylpentanoic acid step5->final_product

Caption: A conceptual workflow for the stereoselective synthesis of (2R,3S)-2-ethyl-3-methylpentanoic acid.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, Mass Spectrometry) for (2R,3S)-2-ethyl-3-methylpentanoic acid are not available in the reviewed literature. Analysis of related compounds can provide an estimation of expected spectral features.

Biological and Pharmacological Properties

As of the date of this document, there is no publicly available information on the biological activity, pharmacological effects, or mechanism of action for (2R,3S)-2-ethyl-3-methylpentanoic acid. A structurally related compound, (2RS)-2-Ethyl-2-methylpentanoic acid, has been noted to have cytotoxic and fusogenic properties, inhibiting tumor cell growth.[7] However, due to the critical role of stereochemistry in biological activity, these properties cannot be directly attributed to the (2R,3S) isomer.

Given the absence of biological data, no signaling pathways associated with (2R,3S)-2-ethyl-3-methylpentanoic acid can be described or visualized at this time.

Conclusion

(2R,3S)-2-ethyl-3-methylpentanoic acid is a chiral molecule with defined stereochemistry. While its basic physicochemical properties can be estimated, a comprehensive understanding of this compound is hindered by the lack of detailed experimental data, including specific physical constants, spectroscopic analyses, and biological activity studies. Further research is necessary to elucidate the properties of this specific stereoisomer and to explore its potential applications in pharmacology and other areas of chemical science. Professionals in drug development are encouraged to undertake empirical studies to fully characterize this molecule.

References

An In-Depth Technical Guide to the Chemical Synthesis of 2-Ethyl-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for 2-Ethyl-3-methylpentanoic acid, a valuable carboxylic acid in various research and development applications. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the synthetic routes.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several key methodologies. The two most prominent and well-documented pathways are the direct oxidation of 2-Ethyl-3-methylpentanal and the classic malonic ester synthesis. Each method presents distinct advantages and challenges in terms of yield, purity, and scalability.

Pathway 1: Oxidation of 2-Ethyl-3-methylpentanal

A direct and efficient route to this compound involves the oxidation of its corresponding aldehyde, 2-Ethyl-3-methylpentanal. This method is noted for its high yield and the avoidance of certain byproducts associated with other synthetic approaches.[1]

Experimental Protocol

This protocol is based on a patented process for the preparation of this compound.[1]

Materials:

  • 2-Ethyl-3-methylpentanal

  • Water

  • Oxygen-containing gas (e.g., pure oxygen or air)

  • Aqueous sodium hydroxide (B78521) (caustic) solution

  • Sulfuric acid

Procedure:

  • An aqueous dispersion of 2-Ethyl-3-methylpentanal is prepared by mixing the aldehyde with 2 to 4 parts of water.

  • The dispersion is introduced into a pressure reactor.

  • The system is stirred vigorously while an oxygen-containing gas is introduced, maintaining a pressure in the range of 0 to 500 p.s.i.

  • The reaction temperature is maintained between -20°C and 60°C.

  • The reaction is monitored for completion (e.g., by gas chromatography).

  • Upon completion, the resulting carboxylic acid is dissolved by the addition of an aqueous sodium hydroxide solution.

  • The aqueous extract is separated from any organic impurities.

  • The aqueous solution is then acidified with sulfuric acid to precipitate the this compound.

  • The product is washed with water and dried to yield the final product.

Synthesis of the Starting Aldehyde

The precursor, 2-Ethyl-3-methylpentanal, can be synthesized by the hydrogenation of 2-ethyl-3-methyl-4-pentenal using a Raney nickel catalyst.[1]

Logical Workflow for Oxidation Pathway

Oxidation_Pathway cluster_start Preparation of Starting Aldehyde cluster_main Oxidation to Carboxylic Acid cluster_workup Work-up 2-ethyl-3-methyl-4-pentenal 2-ethyl-3-methyl-4-pentenal H2, Raney Ni H2, Raney Ni 2-ethyl-3-methyl-4-pentenal->H2, Raney Ni 2-Ethyl-3-methylpentanal 2-Ethyl-3-methylpentanal H2, Raney Ni->2-Ethyl-3-methylpentanal 2-Ethyl-3-methylpentanal_main 2-Ethyl-3-methylpentanal Oxygen, H2O Oxygen, H2O 2-Ethyl-3-methylpentanal_main->Oxygen, H2O Crude Product Crude Product Oxygen, H2O->Crude Product Crude_Product_workup Crude Product NaOH(aq) NaOH(aq) Crude_Product_workup->NaOH(aq) Aqueous Extract Aqueous Extract NaOH(aq)->Aqueous Extract H2SO4 H2SO4 Aqueous Extract->H2SO4 This compound This compound H2SO4->this compound

Oxidation Synthesis Workflow

Pathway 2: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[2][3][4][5] This pathway involves the sequential alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired product. For this compound, this requires a two-step alkylation.

Experimental Protocol

This protocol is an adaptation based on the general principles of malonic ester synthesis and a detailed procedure for a similar molecule, 3-methylpentanoic acid.[6]

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • sec-Butyl bromide (2-bromobutane)

  • Ethyl iodide

  • Potassium hydroxide

  • Concentrated sulfuric acid

  • Diethyl ether

  • Benzene (for azeotropic distillation)

Procedure:

Step 1: First Alkylation (Introduction of the sec-Butyl Group)

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Diethyl malonate is added dropwise to the stirred sodium ethoxide solution.

  • After the addition is complete, the mixture is heated to reflux.

  • sec-Butyl bromide is then added dropwise to the refluxing mixture.

  • The reaction mixture is refluxed for several hours until the alkylation is complete.

  • The ethanol is removed by distillation.

  • The residue is treated with water and extracted with diethyl ether. The ether layer containing diethyl sec-butylmalonate is washed and dried.

Step 2: Second Alkylation (Introduction of the Ethyl Group)

  • The diethyl sec-butylmalonate is dissolved in anhydrous ethanol, and a fresh solution of sodium ethoxide is added.

  • The mixture is heated to reflux, and ethyl iodide is added dropwise.

  • The reaction mixture is refluxed for several hours.

  • The solvent is removed, and the product, diethyl ethyl-sec-butylmalonate, is isolated via extraction.

Step 3: Hydrolysis and Decarboxylation

  • A solution of potassium hydroxide in water is added to the diethyl ethyl-sec-butylmalonate.[6]

  • The mixture is refluxed for several hours to ensure complete saponification of the ester groups.[6]

  • The ethanol formed during saponification is removed by distillation.[6]

  • The cooled reaction mixture is carefully acidified with a cold solution of concentrated sulfuric acid.[6]

  • The acidified mixture is then refluxed for several hours to effect decarboxylation of the intermediate malonic acid.[6]

  • The resulting this compound, which may separate as an oily layer, is isolated. This can be achieved by steam distillation using an automatic separator or by extraction with diethyl ether.[6]

  • The crude acid is purified by distillation, potentially after azeotropic removal of water with benzene.[6]

Malonic Ester Synthesis Pathway Diagram

Malonic_Ester_Synthesis Diethyl malonate Diethyl malonate NaOEt_1 1. NaOEt Diethyl malonate->NaOEt_1 Deprotonation sec-Butyl Br 2. sec-Butyl Bromide NaOEt_1->sec-Butyl Br Alkylation Diethyl sec-butylmalonate Diethyl sec-butylmalonate sec-Butyl Br->Diethyl sec-butylmalonate NaOEt_2 1. NaOEt Diethyl sec-butylmalonate->NaOEt_2 Deprotonation Ethyl Iodide 2. Ethyl Iodide NaOEt_2->Ethyl Iodide Alkylation Diethyl ethyl-sec-butylmalonate Diethyl ethyl-sec-butylmalonate Ethyl Iodide->Diethyl ethyl-sec-butylmalonate Hydrolysis 1. KOH, H2O, Heat Diethyl ethyl-sec-butylmalonate->Hydrolysis Saponification Decarboxylation 2. H2SO4, Heat Hydrolysis->Decarboxylation Acidification & Decarboxylation This compound This compound Decarboxylation->this compound

Malonic Ester Synthesis Pathway

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthesis pathways for this compound.

ParameterOxidation of AldehydeMalonic Ester Synthesis
Starting Materials 2-Ethyl-3-methylpentanal, OxygenDiethyl malonate, sec-Butyl bromide, Ethyl iodide
Key Reagents None (non-catalytic)Sodium ethoxide, Potassium hydroxide, Sulfuric acid
Reaction Steps 1 (Oxidation)3 (2x Alkylation, Hydrolysis/Decarboxylation)
Reported Yield 80%[1]62-65% (estimated based on a similar synthesis)[6]
Purity Considerations Minimizes degradation and byproducts.[1]Can produce dialkylated byproducts, requiring careful purification.[3]
Scalability Potentially well-suited for industrial scale.Multi-step nature may pose challenges for large-scale production.

Conclusion

Both the oxidation of 2-Ethyl-3-methylpentanal and the malonic ester synthesis represent viable pathways for the preparation of this compound. The choice of method will depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the synthesis. The oxidation route offers a more direct and higher-yielding approach, while the malonic ester synthesis provides a classic and adaptable method for the construction of this substituted carboxylic acid. Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for their specific applications.

References

An In-depth Technical Guide to the Stereoisomers of 2-Ethyl-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-ethyl-3-methylpentanoic acid, a chiral carboxylic acid with potential applications in various fields, including pharmaceuticals. This document outlines the structural features, stereochemical relationships, and physicochemical properties of its stereoisomers. Additionally, it details generalized experimental approaches for the synthesis and separation of these isomers, addressing the current landscape of available scientific information.

Introduction to this compound and its Stereoisomerism

This compound is a branched-chain carboxylic acid with the chemical formula C₈H₁₆O₂. The presence of two chiral centers at the C2 and C3 positions gives rise to four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers: (2R,3S)- and (2S,3R)-2-ethyl-3-methylpentanoic acid, and (2R,3R)- and (2S,3S)-2-ethyl-3-methylpentanoic acid. The spatial arrangement of the ethyl and methyl groups around these stereocenters dictates the molecule's three-dimensional structure and, consequently, its interaction with other chiral molecules, which is of paramount importance in drug development and other stereospecific applications.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

PropertyValueSource
Molecular FormulaC₈H₁₆O₂N/A
Molecular Weight144.21 g/mol N/A
Boiling Point214-225 °C[1]
Density0.924 ± 0.06 g/cm³ (Predicted)[1]
CAS Number22414-77-3[1][2][3][4]

Specific quantitative data for the individual stereoisomers, such as specific rotation and melting points, are not extensively documented in the reviewed literature, highlighting a gap in the current body of knowledge.

Stereochemical Relationships

The four stereoisomers of this compound are structurally related as enantiomers and diastereomers. Understanding these relationships is crucial for designing separation strategies and for stereospecific synthesis.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R,3S (2R,3S)-2-ethyl-3-methylpentanoic acid 2S,3R (2S,3R)-2-ethyl-3-methylpentanoic acid 2R,3S->2S,3R Enantiomers 2R,3R (2R,3R)-2-ethyl-3-methylpentanoic acid 2R,3S->2R,3R Diastereomers 2S,3S (2S,3S)-2-ethyl-3-methylpentanoic acid 2R,3S->2S,3S Diastereomers 2S,3R->2R,3R Diastereomers 2S,3R->2S,3S Diastereomers 2R,3R->2S,3S Enantiomers

Caption: Logical relationships between the stereoisomers of this compound.

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis or chiral resolution of this compound are not extensively published. However, based on established organic chemistry principles, a generalized workflow can be proposed.

Synthesis of Racemic this compound

A common approach to synthesizing the racemic mixture involves the alkylation of a suitable precursor followed by hydrolysis. A patented method describes the preparation by treating 2-ethyl-3-methyl pentanal with an oxygen-containing gas.[5] Another potential route starts from 3-methylpentanoic acid.[6]

Example Protocol (Generalized):

  • Alkylation: React the enolate of a propanoic acid equivalent with a suitable alkyl halide (e.g., 2-bromobutane) to introduce the sec-butyl group. This would be followed by another alkylation step to introduce the ethyl group at the alpha position.

  • Hydrolysis: Subsequent hydrolysis of the resulting ester or amide would yield the racemic carboxylic acid.

Chiral Resolution of Stereoisomers

The separation of enantiomers from a racemic mixture is a critical step in obtaining stereopure compounds. Common methods include chiral chromatography and diastereomeric salt formation.

4.2.1. Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful techniques for separating enantiomers. While a specific protocol for this compound is not available, a general approach can be outlined.

Table 2: Generalized Chiral GC-MS Protocol Parameters

ParameterSetting
Column Chiral stationary phase (e.g., cyclodextrin-based)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Temperature gradient optimized for separation
Detector Mass Spectrometer (MS) for identification

4.2.2. Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts.[7] These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent acidification of the separated salts regenerates the individual enantiomers of the carboxylic acid.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, separation, and characterization of the stereoisomers of this compound, based on generalized and established methodologies.

workflow cluster_synthesis Racemic Synthesis cluster_separation Chiral Resolution cluster_analysis Analysis and Characterization start Starting Materials (e.g., 3-methylpentanoic acid) reaction Chemical Synthesis (e.g., Alkylation, Oxidation) start->reaction racemate Racemic Mixture of This compound reaction->racemate resolution Separation Technique (e.g., Chiral Chromatography or Diastereomeric Salt Formation) racemate->resolution diastereomers Separated Diastereomers/ Enantiomers resolution->diastereomers analysis Analytical Techniques (e.g., Chiral GC-MS, NMR, Polarimetry) diastereomers->analysis data Quantitative Data (e.g., Enantiomeric Excess, Specific Rotation) analysis->data

Caption: Generalized experimental workflow for this compound stereoisomers.

Conclusion

The stereoisomers of this compound represent an interesting area for further research, particularly in fields requiring stereospecific molecular interactions. While the fundamental principles of their synthesis and separation are well-established in organic chemistry, there is a clear need for more detailed experimental studies to fully characterize the individual stereoisomers. This guide provides a foundational understanding for researchers and professionals in drug development and related scientific disciplines, summarizing the current knowledge and outlining logical pathways for future investigation.

References

The Ubiquitous Presence of Branched-Chain Fatty Acids: A Technical Guide to Their Natural Occurrence, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain. Once considered minor components of the total lipid pool, a growing body of evidence has highlighted their significant biological activities and diverse natural distribution. This technical guide provides an in-depth exploration of the natural occurrence of BCFAs, detailed methodologies for their analysis, and an overview of their key signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Occurrence of BCFAs in Nature

BCFAs are primarily synthesized by microorganisms and are consequently found in products derived from them or their hosts. Ruminant animals, with their complex gut microbiota, are a major source of BCFAs in the human diet.[1][2] Fermentation by various bacteria also contributes to the BCFA content of certain foods.[3][4] The following tables summarize the quantitative distribution of major BCFAs in various natural sources.

Table 1: Branched-Chain Fatty Acid Content in Dairy Products

Dairy ProductTotal BCFA (% of total fatty acids)Key BCFAs PresentReference(s)
Cow's Milk1.7 - 3.4iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0[5][6]
Sheep's Milk1.8 - 3.1Higher concentrations of most BCFAs compared to cow's milk[5][6]
Goat's Milk1.2 - 2.4Similar profile to cow's milk[5][6]
Cheese (general)1.37 - 2.73Varies by cheese type and milk source[7][8]
Yogurt~1.8 (calculated from mg/serving)iso and anteiso forms[5]
Butter~2.0 (calculated from mg/serving)iso and anteiso forms[5]

Table 2: Branched-Chain Fatty Acid Content in Ruminant Meats

Meat SourceTotal BCFA (% of total fatty acids)Key BCFAs PresentReference(s)
Beef (ground)1.60 - 1.89iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0[8]
Lamb/MuttonGenerally higher than beefResponsible for characteristic flavor[9]

Table 3: Branched-Chain Fatty Acid Content in Fermented Foods

Fermented FoodTotal BCFA (% of total fatty acids)Key BCFAs PresentReference(s)
Nātto1.00 ± 0.64iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0[3][4]
Shrimp Paste1.63 ± 0.72iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0, iso-18:0[4]
Fish Sauce0.65 ± 0.07iso-15:0, iso-16:0, anteiso-17:0, iso-18:0[4]
SauerkrautAppreciable fractions, but low total fatNot specified[1][7]
Miso0.37 ± 0.06iso-15:0, iso-16:0, anteiso-17:0, iso-18:0[3][4]

Table 4: Concentration of Phytanic and Pristanic Acid in Selected Sources

SourcePhytanic Acid ConcentrationPristanic Acid ConcentrationReference(s)
Cow's Milk0.10 - 0.50% of total fatty acids~0.04 - 0.06% of total fatty acids[5]
Ruminant MeatsPresentPresent[10]
Fatty FishPresentPresent[10]
Human PlasmaMicromolar concentrationsMicromolar concentrations[11]

Experimental Protocols: Analysis of Branched-Chain Fatty Acids

The accurate analysis of BCFAs is crucial for understanding their metabolism and biological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol 1: GC-MS Analysis of BCFAs as Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the general steps for the analysis of BCFAs in biological samples using GC-MS after conversion to their more volatile fatty acid methyl esters (FAMEs).

1. Lipid Extraction:

  • Objective: To isolate total lipids from the sample matrix.

  • Methodology: A modified Folch extraction is commonly used.

    • Homogenize the sample in a chloroform (B151607):methanol (2:1, v/v) solution.

    • Add water or a saline solution to induce phase separation.

    • The lower chloroform layer containing the lipids is collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

2. Saponification and Derivatization to FAMEs:

  • Objective: To hydrolyze esterified fatty acids and convert all free fatty acids to their methyl esters.

  • Methodology:

    • Resuspend the dried lipid extract in a known volume of methanolic sodium hydroxide (B78521) (e.g., 0.5 M).

    • Heat the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 10-30 minutes) to saponify the lipids.

    • Cool the sample and add a methylating agent. Boron trifluoride-methanol solution (BF3-methanol, e.g., 14%) is a common choice.

    • Heat the mixture again (e.g., 80-100°C for 10-30 minutes) to facilitate the methylation of the free fatty acids.

    • After cooling, add a saturated sodium chloride solution and an organic solvent (e.g., hexane).

    • Vortex thoroughly to extract the FAMEs into the organic layer.

    • Collect the upper organic layer containing the FAMEs.

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column (e.g., a wax or cyano-based column) is typically used to achieve good separation of FAME isomers.

  • Injection: Splitless or split injection can be used depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and structures. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for targeted quantification.

Protocol 2: LC-MS/MS Analysis of BCFAs

LC-MS/MS offers an alternative approach, particularly for the analysis of intact BCFAs without derivatization, which can be advantageous for certain applications.

1. Sample Preparation:

  • Objective: To extract BCFAs and remove interfering substances.

  • Methodology:

    • For biological fluids like plasma, a protein precipitation step is often sufficient. Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard to the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant containing the BCFAs is collected and can be directly injected or further concentrated.

    • For tissue samples, a lipid extraction as described in Protocol 1 may be necessary.

2. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A reversed-phase column (e.g., C18) is typically used for the separation of fatty acids.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of free fatty acids.

  • Data Acquisition: Multiple reaction monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions for each BCFA are monitored.

Signaling Pathways and Biological Functions

BCFAs are not merely structural components of cell membranes; they are also bioactive molecules that can modulate various signaling pathways, influencing cellular metabolism and inflammatory responses.

PPARα Activation and Metabolic Regulation

Certain BCFAs, particularly the multi-branched phytanic acid and its metabolite pristanic acid, are potent natural ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[12][13] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.

PPARa_Signaling BCFA Branched-Chain Fatty Acids (e.g., Phytanic Acid, Pristanic Acid) PPARa PPARα BCFA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Expression (e.g., ACOX1, CPT1A) PPRE->TargetGenes Promotes Transcription MetabolicEffects Metabolic Effects: - Increased Fatty Acid Oxidation - Decreased Triglyceride Levels TargetGenes->MetabolicEffects Leads to

Caption: PPARα signaling pathway activated by branched-chain fatty acids.

Upon binding to BCFAs, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[12] This leads to the increased expression of genes involved in fatty acid uptake, transport, and oxidation, ultimately resulting in reduced triglyceride levels.[12]

Modulation of Inflammatory Pathways

BCFAs have also been shown to exert anti-inflammatory effects.[14] This can occur through both PPARα-dependent and independent mechanisms.

BCFA_Inflammation_Modulation BCFA Branched-Chain Fatty Acids PPARa PPARα Activation BCFA->PPARa GPCRs GPCR Activation (e.g., GPR41, GPR43) BCFA->GPCRs NFkB NF-κB Pathway PPARa->NFkB Inhibits GPCRs->NFkB Inhibits ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory Promotes AntiInflammatory Anti-inflammatory Response NFkB->AntiInflammatory Suppression leads to

Caption: Modulation of inflammatory pathways by branched-chain fatty acids.

PPARα activation can inhibit the activity of the pro-inflammatory transcription factor NF-κB.[12] Additionally, short-chain BCFAs produced by gut microbiota can activate G-protein coupled receptors (GPCRs) such as GPR41 and GPR43 on immune and intestinal epithelial cells.[15][16] Activation of these receptors can also lead to the suppression of NF-κB signaling and a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby promoting an anti-inflammatory state.[17]

Experimental Workflow for BCFA Analysis

The following diagram illustrates a typical experimental workflow for the analysis of BCFAs from a biological sample.

BCFA_Analysis_Workflow Sample Biological Sample (e.g., Tissue, Plasma, Food) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization (e.g., FAMEs for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis DataProcessing Data Processing (Peak Integration, Identification) Analysis->DataProcessing Quantification Quantification (Internal/External Standards) DataProcessing->Quantification Result BCFA Profile and Concentration Quantification->Result

Caption: General experimental workflow for the analysis of branched-chain fatty acids.

Conclusion

Branched-chain fatty acids are a structurally diverse and biologically active class of lipids with a widespread natural occurrence, particularly in ruminant-derived products and fermented foods. Their analysis, though challenging due to isomeric complexity, can be robustly achieved through established chromatographic and mass spectrometric techniques. The elucidation of their roles in metabolic regulation and inflammation, primarily through the activation of PPARα and modulation of gut microbiota-host signaling, opens up new avenues for research and potential therapeutic applications. This guide provides a foundational resource for scientists and drug development professionals to further explore the fascinating world of branched-chain fatty acids.

References

A Technical Guide to 2-Ethyl-3-methylpentanoic Acid: IUPAC Nomenclature, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-3-methylpentanoic acid, detailing its IUPAC nomenclature, chemical structure, and known methods of synthesis. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in the synthesis, characterization, or potential applications of this and related branched-chain carboxylic acids.

IUPAC Nomenclature and Chemical Structure

This compound is a branched-chain aliphatic carboxylic acid. Its systematic name is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Deciphering the IUPAC Name

The IUPAC name provides a precise description of the molecule's structure. The naming convention for this carboxylic acid follows a logical, step-by-step process to identify the parent chain and the location of all substituents.

IUPAC_Nomenclature start Identify the Principal Functional Group parent_chain Identify the Longest Carbon Chain Containing the Functional Group start->parent_chain Carboxylic Acid (-oic acid) numbering Number the Parent Chain parent_chain->numbering Pentanoic Acid (5 carbons) substituents Identify and Name Substituents numbering->substituents Start from the Carboxyl Carbon (C1) assembly Assemble the Full IUPAC Name substituents->assembly Ethyl at C2, Methyl at C3 final_name This compound assembly->final_name Alphabetize Substituents

Caption: Logical workflow for the IUPAC nomenclature of this compound.

Chemical Structure and Properties

The chemical structure of this compound corresponds to the IUPAC name. It possesses two stereocenters at the C2 and C3 positions, meaning it can exist as four different stereoisomers. The general structure and key properties are summarized below.

Caption: 2D chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆O₂[1][2][3]
Molecular Weight 144.21 g/mol [2][3]
CAS Number 22414-77-3[2][3]
Boiling Point 214-225 °C (Predicted)[2]
Density 0.924 ± 0.06 g/cm³ (Predicted)[2]
IUPAC Name (Stereoisomer) (2R,3S)-2-ethyl-3-methylpentanoic acid[4]

Note: Experimental physical properties beyond basic identifiers are not widely reported in publicly available literature. The boiling point and density are predicted values.

Experimental Protocols: Synthesis of this compound

While multiple synthetic routes may be theoretically possible, a detailed experimental protocol for the synthesis of this compound has been described in the patent literature.

Oxidation of 2-Ethyl-3-methylpentanal

A documented method involves the non-catalytic oxidation of 2-ethyl-3-methylpentanal using an oxygen-containing gas.[4] This process is noted for its efficiency and for producing a product with minimal side products, which is particularly relevant for pharmaceutical applications.[4]

Reaction Scheme:

2-Ethyl-3-methylpentanal + O₂ → this compound

Experimental Procedure:

The following protocol is adapted from US Patent 3,415,877 A.[4]

  • Dispersion: 32 grams of 2-ethyl-3-methyl-pentanal were dispersed in 64 ml of water.

  • Reaction: The system was stirred for 2.5 hours at a temperature of 17-20 °C under an oxygen pressure of 30 p.s.i.

  • Extraction: The resulting acid was dissolved by the addition of 20 ml of caustic solution.

  • Isolation: The aqueous extract was separated and subsequently acidified with sulfuric acid.

  • Purification: After washing, 29.3 grams of this compound were obtained.

Yield: This procedure reportedly affords a yield of approximately 80%.[4]

Table 2: Summary of Synthesis Protocol Parameters

ParameterValue
Starting Material 2-Ethyl-3-methylpentanal
Oxidizing Agent Oxygen gas
Solvent Water
Temperature 17-20 °C
Pressure 30 p.s.i.
Reaction Time 2.5 hours
Reported Yield ~80%

Quantitative Data

Biological Activity and Potential Applications

There is currently a lack of published research on the specific biological activities or signaling pathway interactions of this compound. However, for professionals in drug development, the broader class of short-chain fatty acids (SCFAs) and their derivatives are of interest. For context, related molecules such as 3-methylpentanoic acid have been identified as fungal metabolites and are known to contribute to the aroma of mushrooms; some have reported antimicrobial potential in certain fungi.

Given the precedent for biological activity in structurally similar compounds, this compound could be a candidate for screening in various biological assays, including but not limited to:

  • Antimicrobial assays

  • Antifungal assays

  • Metabolic studies

  • Cytotoxicity assays against various cell lines

Any investigation into the biological effects of this compound would represent a novel area of research.

Conclusion

This technical guide has summarized the available information on this compound, focusing on its IUPAC nomenclature, chemical structure, and a detailed protocol for its synthesis. While foundational physicochemical data is available, there is a clear opportunity for further research to characterize this molecule fully through spectral analysis and to investigate its potential biological activities. The provided synthesis protocol offers a viable pathway for obtaining this compound for such future studies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of C8 Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical and chemical properties of C8 carboxylic acids, with a primary focus on the straight-chain isomer, n-octanoic acid, also known as caprylic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways.

Physical Properties of C8 Carboxylic Acids

C8 carboxylic acids are eight-carbon fatty acids. The most common is n-octanoic acid, a medium-chain fatty acid (MCFA) naturally found in sources like coconut and palm oil, as well as mammalian milk[1]. Its isomers include various branched-chain structures. These compounds are characterized by a carboxyl group (-COOH) attached to an eight-carbon chain[2].

Quantitative Physical Data

The physical properties of n-octanoic acid are well-documented. It exists as a colorless, oily liquid with a characteristically unpleasant, rancid odor and taste[1][3][4]. At temperatures below its melting point, it solidifies into leafy crystals. Data for n-octanoic acid and some of its isomers are summarized in the table below.

Propertyn-Octanoic Acid (Caprylic Acid)2-Ethylhexanoic Acid
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂
Molecular Weight 144.21 g/mol [1]144.21 g/mol
Melting Point 16.7 °C (62.1 °F)[5]-59 °C (-74 °F)
Boiling Point 239.7 °C (463.5 °F)[5]228 °C (442 °F)
Density 0.910 g/mL at 25 °C[4]0.903 g/mL at 20 °C
pKa ~4.89~4.83
Water Solubility 0.68 g/L at 20 °C (minimally soluble)[4]2.7 g/L at 20 °C
Appearance Colorless oily liquid[1][3][4]Colorless liquid
Odor Slightly unpleasant, rancid[3][4]Mild

Chemical Properties of C8 Carboxylic Acids

The chemical behavior of C8 carboxylic acids is dictated by the carboxyl functional group. They are weak acids and can undergo reactions typical of this class of compounds, such as esterification and acid-base reactions[6].

Acidity and Reactivity

As weak acids, C8 carboxylic acids partially dissociate in water to form a carboxylate anion and a proton. This acidic nature allows them to react with bases to form salts. The carboxyl group can also react with alcohols to form esters, which often have pleasant, fruity odors, in contrast to the parent carboxylic acid[7]. This process is known as esterification.

Antimicrobial Activity

Caprylic acid exhibits antimicrobial, antifungal, and antiviral properties. It is used commercially as a food contact surface sanitizer and in disinfectants for healthcare facilities[3]. Its ability to disrupt the cell membranes of certain microorganisms contributes to this activity.

Biological Significance and Signaling Pathways

C8 carboxylic acids, particularly caprylic acid, play significant roles in various biological processes. They are involved in energy metabolism and cellular signaling.

Ghrelin Acylation Pathway

Caprylic acid is essential for the acylation of the hormone ghrelin. Ghrelin is a key regulator of appetite and energy balance. For ghrelin to become active and stimulate hunger, it must be acylated, and caprylic acid is the primary fatty acid that attaches to a specific serine residue on the ghrelin molecule. This process is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT).

Ghrelin_Acylation_Pathway cluster_synthesis Ghrelin Synthesis & Acylation cluster_activation Activation via Caprylic Acid cluster_action Biological Action Proghrelin Proghrelin Ghrelin Unacylated Ghrelin (Inactive) Proghrelin->Ghrelin Cleavage Acyl_Ghrelin Acylated Ghrelin (Active) Ghrelin->Acyl_Ghrelin Acylation GHSR GHSR-1a Receptor (Hypothalamus) Acyl_Ghrelin->GHSR Binding Caprylic_Acid Caprylic Acid (C8:0) GOAT Ghrelin O-acyltransferase (GOAT) Caprylic_Acid->GOAT GOAT->Ghrelin Hunger Stimulation of Hunger GHSR->Hunger Signal Transduction

Ghrelin Acylation by Caprylic Acid
ABCA1/p-JAK2/p-STAT3 Signaling Pathway

Recent research has implicated caprylic acid in the modulation of lipid metabolism and inflammatory responses through the ABCA1/p-JAK2/p-STAT3 signaling pathway[8][9][10]. ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein involved in reverse cholesterol transport. The interaction of certain molecules with ABCA1 can trigger the phosphorylation of Janus kinase 2 (JAK2) and subsequently the Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is important for both lipid efflux and anti-inflammatory signaling[9]. Studies have shown that caprylic acid can enhance the expression of ABCA1, p-JAK2, and p-STAT3, suggesting a role in promoting cholesterol removal and reducing inflammation[8][10].

ABCA1_Signaling_Pathway Caprylic_Acid Caprylic Acid (C8:0) ABCA1 ABCA1 Caprylic_Acid->ABCA1 Upregulates JAK2 JAK2 ABCA1->JAK2 Activates Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., anti-inflammatory genes) Nucleus->Gene_Expression Induces Inflammation_Suppression Inflammation Suppression Gene_Expression->Inflammation_Suppression

Caprylic Acid and the ABCA1/p-JAK2/p-STAT3 Pathway

Experimental Protocols

The following are detailed methodologies for determining key physical and chemical properties of C8 carboxylic acids.

Determination of Melting Point

Objective: To determine the temperature range over which the C8 carboxylic acid transitions from a solid to a liquid.

Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Sample of C8 carboxylic acid (solid form; n-octanoic acid may need to be cooled to solidify)

  • Mortar and pestle (if sample is crystalline)

  • Spatula

Procedure:

  • Ensure the C8 carboxylic acid sample is solid and dry. If crystalline, gently crush it into a fine powder using a mortar and pestle.

  • Pack the capillary tube by pressing the open end into the powdered sample. A small amount of sample should enter the tube.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a moderate level to obtain an approximate melting point.

  • Observe the sample through the magnifying lens.

  • For a more accurate measurement, repeat the process with a new sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid C8 carboxylic acid equals the atmospheric pressure.

Materials:

  • Thiele tube or a small test tube with a side arm

  • Heating mantle or Bunsen burner

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • C8 carboxylic acid sample (liquid)

  • Mineral oil or other suitable heating bath liquid

Procedure:

  • Fill the Thiele tube with mineral oil to a level above the side arm.

  • Place a small amount (1-2 mL) of the C8 carboxylic acid into the small test tube.

  • Place the capillary tube, sealed end up, into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the oil bath.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the C8 carboxylic acid.

Materials:

  • pH meter with a glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • C8 carboxylic acid sample

  • Solvent (e.g., water or a water-ethanol mixture for better solubility)

  • Volumetric flasks and pipettes

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a known amount of the C8 carboxylic acid and dissolve it in a known volume of the chosen solvent in a beaker.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.

  • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration, reducing the increment size as the pH begins to change more rapidly (near the equivalence point).

  • Continue adding titrant until the pH plateaus well into the basic range.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

  • The pKa is equal to the pH at the half-equivalence point.

Experimental Workflow for Carboxylic Acid Analysis

The following diagram illustrates a general workflow for the analysis of a sample containing a C8 carboxylic acid, from sample preparation to structural elucidation.

Carboxylic_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_separation Separation and Detection cluster_analysis Data Analysis and Characterization cluster_validation Validation Sample Biological or Chemical Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) Extraction->LC_MS GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Quantification Quantification GC_MS->Quantification Identification Structural Identification GC_MS->Identification LC_MS->Quantification LC_MS->Identification Prop_Determination Physical/Chemical Property Determination Quantification->Prop_Determination Identification->Prop_Determination Confirmation Spectroscopic Confirmation (NMR, IR) Identification->Confirmation Purity Purity Assessment (e.g., via Melting Point) Prop_Determination->Purity

General Workflow for C8 Carboxylic Acid Analysis

This comprehensive guide provides foundational knowledge on the physical and chemical properties of C8 carboxylic acids, offering both theoretical understanding and practical experimental guidance for professionals in research and drug development.

References

The Isomeric World of Short-Chain Fatty Acids: A Historical and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs), volatile fatty acids with fewer than six carbon atoms, are pivotal metabolites in host-microbe interactions, primarily produced through the fermentation of dietary fiber and amino acids by the gut microbiota. While acetate, propionate, and butyrate (B1204436) are the most abundant and well-studied SCFAs, their branched-chain isomers—isobutyrate and isovalerate—are emerging as critical signaling molecules with distinct biological activities. This technical guide provides an in-depth exploration of the discovery, history, and divergent signaling pathways of these isomeric SCFAs, offering a comprehensive resource for researchers in physiology, microbiology, and pharmacology.

A Historical Journey: The Discovery of SCFA Isomers

The story of SCFA isomers unfolds over more than a century of chemical and biological investigation, beginning with the foundational work on fatty acids in the 19th century.

Early Discoveries in Fatty Acid Chemistry

The initial explorations into the nature of fats and oils were pioneered by French chemist Michel Eugène Chevreul . His meticulous work in the early 1800s led to the isolation and characterization of several fatty acids. Around 1823 , Chevreul identified a novel five-carbon fatty acid from dolphin oil, which he named acide phocénique. This compound was later found in the valerian plant and is now known as isovaleric acid [1]. Butyric acid, the straight-chain four-carbon SCFA, was first observed in an impure form by Chevreul in 1814 from butter, from which it derives its name (from the Greek βούτῡρον, meaning "butter")[2].

The discovery of isobutyric acid , the branched-chain isomer of butyric acid, is less definitively attributed to a single individual. However, its presence in natural sources like carob and the root of Arnica dulcis was recognized, and various methods for its chemical synthesis were developed throughout the 19th century[1][3]. These early chemical studies laid the groundwork for understanding the structural diversity within this class of molecules.

The Microbial Connection: Unraveling the Origin of Branched-Chain SCFAs

For many years, the biological significance and origin of these branched-chain fatty acids remained obscure. The critical link to microbial metabolism, particularly within the gut, emerged from studies on anaerobic fermentation. It is now well-established that branched-chain SCFAs (BCFAs) are primarily the products of the microbial fermentation of branched-chain amino acids (BCAAs)[4].

Specifically:

  • Isobutyrate is derived from the fermentation of valine .

  • Isovalerate is produced from the fermentation of leucine .

This metabolic pathway distinguishes them from their straight-chain counterparts, which are predominantly generated from carbohydrate fermentation. This discovery was a pivotal moment, highlighting that different dietary substrates (carbohydrates vs. proteins) could give rise to structurally distinct SCFAs with potentially different physiological effects.

Analytical Separation and Identification: The Methodological Cornerstone

The ability to differentiate and quantify SCFA isomers has been fundamental to understanding their distinct biological roles. The development of sophisticated analytical techniques has been crucial in this endeavor.

Early Techniques and the Advent of Gas Chromatography

Historically, the separation of volatile fatty acids was a significant analytical challenge. Early methods relied on fractional distillation and various forms of liquid chromatography, which often lacked the resolution to separate structurally similar isomers effectively.

A major breakthrough came with the development of gas chromatography (GC) . The inherent volatility of SCFAs makes them ideal candidates for GC analysis. Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC allows for the robust separation and quantification of individual SCFAs, including the clear distinction between straight-chain and branched-chain isomers.

Modern Analytical Protocols

Today, GC-MS remains a gold standard for SCFA analysis. The following provides a generalized protocol for the analysis of SCFA isomers in biological samples.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Isomer Quantification

  • Sample Preparation:

    • Fecal, serum, or cell culture supernatant samples are collected and stored at -80°C.

    • Samples are acidified (e.g., with hydrochloric or metaphosphoric acid) to protonate the SCFAs, increasing their volatility.

    • An internal standard (e.g., 2-ethylbutyric acid) is added for accurate quantification.

  • Extraction:

    • SCFAs are extracted from the aqueous sample into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

    • The mixture is vortexed and centrifuged to separate the organic and aqueous phases.

    • The organic layer containing the SCFAs is carefully transferred to a new vial.

  • Derivatization (Optional but Recommended):

    • To improve chromatographic properties and sensitivity, SCFAs are often derivatized to form more volatile esters (e.g., propyl or butyl esters) or silyl (B83357) esters.

    • This is typically achieved by reacting the extract with a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) at an elevated temperature.

  • GC-MS Analysis:

    • Injection: A small volume (e.g., 1 µL) of the derivatized or underivatized extract is injected into the GC inlet.

    • Separation: The SCFAs are separated on a capillary column (e.g., a polar phase column like DB-FFAP) based on their boiling points and interactions with the stationary phase. The branched structure of isomers typically results in a slightly earlier elution time compared to their straight-chain counterparts.

    • Detection and Quantification: The separated compounds are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the resulting ions is used for identification, and the peak area is compared to that of the internal standard and a standard curve to determine the concentration of each SCFA isomer.

The workflow for GC-MS analysis of SCFA isomers can be visualized as follows:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample Acidification Acidification & Internal Standard Sample->Acidification Extraction Solvent Extraction Acidification->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC Injection MS Mass Spectrometry Detection GC->MS Data Data Analysis & Quantification MS->Data Concentrations SCFA Isomer Concentrations Data->Concentrations

Figure 1: Generalized workflow for the analysis of SCFA isomers using GC-MS.

Divergent Signaling Pathways of SCFA Isomers

SCFA isomers exert their biological effects through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs). Notably, their structural differences lead to distinct activities at these targets.

G-Protein Coupled Receptor Activation: FFAR2 and FFAR3

The principal receptors for SCFAs are Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41). While there is some overlap, their ligand specificities for SCFA isomers differ.

  • FFAR2 (GPR43): This receptor is potently activated by acetate, propionate, and butyrate. Its activation by the branched-chain isomers is generally weaker. FFAR2 couples to both Gαi/o and Gαq/11 proteins, leading to a diverse range of downstream signaling events.

  • FFAR3 (GPR41): In contrast, FFAR3 shows a preference for longer-chain SCFAs, with propionate, butyrate, and valerate (B167501) being potent agonists. It is only weakly activated by acetate. FFAR3 primarily couples to the Gαi/o pathway.

The differential activation of these receptors by SCFA isomers is a key determinant of their distinct physiological effects.

Table 1: Receptor Activation and G-Protein Coupling of SCFA Isomers

Short-Chain Fatty AcidPrimary Receptor Target(s)G-Protein Coupling
Butyrate FFAR2, FFAR3Gαi/o, Gαq/11
Isobutyrate Weaker activation of FFAR2Gαi/o, Gαq/11
Valerate FFAR3Gαi/o
Isovalerate FFAR3Gαi/o

The signaling cascades initiated by FFAR2 and FFAR3 activation are depicted below:

FFAR_Signaling cluster_ligands SCFA Isomers cluster_receptors Receptors cluster_gproteins G-Proteins cluster_downstream Downstream Effects Butyrate Butyrate FFAR2 FFAR2 (GPR43) Butyrate->FFAR2 FFAR3 FFAR3 (GPR41) Butyrate->FFAR3 Isobutyrate Isobutyrate Isobutyrate->FFAR2 weaker Valerate Valerate Valerate->FFAR3 Isovalerate Isovalerate Isovalerate->FFAR3 Gq Gαq/11 FFAR2->Gq Gi Gαi/o FFAR2->Gi FFAR3->Gi PLC ↑ PLC → ↑ IP3 & Ca2+ Gq->PLC cAMP ↓ Adenylyl Cyclase → ↓ cAMP Gi->cAMP MAPK ↑ MAPK (ERK1/2) Pathway Gi->MAPK

Figure 2: Differential activation of FFAR2 and FFAR3 by SCFA isomers and subsequent G-protein-mediated signaling.
Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs). By preventing the removal of acetyl groups from histones, butyrate promotes a more open chromatin structure, leading to changes in gene expression. This mechanism is central to many of the anti-inflammatory and anti-proliferative effects of butyrate.

The HDAC inhibitory activity of other SCFA isomers is less potent compared to butyrate. While isobutyrate and valerate may exhibit some inhibitory effects at high concentrations, they are generally considered weaker HDAC inhibitors. Isovalerate's HDAC inhibitory capacity is also thought to be significantly less than that of butyrate.

Table 2: Comparative HDAC Inhibitory Activity of SCFA Isomers

Short-Chain Fatty AcidHDAC Inhibition
Butyrate Potent inhibitor of Class I and IIa HDACs
Isobutyrate Weak inhibitor
Valerate Weak inhibitor
Isovalerate Very weak or negligible inhibitor

The mechanism of HDAC inhibition by butyrate and its downstream consequences are illustrated in the following diagram:

HDAC_Inhibition Butyrate Butyrate HDAC HDACs (Class I & IIa) Butyrate->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Open Chromatin Histones->Chromatin Gene Altered Gene Expression Chromatin->Gene

Figure 3: Mechanism of butyrate-mediated HDAC inhibition leading to changes in gene expression.

Conclusion and Future Directions

The isomers of short-chain fatty acids, once viewed as minor metabolic curiosities, are now recognized as distinct signaling molecules with unique historical origins and biological functions. The differentiation between straight-chain and branched-chain SCFAs, born from early chemical discoveries and later elucidated by the understanding of gut microbial metabolism, has paved the way for a more nuanced appreciation of their roles in health and disease.

For researchers and drug development professionals, understanding the divergent signaling pathways of these isomers is paramount. The preferential activation of FFAR2 and FFAR3 and the differential inhibition of HDACs provide a molecular basis for their distinct physiological effects, from immunomodulation to metabolic regulation.

Future research should continue to explore the specific contributions of isobutyrate and isovalerate to host physiology, particularly in the context of protein-rich diets. Furthermore, the development of selective agonists and antagonists for FFAR2 and FFAR3 will be instrumental in dissecting the precise roles of these receptors in mediating the effects of SCFA isomers. A deeper understanding of this isomeric world will undoubtedly unlock new therapeutic opportunities for a range of metabolic and inflammatory diseases.

References

2-Ethyl-3-methylpentanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethyl-3-methylpentanoic Acid

This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers key identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and logical workflow diagrams.

Chemical Identifiers and Properties

This compound is a substituted carboxylic acid. Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound
Identifier TypeValue
CAS Number 22414-77-3[1][2][3][4][5]
Molecular Formula C8H16O2[1][2][6]
IUPAC Name This compound
EINECS 244-975-2[1]
InChI InChI=1S/C8H16O2/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)[6]
InChIKey MVNDLBVMQJUQOA-UHFFFAOYSA-N[6]
SMILES CCC(C)C(CC)C(=O)O[6]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 144.21 g/mol [1][2][6]
Boiling Point 214-225 °C[2][4]
298.3 °C at 760 mmHg[3]
Density 0.924 ± 0.06 g/cm³ (Predicted)[2][4]
1.044 g/cm³[3]
pKa 4.83 ± 0.25 (Predicted)[2]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols based on established chemical synthesis routes.

Protocol 1: Synthesis via Oxidation of 2-Ethyl-3-methyl-pentanal

This protocol is based on the process described in US Patent 3,415,877, which details a non-catalytic oxidation method.[7]

Objective: To prepare this compound by treating 2-ethyl-3-methyl-pentanal with an oxygen-containing gas.

Materials:

  • 2-ethyl-3-methyl-pentanal (32 g)

  • Water (64 ml)

  • Oxygen gas

  • Aqueous caustic solution (e.g., NaOH)

  • Sulfuric acid

Equipment:

  • Pressure-resistant reaction vessel with a stirrer

  • Gas inlet for oxygen

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dispersion: Disperse 32 g of 2-ethyl-3-methyl-pentanal in 64 ml of water in the reaction vessel.

  • Reaction: Stir the aqueous dispersion at a temperature of 17-20 °C under an oxygen pressure of 30 p.s.i.

  • Duration: Continue the reaction with stirring for approximately 2.5 hours.

  • Extraction: After the reaction, add 20 ml of an aqueous caustic solution to the mixture to dissolve the resulting acid, forming its salt.

  • Separation: Transfer the mixture to a separatory funnel and separate the aqueous extract containing the salt of the product.

  • Acidification: Acidify the separated aqueous extract with sulfuric acid to precipitate the this compound.

  • Purification: Wash the resulting product to remove impurities.

  • Yield: This process is reported to yield approximately 29.3 g (an 80% yield) of this compound.[7]

G Experimental Workflow for Oxidation Synthesis A Disperse 2-ethyl-3-methyl-pentanal in water B Stir under Oxygen Pressure (30 p.s.i., 17-20°C, 2.5h) A->B Reaction Setup C Add Caustic Solution to dissolve acid B->C Workup Step 1 D Separate Aqueous Extract C->D Workup Step 2 E Acidify with Sulfuric Acid D->E Isolation F Wash and Recover Product: This compound E->F Purification

Caption: Synthesis of this compound via oxidation.

Protocol 2: Generalized Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids.[8] While a specific protocol for this compound is not detailed in the search results, a logical workflow for its synthesis via this route can be constructed. This would involve the sequential alkylation of diethyl malonate with an ethyl halide and a sec-butyl halide (or vice-versa), followed by hydrolysis and decarboxylation.

Logical Steps:

  • Deprotonation: A strong base, typically sodium ethoxide, is used to deprotonate diethyl malonate, forming a nucleophilic enolate.

  • First Alkylation: The enolate is reacted with a primary or secondary alkyl halide (e.g., ethyl bromide).

  • Second Deprotonation: The resulting mono-alkylated malonic ester is treated again with a strong base.

  • Second Alkylation: The new enolate is reacted with a different alkyl halide (e.g., sec-butyl bromide).

  • Hydrolysis: The dialkylated malonic ester is saponified using a strong base (like NaOH or KOH), followed by acidification to yield a substituted malonic acid.

  • Decarboxylation: The substituted malonic acid is heated to induce decarboxylation, yielding the final carboxylic acid product.

G Logical Flow of Malonic Ester Synthesis cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis A Diethyl Malonate B Enolate Formation (Base: NaOEt) A->B C First Alkylation (Alkyl Halide 1) B->C D Mono-alkylated Ester C->D E Enolate Formation (Base: NaOEt) D->E F Second Alkylation (Alkyl Halide 2) E->F G Di-alkylated Ester F->G H Saponification (Hydrolysis) G->H I Acidification H->I J Substituted Malonic Acid I->J K Decarboxylation (Heat) J->K L Final Product: Substituted Carboxylic Acid K->L

Caption: Generalized workflow for malonic ester synthesis.

References

The Biological Significance of Methyl-Branched Fatty Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-branched fatty acids (MBFAs) are a diverse class of lipids characterized by one or more methyl groups along their acyl chain. Once considered minor components of the cellular lipidome, a growing body of evidence highlights their critical roles in a multitude of biological processes across various organisms, from bacteria to mammals. In prokaryotes, they are essential for maintaining membrane fluidity and integrity, particularly in response to environmental stress. In higher organisms, MBFAs are involved in metabolic regulation, cellular signaling, and the pathogenesis of several diseases. This technical guide provides a comprehensive overview of the structure, biosynthesis, and multifaceted biological significance of MBFAs. It details their functions in different biological systems, their implications in health and disease, and presents methodologies for their analysis. Furthermore, this guide includes quantitative data on their abundance and biological activities, alongside detailed experimental protocols and visual representations of key pathways and workflows to serve as a valuable resource for researchers and professionals in biochemistry, pharmacology, and drug development.

Structure and Types of Methyl-Branched Fatty Acids

Methyl-branched fatty acids are typically saturated fatty acids with one or more methyl groups as side chains.[1][2] The position and number of these methyl branches give rise to a variety of structures with distinct physicochemical properties.

The most common types of monomethyl-branched fatty acids are the iso- and anteiso- series.[3][4]

  • iso-Fatty Acids: These have a methyl group on the penultimate carbon atom (ω-1) from the methyl end of the fatty acid chain.[3][4]

  • anteiso-Fatty Acids: These possess a methyl group on the antepenultimate carbon atom (ω-2) from the methyl end.[3][4]

In addition to these, other forms of methyl branching exist, including multiple methyl branches along the acyl chain, as seen in phytanic acid.[5]

Biosynthesis of Methyl-Branched Fatty Acids

The biosynthesis of iso- and anteiso-branched fatty acids utilizes precursors derived from the catabolism of branched-chain amino acids (BCAAs).[6][7]

  • Valine is the precursor for iso-even-numbered fatty acids.

  • Leucine is the precursor for iso-odd-numbered fatty acids.

  • Isoleucine is the precursor for anteiso-odd-numbered fatty acids.[8]

The process is initiated by a branched-chain α-keto acid decarboxylase (BCKA) which produces the corresponding branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA).[8] These primers are then elongated by the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA.[6][8]

Biosynthesis of Iso- and Anteiso-Branched Fatty Acids cluster_BCAA Branched-Chain Amino Acids cluster_Primer Branched-Chain Acyl-CoA Primers cluster_FAS Fatty Acid Elongation cluster_MBFA Methyl-Branched Fatty Acids Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA FAS Fatty Acid Synthase (+ Malonyl-CoA) Isobutyryl-CoA->FAS Isovaleryl-CoA->FAS 2-Methylbutyryl-CoA->FAS iso-Even-numbered FAs iso-Even-numbered FAs FAS->iso-Even-numbered FAs from Valine iso-Odd-numbered FAs iso-Odd-numbered FAs FAS->iso-Odd-numbered FAs from Leucine anteiso-Odd-numbered FAs anteiso-Odd-numbered FAs FAS->anteiso-Odd-numbered FAs from Isoleucine

Biosynthesis of iso- and anteiso-branched fatty acids.

Biological Roles in Bacteria

In many bacterial species, particularly Gram-positive bacteria, MBFAs are major components of membrane phospholipids, constituting over 90% of the total fatty acids in some cases, such as in Listeria monocytogenes.[9][10][11] They play a crucial role in regulating membrane fluidity, which is essential for adaptation to different environmental conditions, such as temperature changes.[7][10] The methyl branch disrupts the tight packing of the acyl chains, thereby lowering the melting point and increasing membrane fluidity.[12][13] Anteiso-branched fatty acids are more effective at fluidizing the membrane than their iso-counterparts.[7]

Table 1: Abundance of Methyl-Branched Fatty Acids in Bacteria

Bacterial SpeciesTotal Branched-Chain Fatty Acids (% of total fatty acids)Reference
Bacillus subtilis>95%[14][15]
Listeria monocytogenes>90%[10]
Staphylococcus aureusHigh proportion[7]
Rumen BacteriaVaries, with fibrolytic bacteria being rich in iso-fatty acids[5]

Biological Roles in Mammals

In mammals, MBFAs are obtained from the diet, particularly from ruminant products like dairy and meat, and can also be synthesized endogenously to a limited extent.[16][17] They are found in various tissues, including the vernix caseosa of newborns, skin, and adipose tissue.[1][17][18] Emerging evidence suggests that MBFAs are not merely structural components but also act as signaling molecules with diverse biological effects.

Metabolic Regulation and Signaling

MBFAs have been shown to modulate lipid and glucose metabolism and influence inflammatory pathways.[17][19]

  • G-Protein Coupled Receptors (GPCRs): Long-chain fatty acids, including branched-chain variants, can activate GPR40 (also known as FFAR1) and GPR120 (FFAR4).[13][19][20] Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin (B600854) secretion.[21][22] GPR120 activation, on the other hand, mediates potent anti-inflammatory and insulin-sensitizing effects.[19][23] Phytanic acid has been shown to activate GPR40, leading to an increase in intracellular calcium.[24]

GPR40 Signaling Pathway LCFA Long-Chain Fatty Acid (e.g., MBFA) GPR40 GPR40/FFAR1 LCFA->GPR40 Gq_11 Gαq/11 GPR40->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion ↑ Insulin Secretion Ca2_release->Insulin_Secretion PKC->Insulin_Secretion

GPR40/FFAR1 signaling pathway in pancreatic β-cells.
  • mTORC1 Signaling: Branched-chain amino acids, the precursors of MBFAs, are potent activators of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[25][26]

Anti-inflammatory and Anticancer Properties

Several studies have highlighted the potential anti-inflammatory and anticancer activities of specific MBFAs.[19] For instance, iso-14-methylpentadecanoic acid (iso-16:0) has been shown to decrease the expression of genes related to fatty acid synthesis and inflammation in hepatocytes.[17] In contrast, some MBFAs have demonstrated selective cytotoxicity against various cancer cell lines.[11][27]

Table 2: Cytotoxicity of Methyl-Branched Fatty Acids against Cancer Cell Lines

Fatty AcidCell LineAssayIC50 / EC50 (µM)Reference
Phytanic AcidNeuro2a (mouse neuroblastoma)CytotoxicityLowest cytotoxic concentration at 5 µM[24][28]
Phytol (B49457)MCF-7 (human breast adenocarcinoma)MTT Assay8.79 ± 0.41[28]
PhytolPC-3 (human prostate adenocarcinoma)MTT Assay77.85 ± 1.93[28]
C15:0 (Pentadecanoic acid)DOHH-2 (B-cell lymphoma)Proliferation Assay6[29][30]
C15:0 (Pentadecanoic acid)SU-DHL-6 (B-cell lymphoma)Proliferation Assay11[29][30]
C15:0 (Pentadecanoic acid)Hep G2 (liver carcinoma)Proliferation Assay22[29][30]
C15:0 (Pentadecanoic acid)MDA-MB-231 (breast cancer)Proliferation Assay35[29][30]
Note: While C15:0 is an odd-chain saturated fatty acid, its biological activities are often studied alongside MBFAs due to their common dietary sources (dairy) and related metabolic pathways. The antiproliferative effects of iso- and anteiso-C15:0 are also under investigation.

Role in Human Disease

The metabolism of certain MBFAs is critical, and defects in these pathways can lead to severe diseases.

Phytanic Acid and Refsum Disease

Phytanic acid is a multi-branched fatty acid derived from the metabolism of phytol, a constituent of chlorophyll.[24] Due to the methyl group at its β-carbon, phytanic acid cannot be degraded by β-oxidation. Instead, it undergoes α-oxidation in peroxisomes to form pristanic acid, which can then be metabolized via β-oxidation.[24]

A deficiency in the enzyme phytanoyl-CoA hydroxylase, which catalyzes the first step of α-oxidation, leads to the accumulation of phytanic acid in tissues and blood, causing Refsum disease.[9] This is a rare, autosomal recessive neurological disorder characterized by symptoms such as retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[9]

Alpha-Oxidation of Phytanic Acid Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation 2_OH_Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->2_OH_Phytanoyl_CoA Phytanoyl-CoA Hydroxylase (Deficient in Refsum Disease) Pristanal Pristanal 2_OH_Phytanoyl_CoA->Pristanal Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Dehydrogenase Beta_Oxidation Peroxisomal β-Oxidation Pristanic_Acid->Beta_Oxidation

The α-oxidation pathway of phytanic acid.

Experimental Protocols

The analysis of MBFAs requires specialized techniques for their extraction, derivatization, and quantification due to their structural similarity to straight-chain fatty acids and the presence of various isomers.

Lipid Extraction from Cultured Cells

This protocol describes a common method for extracting total lipids from cell pellets.

Materials:

Procedure:

  • To the cell pellet in a glass vial, add 200 µL of cold methanol. Vortex thoroughly to precipitate proteins.[31]

  • Add 500 µL of chloroform using a glass syringe and vortex. Incubate on ice for 10 minutes.[31]

  • Add 200 µL of water to induce phase separation. Vortex and incubate on ice for another 10 minutes.[31]

  • Centrifuge at 600 rpm for 5 minutes to separate the phases.[31]

  • Carefully collect the lower chloroform layer (approximately 300 µL) containing the lipids and transfer it to a new glass vial.[31]

  • Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.[31]

  • The dried lipid extract can be stored at -80°C or used immediately for derivatization.

Preparation of Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol

Derivatization to FAMEs is essential for increasing the volatility of fatty acids for gas chromatography analysis.[29]

Materials:

  • Dried lipid extract

  • BF₃-Methanol reagent (12-14% w/w)

  • n-Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Heating block or water bath

  • Glass reaction tubes with Teflon-lined caps

Procedure:

  • To the dried lipid extract in a glass reaction tube, add 2 mL of BF₃-methanol reagent.[29]

  • Cap the tube tightly and heat at 60-100°C for 5-10 minutes.[28][29]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of n-hexane. Vortex vigorously to extract the FAMEs into the hexane (B92381) layer.[29]

  • Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Transfer the hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[28]

  • The FAME-containing hexane solution is now ready for GC-MS analysis.

Analysis of MBFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of FAME isomers.

Typical GC-MS Parameters:

  • GC System: Agilent 6890 GC with 5973 Mass Selective Detector or similar.[21]

  • Column: A polar capillary column is required for the separation of isomers, such as a DB-23, FAMEWAX, or SUPELCOWAX-10 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[24][32]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[12][33]

  • Injection: 1 µL splitless or split injection.[33]

  • Inlet Temperature: 250°C.[33]

  • Oven Temperature Program: A temperature gradient is crucial for good separation. An example program: initial temperature of 70°C, ramp to 170°C at 11°C/min, then a slower ramp to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a final hold.[33]

  • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[3][33]

  • MS Source Temperature: 230°C.[12]

  • MS Quad Temperature: 150°C.[12]

Analysis of MBFAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS can be used for the analysis of underivatized fatty acids and offers high sensitivity and specificity.

Typical LC-MS/MS Parameters:

  • LC System: Agilent 1200 series or similar.[2]

  • Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 2.7 µm).[34]

  • Mobile Phase A: Water/Acetonitrile (e.g., 40:60, v/v) with an additive like 20 mM ammonium (B1175870) formate.[34]

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 40:60, v/v) with an additive like 0.2% formic acid.[34]

  • Flow Rate: 0.2-0.5 mL/min.[34]

  • Gradient: A gradient elution is used to separate the fatty acids based on their hydrophobicity.

  • MS/MS System: Triple quadrupole or Q-TOF mass spectrometer.[4]

  • Ionization: Electrospray ionization (ESI) in negative mode for underivatized fatty acids.[2][35]

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.[2]

Experimental Workflow for MBFA Analysis Sample Biological Sample (Cells, Tissue, Biofluid) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF₃-Methanol) Extraction->Derivatization LCMS LC-MS/MS Analysis (Underivatized) Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data LCMS->Data

References

Methodological & Application

Application Notes and Protocols for Chiral Separation of 2-Ethyl-3-methylpentanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-3-methylpentanoic acid is a chiral carboxylic acid with two stereocenters, leading to the existence of four possible stereoisomers. The separation and quantification of enantiomers are critical in the pharmaceutical industry, as different enantiomers of a drug candidate can exhibit varied pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the reliable separation and analysis of enantiomers.[1][2] This document provides a detailed protocol for the chiral separation of this compound enantiomers, outlining a method development strategy and a specific analytical method.

Method Development Strategy

The development of a successful chiral separation method often involves screening a variety of CSPs and mobile phases to achieve optimal resolution.[2][3] For acidic compounds like this compound, polysaccharide-based and macrocyclic antibiotic-based CSPs are often effective.[3][4] The general strategy involves an initial screening phase followed by optimization.

Initial Screening: A common approach is to screen a set of complementary CSPs under normal phase, polar organic, and reversed-phase conditions.[3][5] For acidic analytes, it is standard practice to add a small percentage of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxyl group and improve peak shape.[3]

Optimization: Once a promising CSP and mobile phase system are identified, further optimization of the mobile phase composition, flow rate, and column temperature can be performed to maximize resolution and minimize analysis time.

Proposed Analytical Method

Based on the general success of polysaccharide-based CSPs for resolving a wide range of chiral compounds, a method utilizing a cellulose-based chiral stationary phase under normal phase conditions is proposed.[6]

Chromatographic Conditions

ParameterValue
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Hypothetical Chromatographic Data

The following table summarizes the expected performance of the proposed method for the separation of a pair of this compound enantiomers.

CompoundEnantiomerRetention Time (min)Tailing FactorResolution (Rs)
This compoundEnantiomer 18.51.1-
Enantiomer 210.21.12.1

Experimental Protocol

1. Mobile Phase Preparation (1 L) a. Carefully measure 900 mL of n-Hexane into a 1 L graduated cylinder and transfer to a suitable solvent reservoir. b. Measure 100 mL of 2-Propanol and add it to the n-Hexane. c. Add 1.0 mL of Trifluoroacetic Acid (TFA) to the mixture. d. Mix the solution thoroughly by stirring or gentle shaking. e. Degas the mobile phase for approximately 15 minutes using sonication or vacuum filtration.

2. Standard Solution Preparation (1 mg/mL) a. Accurately weigh 10 mg of the this compound reference standard (racemic mixture) into a 10 mL volumetric flask. b. Add approximately 5 mL of the mobile phase to dissolve the standard. c. Sonicate for 5 minutes if necessary to ensure complete dissolution. d. Bring the flask to volume with the mobile phase and mix well.

3. Sample Preparation a. Dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 1 mg/mL. b. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Analysis a. Install the Chiralcel® OD-H column in the HPLC system. b. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. c. Set the column oven temperature to 25°C. d. Set the UV detector wavelength to 210 nm. e. Inject 10 µL of the prepared standard solution to verify system suitability (resolution, peak shape). f. Once system suitability is confirmed, inject the prepared sample solutions. g. Integrate the peaks corresponding to the enantiomers to determine their respective peak areas for quantification.

Experimental Workflow Diagram

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (n-Hexane/2-Propanol/TFA) C Column Equilibration (Chiralcel® OD-H) A->C System Setup B Sample Preparation (Dissolve & Filter) D Sample Injection (10 µL) B->D C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection (210 nm) E->F G Peak Integration F->G H Quantification & Reporting G->H

Caption: Workflow for the chiral HPLC analysis of this compound.

The proposed HPLC method provides a robust and reliable approach for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase under normal phase conditions with an acidic modifier is a well-established strategy for such separations. This protocol can be readily implemented in a research or quality control laboratory for the accurate determination of the enantiomeric purity of this compound. Further optimization may be performed as needed to meet specific analytical requirements.

References

Application Note: GC-MS Analysis of 2-Ethyl-3-methylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethyl-3-methylpentanoic acid is a branched-chain carboxylic acid, a class of molecules gaining interest in metabolomics, disease biomarker discovery, and pharmaceutical research. The accurate quantification of such compounds in complex biological matrices is crucial for understanding their physiological roles and pharmacological potential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose due to its high sensitivity and selectivity. However, like other carboxylic acids, this compound exhibits low volatility and high polarity, making direct GC-MS analysis challenging.

This application note provides a detailed protocol for the analysis of this compound using GC-MS following a necessary derivatization step. Derivatization converts the polar carboxylic acid group into a more volatile, less polar ester or silyl (B83357) derivative, improving chromatographic peak shape, thermal stability, and overall method sensitivity.[1][2] We present two common and effective derivatization protocols: silylation using BSTFA and alkylation using PFBBr.

Principle

The overall analytical workflow involves three main stages. First, the target analyte is isolated from the sample matrix (e.g., plasma, urine) using liquid-liquid extraction (LLE) under acidic conditions to ensure the carboxylic acid is in its protonated, more organic-soluble form.[3] Second, the extracted analyte is chemically derivatized to enhance its volatility. Finally, the derivatized sample is injected into the GC-MS system, where it is separated from other components on a capillary column and subsequently ionized, detected, and quantified by the mass spectrometer.[4]

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Acidify Acidification & Internal Standard Spiking Sample->Acidify LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Acidify->LLE Dry Evaporation to Dryness LLE->Dry Deriv Chemical Derivatization (Silylation or Alkylation) Dry->Deriv GCMS GC-MS Injection & Analysis Deriv->GCMS Data Data Processing (Quantification) GCMS->Data Derivatization_Logic cluster_silylation Silylation Reaction cluster_alkylation Alkylation (PFBBr) Reaction Acid_S R-COOH O-H (Polar) Deriv_S R-COOSi(CH₃)₃ O-Si (Volatile) Acid_S:p1->Deriv_S:p2 + Reagent Reagent_S BSTFA Acid_A R-COOH O-H (Polar) Deriv_A R-COOCH₂C₆F₅ O-CH₂ (Volatile) Acid_A:p1->Deriv_A:p2 + Reagent Reagent_A PFBBr

References

Application Note: Structure Elucidation of 2-Ethyl-3-methylpentanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules. This application note provides a detailed protocol for the analysis of 2-Ethyl-3-methylpentanoic acid using 1H and 13C NMR spectroscopy. The document outlines the necessary steps for sample preparation, data acquisition, and processing, and includes predicted spectral data to aid in the interpretation and verification of the molecular structure.

Introduction

This compound is a branched-chain carboxylic acid. Its structural confirmation is critical in various fields, including synthetic chemistry and drug development, to ensure purity and identity. NMR spectroscopy provides detailed information about the chemical environment of each atom, enabling the precise determination of its molecular structure. This note describes the application of one-dimensional (1D) 1H and 13C NMR, along with two-dimensional (2D) techniques such as COSY and HSQC, for the complete structural assignment of this compound.

Predicted NMR Data

Due to the absence of readily available experimental spectra for this compound, the following tables present predicted 1H and 13C NMR data based on established chemical shift increments and analysis of similar structures. These tables serve as a guide for researchers in interpreting their experimental results.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12singlet (broad)1HCOOH
~2.3multiplet1HH-2
~1.8multiplet1HH-3
~1.5multiplet2HH-4
~1.4multiplet2H-CH₂- (ethyl)
~0.95triplet3HH-5
~0.90triplet3H-CH₃ (ethyl)
~0.85doublet3H-CH₃ (methyl)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Carbon Atom
~180C-1 (COOH)
~50C-2
~35C-3
~25C-4
~25-CH₂- (ethyl)
~15C-5
~12-CH₃ (ethyl)
~11-CH₃ (methyl)

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.[1][2]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2] This prevents distortion of the magnetic field homogeneity.[2]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (typically 0.03-0.05% v/v).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for data acquisition on a 500 MHz NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent. Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • 2D NMR Acquisition (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

NMR Data Processing

The acquired Free Induction Decay (FID) needs to be processed to obtain the final spectrum.

  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural correlations for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structure Elucidation weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter lock_shim Lock & Shim filter->lock_shim h1_nmr 1H NMR lock_shim->h1_nmr c13_nmr 13C NMR lock_shim->c13_nmr two_d_nmr 2D NMR (COSY, HSQC) lock_shim->two_d_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft two_d_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference phase_baseline->reference integrate Integrate & Peak Pick reference->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for NMR structure elucidation.

Caption: Key NMR correlations for this compound.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can obtain high-quality 1D and 2D NMR spectra. The predicted chemical shifts and coupling patterns provided serve as a valuable reference for the accurate interpretation of experimental data, leading to the unambiguous confirmation of the molecular structure.

References

Application Notes and Protocols for the Enantioselective Synthesis of 2-Ethyl-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-3-methylpentanoic acid is a chiral carboxylic acid with stereogenic centers at the C2 and C3 positions. The stereoisomers of this molecule can exhibit distinct pharmacological and biological properties, making their stereoselective synthesis a critical aspect of drug discovery and development. These application notes provide detailed protocols for two effective methods for the enantioselective synthesis of this compound: diastereoselective alkylation using a chiral auxiliary and enzymatic kinetic resolution of the corresponding racemic ester.

Method 1: Diastereoselective Alkylation using a Pseudoephedrine Chiral Auxiliary

This method leverages the well-established chemistry of pseudoephedrine as a chiral auxiliary to direct the stereoselective alkylation of a carboxylic acid derivative.[1][2] The process involves the formation of a pseudoephedrine amide, followed by a highly diastereoselective alkylation of its enolate, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid.[1][2] Both enantiomers of pseudoephedrine are readily available, allowing for access to either enantiomer of the target acid.[1]

Logical Workflow for Diastereoselective Alkylation

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Pseudoephedrine Pseudoephedrine Pseudoephedrine_amide Pseudoephedrine_amide Pseudoephedrine->Pseudoephedrine_amide Acylation 3-Methylpentanoyl_chloride 3-Methylpentanoyl_chloride 3-Methylpentanoyl_chloride->Pseudoephedrine_amide Alkylated_amide Alkylated_amide Pseudoephedrine_amide->Alkylated_amide Enolate formation & Alkylation LDA LDA / LiCl LDA->Alkylated_amide Ethyl_iodide Ethyl_iodide Ethyl_iodide->Alkylated_amide Target_acid Enantiomerically Enriched This compound Alkylated_amide->Target_acid Recovered_auxiliary Recovered Pseudoephedrine Alkylated_amide->Recovered_auxiliary Acid_hydrolysis Acid Hydrolysis Acid_hydrolysis->Target_acid Acid_hydrolysis->Recovered_auxiliary

Caption: Workflow for the synthesis of this compound using a pseudoephedrine auxiliary.

Experimental Protocol: Pseudoephedrine-Mediated Synthesis

Step 1: Synthesis of (1S,2S)-Pseudoephedrine-3-methylpentanamide

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • In a separate flask, prepare 3-methylpentanoyl chloride from 3-methylpentanoic acid and thionyl chloride.

  • Add the freshly prepared 3-methylpentanoyl chloride (1.1 eq) to the lithium alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired pseudoephedrine amide.

Step 2: Diastereoselective Alkylation

  • To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (5.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.5 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally cool back to -78 °C.

  • Add ethyl iodide (2.0 eq) to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric excess of the crude product can be determined by ¹H NMR or chiral HPLC analysis. Purify by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the alkylated pseudoephedrine amide (1.0 eq) in a 3:1 mixture of THF and water, add sulfuric acid (9N) until the solution is acidic.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution.

  • Acidify the aqueous layer with concentrated HCl and extract with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • The chiral auxiliary can be recovered from the initial ether extracts.

Data Presentation: Diastereoselective Alkylation
Amide SubstrateAlkylating AgentProductYield (%)Diastereomeric Excess (de, %)
Pseudoephedrine propionamide (B166681)Ethyl iodide(2R)-2-Ethylpropionamide93≥98
Pseudoephedrine isobutyramide (B147143)Methyl iodide(2S)-2,3-Dimethylbutyramide8994
Predicted for 3-methylpentanamide Ethyl iodide (2R,3S)-2-Ethyl-3-methylpentanamide ~90 ~95
Data for propionamide and isobutyramide are based on the seminal work by Myers et al.[1][2] The data for 3-methylpentanamide is an educated prediction based on these results.

Method 2: Enzymatic Kinetic Resolution of Racemic 2-Ethyl-3-methylpentanoate

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. This method involves the use of a lipase (B570770) to selectively hydrolyze one enantiomer of a racemic ester, leaving the unreacted ester and the hydrolyzed carboxylic acid in high enantiomeric excess. Lipases, such as Candida antarctica lipase B (CALB), are known for their broad substrate specificity and high enantioselectivity.[3]

Experimental Workflow for Enzymatic Resolution

G Racemic_ester Racemic Ethyl 2-Ethyl-3-methylpentanoate Lipase Lipase (e.g., CALB) in buffer/organic co-solvent Racemic_ester->Lipase Selective Hydrolysis Separation Separation and Purification Lipase->Separation Enantioenriched_acid Enantiomerically Enriched This compound Separation->Enantioenriched_acid Unreacted_ester Enantiomerically Enriched Ethyl 2-Ethyl-3-methylpentanoate Separation->Unreacted_ester Hydrolysis Hydrolysis of unreacted ester Unreacted_ester->Hydrolysis Other_enantiomer Opposite Enantiomer of This compound Hydrolysis->Other_enantiomer

Caption: General workflow for the enzymatic kinetic resolution of a racemic ester.

Experimental Protocol: Enzymatic Resolution

Step 1: Synthesis of Racemic Ethyl 2-Ethyl-3-methylpentanoate

  • To a solution of racemic this compound (1.0 eq) in ethanol (B145695) (excess), add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4 hours.

  • Cool the solution and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the racemic ester.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • In a temperature-controlled vessel, dissolve the racemic ethyl 2-Ethyl-3-methylpentanoate (1.0 eq) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) containing a co-solvent (e.g., tert-butanol) to improve solubility.

  • Add a commercially available lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435).

  • Stir the mixture at a constant temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Separate the resulting carboxylic acid from the unreacted ester by extraction with a basic aqueous solution.

  • Acidify the aqueous layer to recover the enantiomerically enriched carboxylic acid.

  • The unreacted ester can be recovered from the organic layer and hydrolyzed to obtain the other enantiomer of the carboxylic acid.

Data Presentation: Enzymatic Kinetic Resolution
SubstrateEnzymeConversion (%)Enantiomeric Excess of Acid (ee, %)Enantiomeric Excess of Ester (ee, %)
Racemic Ethyl 3-phenylbutanoatePseudomonas cepacia Lipase~50>95>95
Racemic Ethyl 3-hydroxybutyrate (B1226725)Candida antarctica Lipase B60>96-
Predicted for Ethyl 2-Ethyl-3-methylpentanoate Candida antarctica Lipase B ~50 >95 >95
Data for 3-phenylbutanoate and 3-hydroxybutyrate are from related literature.[3][4] The data for the target ester is a prediction based on the known high efficiency of CALB for the resolution of sterically hindered esters.

Conclusion

Both diastereoselective alkylation using a chiral auxiliary and enzymatic kinetic resolution offer viable and effective strategies for the enantioselective synthesis of this compound. The choice of method will depend on factors such as the desired enantiomer, scale of the synthesis, and available resources. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 2-Ethyl-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected mass spectrometry fragmentation pattern of 2-Ethyl-3-methylpentanoic acid and a general protocol for its analysis. This information is valuable for the identification and characterization of this and structurally related branched-chain carboxylic acids in various research and development settings.

Introduction

This compound is a branched-chain carboxylic acid. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices. Electron Ionization (EI) mass spectrometry is a common technique for the analysis of such compounds, often following gas chromatographic separation. The fragmentation patterns of carboxylic acids are influenced by the carboxyl group and the structure of the alkyl chain.[1][2]

Predicted Fragmentation Pattern of this compound

The molecular formula of this compound is C8H16O2, with a molecular weight of 144.21 g/mol .[3] Upon electron ionization, the molecule will form a molecular ion ([M]•+) at m/z 144. While the molecular ion peak for aliphatic acids can be weak, several characteristic fragmentation pathways are expected to yield diagnostic ions.[1][4]

Key fragmentation pathways for carboxylic acids include:

  • Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For carboxylic acids, this can lead to the loss of the alkyl group or the hydroxyl group.[1][5]

  • McLafferty Rearrangement: This is a characteristic fragmentation for compounds containing a carbonyl group and a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the loss of a neutral alkene molecule.[5][6]

  • Loss of Water and Carbon Monoxide: Sequential loss of a hydroxyl radical (•OH) and then a carbon monoxide (CO) molecule is a common fragmentation pattern for carboxylic acids.[7]

Based on these principles, the predicted major fragments for this compound are detailed in the table below.

Predicted Mass Spectrometry Fragments of this compound
m/zProposed Fragment IonFragmentation Pathway
144[C8H16O2]•+Molecular Ion
127[C8H15O]•+Loss of •OH
115[C7H15O]+Loss of •CH2CH3 (ethyl group) by alpha-cleavage
99[C7H15]+Loss of •COOH
87[C4H7O2]+Cleavage at the C2-C3 bond
74[C3H6O2]•+McLafferty Rearrangement (loss of C4H8)
57[C4H9]+Alkyl fragment
45[COOH]+Alpha-cleavage

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Derivatization (Optional but Recommended): Carboxylic acids are polar and may exhibit poor chromatographic peak shape. Derivatization to their corresponding methyl or silyl (B83357) esters is often performed to improve volatility and chromatographic performance. A common method is methylation using diazomethane (B1218177) or derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).

  • Dissolution: Dissolve the underivatized or derivatized sample in a suitable organic solvent (e.g., dichloromethane, hexane) to a final concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

3. Data Acquisition and Analysis

  • Acquire the data in full scan mode.

  • Identify the peak corresponding to this compound (or its derivative) based on its retention time.

  • Analyze the mass spectrum of the identified peak and compare the fragmentation pattern with the predicted fragments and library data (if available).

Visualizations

Fragmentation_Pathway M [C8H16O2]•+ m/z = 144 (Molecular Ion) F127 [C8H15O]•+ m/z = 127 M->F127 - •OH F115 [C7H15O]+ m/z = 115 M->F115 - •CH2CH3 F99 [C7H15]+ m/z = 99 M->F99 - •COOH F87 [C4H7O2]+ m/z = 87 M->F87 C2-C3 Cleavage F74 [C3H6O2]•+ m/z = 74 M->F74 McLafferty Rearrangement F45 [COOH]+ m/z = 45 F115->F45 - C6H12 F57 [C4H9]+ m/z = 57 F87->F57 - CO2

Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.

Experimental_Workflow Derivatization Derivatization (Optional) Dissolution Dissolution in Solvent Derivatization->Dissolution Injection Sample Injection Dissolution->Injection Separation Gas Chromatography Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Spectral Analysis Acquisition->Analysis Identification Compound Identification Analysis->Identification

Caption: General experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for Investigating the Biological Activity of 2-Ethyl-3-methylpentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methylpentanoic acid, a structural analog of the well-established anticonvulsant drug valproic acid (VPA), presents a compelling target for the discovery of novel therapeutics for neurological disorders, particularly epilepsy. As with many chiral compounds, the biological activity of this compound is expected to be stereoselective, with different isomers potentially exhibiting distinct pharmacological and toxicological profiles. These application notes provide a framework for the investigation of the biological activity of this compound isomers, focusing on their potential anticonvulsant properties. The provided protocols are based on established methodologies for assessing anticonvulsant efficacy and elucidating mechanisms of action, which are presumed to be similar to those of VPA, involving the modulation of GABAergic neurotransmission and voltage-gated ion channels.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the specific biological activities of individual this compound isomers. The following tables are presented as templates for researchers to populate with their experimental findings, allowing for a clear and direct comparison of the different isomers.

Table 1: In Vivo Anticonvulsant Activity of this compound Isomers

IsomerAnimal ModelSeizure ModelRoute of AdministrationED₅₀ (mg/kg)95% Confidence Interval
RacemateMouse/RatMESi.p./p.o.
(2R,3R)Mouse/RatMESi.p./p.o.
(2S,3S)Mouse/RatMESi.p./p.o.
(2R,3S)Mouse/RatMESi.p./p.o.
(2S,3R)Mouse/RatMESi.p./p.o.
RacemateMouse/RatscPTZi.p./p.o.
(2R,3R)Mouse/RatscPTZi.p./p.o.
(2S,3S)Mouse/RatscPTZi.p./p.o.
(2R,3S)Mouse/RatscPTZi.p./p.o.
(2S,3R)Mouse/RatscPTZi.p./p.o.

MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole; ED₅₀: Median Effective Dose

Table 2: In Vitro Activity of this compound Isomers

IsomerTargetAssay TypeIC₅₀ (µM)Kᵢ (µM)% Inhibition at [X] µM
RacemateGABA-A ReceptorRadioligand Binding
(2R,3R)GABA-A ReceptorRadioligand Binding
(2S,3S)GABA-A ReceptorRadioligand Binding
(2R,3S)GABA-A ReceptorRadioligand Binding
(2S,3R)GABA-A ReceptorRadioligand Binding
RacemateVoltage-gated Na⁺ ChannelElectrophysiology
(2R,3R)Voltage-gated Na⁺ ChannelElectrophysiology
(2S,3S)Voltage-gated Na⁺ ChannelElectrophysiology
(2R,3S)Voltage-gated Na⁺ ChannelElectrophysiology
(2S,3R)Voltage-gated Na⁺ ChannelElectrophysiology

IC₅₀: Half-maximal Inhibitory Concentration; Kᵢ: Inhibitory Constant

Experimental Protocols

In Vivo Anticonvulsant Screening

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male adult mice (e.g., CD-1 or C57BL/6, 20-25 g) or rats (e.g., Sprague-Dawley, 150-200 g).

  • Apparatus: An electroconvulsive shock device with corneal electrodes.

  • Procedure:

    • Administer the test isomer or vehicle control via the desired route (e.g., intraperitoneal - i.p., or oral - p.o.).

    • At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes moistened with saline.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of the tonic hindlimb extension is considered the endpoint for protection.

    • Determine the median effective dose (ED₅₀) using a dose-response curve and appropriate statistical methods (e.g., probit analysis).

This model is used to identify compounds that protect against clonic seizures, often indicative of activity against absence seizures.

  • Animals: Male adult mice (e.g., CD-1 or C57BL/6, 20-25 g).

  • Reagents: Pentylenetetrazole (PTZ) solution in saline.

  • Procedure:

    • Administer the test isomer or vehicle control.

    • At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg).

    • Observe the animals for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

    • The absence of clonic seizures within the observation period indicates protection.

    • Calculate the ED₅₀ from a dose-response study.

In Vitro Mechanistic Assays

This assay determines the affinity of the test compounds for the GABA-A receptor.

  • Materials:

    • Rat brain cortex membranes (source of GABA-A receptors).

    • Radioligand (e.g., [³H]-Muscimol or [³H]-Flunitrazepam).

    • Non-specific binding control (e.g., unlabeled GABA).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure (Competition Binding):

    • Prepare a reaction mixture containing the brain membranes, radioligand at a fixed concentration (near its Kd), and varying concentrations of the test isomer.

    • For total binding, omit the test isomer. For non-specific binding, include a high concentration of unlabeled GABA.

    • Incubate the mixture (e.g., at 4°C for 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ and Kᵢ values for each isomer.

This assay assesses the ability of the test compounds to block sodium channels, a common mechanism for anticonvulsant drugs.

  • Method: Whole-cell patch-clamp electrophysiology on cells expressing a specific VGSC subtype (e.g., Nav1.1, Nav1.2, or Nav1.6) in a stable cell line (e.g., HEK293).

  • Procedure:

    • Establish a whole-cell recording from a cell expressing the target VGSC.

    • Record baseline sodium currents elicited by a voltage-step protocol.

    • Perfuse the cell with a solution containing the test isomer at a known concentration.

    • Record the sodium currents in the presence of the compound.

    • Wash out the compound to observe the reversibility of the effect.

    • Measure the reduction in the peak sodium current to determine the percentage of inhibition.

    • Construct a concentration-response curve to determine the IC₅₀ for each isomer.

Visualizations

Hypothesized Signaling Pathways

The following diagrams illustrate the potential mechanisms of action for this compound isomers, based on the known pharmacology of valproic acid.

GABAEnhancement cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_T GABA-T GABA_Vesicle GABA Vesicle GABA_T->GABA_Vesicle Degradation GAD GAD GAD->GABA_Vesicle Synthesis Glutamate Glutamate Glutamate->GAD GABA_A_R GABA-A Receptor GABA_Vesicle->GABA_A_R Release Cl_ion Cl⁻ Influx GABA_A_R->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Isomer 2-Ethyl-3-methyl- pentanoic Acid Isomer Isomer->GABA_T Inhibition

Caption: Hypothesized enhancement of GABAergic neurotransmission.

SodiumChannelBlockade cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion_in Na⁺ Influx VGSC->Na_ion_in ActionPotential Action Potential Firing Na_ion_in->ActionPotential Na_ion_out Extracellular Na⁺ Na_ion_out->VGSC Depolarization Membrane Depolarization Depolarization->VGSC Opens Isomer 2-Ethyl-3-methyl- pentanoic Acid Isomer Isomer->VGSC Blockade

Caption: Hypothesized blockade of voltage-gated sodium channels.

Experimental Workflows

InVivoWorkflow start Start: In Vivo Anticonvulsant Screening animal_prep Animal Acclimation & Grouping start->animal_prep isomer_admin Administer Isomer or Vehicle animal_prep->isomer_admin mes_test MES Test isomer_admin->mes_test ptz_test scPTZ Test isomer_admin->ptz_test observation Observe Seizure Endpoint mes_test->observation ptz_test->observation data_analysis Data Analysis (ED₅₀ Calculation) observation->data_analysis end End: Determine In Vivo Efficacy data_analysis->end

Caption: Workflow for in vivo anticonvulsant screening.

InVitroWorkflow start Start: In Vitro Mechanistic Assays assay_prep Prepare Reagents (Membranes/Cells, Ligands) start->assay_prep gaba_assay GABA-A Receptor Binding Assay assay_prep->gaba_assay vgsc_assay VGSC Patch-Clamp Assay assay_prep->vgsc_assay incubation Incubation with Isomers gaba_assay->incubation vgsc_assay->incubation measurement Measure Radioactivity or Ion Current incubation->measurement data_analysis Data Analysis (IC₅₀/Kᵢ Calculation) measurement->data_analysis end End: Elucidate Mechanism of Action data_analysis->end

Caption: Workflow for in vitro mechanistic assays.

Application Notes and Protocols for Pharmacokinetic Studies of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl branches on their carbon chain. They are primarily obtained from dietary sources such as dairy products, meat from ruminant animals, and certain fish.[1] BCFAs play several important roles in human physiology and have been implicated in various cellular processes. Unlike their straight-chain counterparts, the metabolism of BCFAs often involves specific enzymatic pathways, such as alpha-oxidation and peroxisomal beta-oxidation.[2] Understanding the pharmacokinetics of BCFAs—their absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating their nutritional and therapeutic potential.

These application notes provide an overview of the current knowledge on the pharmacokinetics of BCFAs, detailed experimental protocols for their study, and visualizations of relevant metabolic and signaling pathways.

Pharmacokinetic Data of Branched-Chain Fatty Acids

Pharmacokinetic studies that determine parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are essential for understanding the in vivo behavior of a compound. While extensive pharmacokinetic data for many drugs are available, such data for individual BCFAs in healthy human subjects are limited in the publicly available scientific literature. Much of the existing research has focused on the accumulation of BCFAs in metabolic disorders.

However, a recent study has shed light on the pharmacokinetics of an orally administered BCFA metabolite, L-Beta-aminoisobutyric acid (L-BAIBA), in healthy humans.[3][4]

Table 1: Pharmacokinetic Parameters of L-Beta-Aminoisobutyric Acid (L-BAIBA) in Healthy Adults Following a Single Oral Dose [3][4]

Dose (mg)Cmax (µM) (Mean ± SD)AUC₀₋₃₀₀ min (µM•min) (Mean ± SD)Tmax (min)
25063.3 ± 61.17081 ± 253560
50095.4 ± 33.511087 ± 337860
1500278.1 ± 52.130513 ± 919060

Data from a study with 12 healthy men and women.[3][4]

Metabolic and Signaling Pathways of Branched-Chain Fatty Acids

The metabolism of BCFAs involves specialized pathways to handle their branched structure. Key pathways include the alpha-oxidation of phytanic acid and the peroxisomal beta-oxidation of pristanic acid. Furthermore, BCFAs and their metabolites can act as signaling molecules by activating nuclear receptors like PPARα.

Alpha-Oxidation of Phytanic Acid

Phytanic acid, a 3-methyl-branched fatty acid, cannot be directly metabolized by beta-oxidation. It first undergoes alpha-oxidation in the peroxisome, a process that removes one carbon atom to produce pristanic acid.[5]

alpha_oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase Phytanoyl_CoA_p Phytanoyl-CoA Phytanoyl_CoA->Phytanoyl_CoA_p Transport Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA_p->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase

Alpha-oxidation of phytanic acid in the peroxisome.
Peroxisomal Beta-Oxidation of Pristanic Acid

Pristanic acid, the product of phytanic acid alpha-oxidation, can be metabolized through beta-oxidation within the peroxisome. This process shortens the fatty acid chain, producing acetyl-CoA and propionyl-CoA.[1][6]

beta_oxidation cluster_peroxisome Peroxisome Pristanoyl_CoA Pristanoyl-CoA Enoyl_CoA trans-2,3-Dehydro- pristanoyl-CoA Pristanoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxypristanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme Ketoacyl_CoA 3-Ketopristanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Enzyme Shortened_Acyl_CoA Shortened Acyl-CoA + Propionyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase

Peroxisomal beta-oxidation of pristanic acid.
PPARα Signaling Pathway Activation by BCFAs

BCFAs and their metabolites can act as ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[7][8]

ppar_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA BCFA-CoA PPARa_cyto PPARα BCFA->PPARa_cyto Binds PPARa_nuc PPARα PPARa_cyto->PPARa_nuc Translocation RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc Translocation PPRE PPRE PPARa_nuc->PPRE Binds RXR_nuc->PPRE Binds Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Activates mRNA mRNA Target_Genes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation

PPARα signaling pathway activated by BCFA-CoAs.

Experimental Protocols

Protocol for a Typical Pharmacokinetic Study of a BCFA in an Animal Model

This protocol outlines a general procedure for conducting a pharmacokinetic study of a BCFA in rats.

pk_workflow start Start animal_prep Animal Preparation (Fasting, Catheterization) start->animal_prep dosing BCFA Administration (Oral Gavage or IV) animal_prep->dosing sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis BCFA Quantification (GC-MS or LC-MS/MS) processing->analysis data_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->data_analysis end End data_analysis->end

Workflow for a typical animal pharmacokinetic study.

Materials:

  • Branched-chain fatty acid of interest

  • Vehicle for administration (e.g., corn oil for oral gavage)

  • Sprague-Dawley rats (male, 250-300g)

  • Gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Pipettes and tips

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation and Preparation:

    • Acclimate rats to the housing conditions for at least one week.

    • Fast the animals overnight (12-16 hours) before dosing, with free access to water.

    • For serial blood sampling, catheterization of the jugular or carotid artery may be performed a day before the study to minimize stress during collection.

  • Dosing:

    • Prepare the dosing solution of the BCFA in the chosen vehicle at the desired concentration.

    • Administer a single dose of the BCFA solution to the rats via oral gavage or intravenous injection. Record the exact time of administration.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation and Storage:

    • Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the BCFA in the plasma samples using a validated analytical method, such as GC-MS or LC-MS/MS (see protocols below).

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the BCFA versus time.

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software (e.g., WinNonlin).

Protocol for Quantification of BCFAs in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of BCFAs in plasma samples.

Materials:

  • Internal standard (e.g., a stable isotope-labeled BCFA)

  • Reagents for fatty acid derivatization (e.g., BF₃-methanol or trimethylsilyl (B98337) (TMS) derivatizing agents)

  • Organic solvents (e.g., hexane (B92381), methanol, chloroform)

  • GC-MS system with a suitable capillary column (e.g., a polar column)

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Thaw plasma samples on ice.

    • To a known volume of plasma (e.g., 100 µL), add the internal standard.

    • Extract the total lipids using a method such as the Folch or Bligh-Dyer method with a chloroform:methanol mixture.

  • Saponification and Derivatization:

    • Saponify the lipid extract using a methanolic base (e.g., NaOH in methanol) to release the fatty acids from their esterified forms.

    • Derivatize the free fatty acids to their fatty acid methyl esters (FAMEs) using a derivatizing agent like BF₃-methanol by heating at a specific temperature for a set time (e.g., 100°C for 30 minutes).

    • After cooling, add water and extract the FAMEs with an organic solvent like hexane.

  • GC-MS Analysis:

    • Inject the hexane extract containing the FAMEs into the GC-MS system.

    • Use a temperature program for the GC oven to separate the different FAMEs based on their boiling points and polarity.

    • The mass spectrometer is used to identify and quantify the individual BCFAs based on their mass spectra and retention times compared to standards.

  • Data Analysis:

    • Generate a standard curve using known concentrations of BCFA standards.

    • Calculate the concentration of each BCFA in the plasma samples by comparing their peak areas to that of the internal standard and the standard curve.

Protocol for Quantification of BCFAs in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the sensitive and specific quantification of BCFAs.[9][10]

Materials:

  • Internal standard (e.g., a deuterated BCFA)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard.

    • Add 300-400 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

    • Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C).

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

    • Separate the BCFAs using a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the BCFAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each BCFA and the internal standard are monitored for high selectivity and sensitivity.

  • Data Analysis:

    • Construct a calibration curve by analyzing standards of known concentrations.

    • Determine the concentration of BCFAs in the plasma samples by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.

Conclusion

The study of the pharmacokinetics of branched-chain fatty acids is an emerging field with significant implications for nutrition and drug development. While comprehensive pharmacokinetic data for all BCFAs in healthy humans are not yet available, the provided data for L-BAIBA offers valuable insights. The detailed protocols for animal studies and analytical quantification using GC-MS and LC-MS/MS provide a solid foundation for researchers to conduct further investigations. The elucidation of the metabolic and signaling pathways of BCFAs, such as their interaction with PPARα, opens up new avenues for exploring their therapeutic potential. Future research should focus on conducting well-controlled pharmacokinetic studies for a wider range of BCFAs in human subjects to better understand their bioavailability and in vivo effects.

References

Application Notes and Protocols for Studying the In Vivo Metabolism of 2-Ethyl-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methylpentanoic acid is a branched-chain carboxylic acid for which the in vivo metabolic pathway has not been extensively documented. Understanding the biotransformation of this compound is crucial for assessing its pharmacokinetic profile, potential toxicity, and overall fate within a biological system. These application notes provide a detailed, albeit extrapolated, overview of the expected metabolic pathway of this compound, based on the known metabolism of structurally similar compounds, primarily 2-ethylhexanoic acid. Furthermore, detailed experimental protocols are provided to guide researchers in the in vivo investigation of its metabolic fate.

Disclaimer: The metabolic pathway described below is a predictive model based on the metabolism of structurally related compounds and awaits experimental verification for this compound.

Predicted Metabolic Pathway

The in vivo metabolism of this compound is anticipated to proceed through several key enzymatic reactions, primarily involving β-oxidation and hydroxylation, followed by conjugation for excretion. The presence of ethyl and methyl branches on the pentanoic acid backbone will likely influence the rate and regioselectivity of these metabolic transformations.

Key Metabolic Transformations:
  • β-Oxidation: This is a major catabolic pathway for fatty acids. For this compound, β-oxidation is expected to occur, leading to the formation of shorter-chain metabolites. The ethyl group at the α-position may pose steric hindrance to the enzymes involved in β-oxidation, potentially leading to incomplete degradation and the formation of specific metabolites.

  • ω- and (ω-1)-Hydroxylation: Oxidation at the terminal (ω) and sub-terminal (ω-1) methyl groups of the pentyl chain is another common metabolic route for fatty acids. This process is typically mediated by cytochrome P450 enzymes and results in the formation of hydroxylated metabolites.

  • Glucuronidation: The parent compound and its hydroxylated metabolites, containing a carboxylic acid group, are susceptible to conjugation with glucuronic acid. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compounds, facilitating their renal excretion.

A diagrammatic representation of the predicted metabolic pathway is provided below.

Metabolic_Pathway cluster_oxidation Oxidation cluster_conjugation Conjugation This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Cytochrome P450 (ω- and ω-1 hydroxylation) Beta-Oxidation Products Beta-Oxidation Products This compound->Beta-Oxidation Products β-Oxidation Glucuronide Conjugates Glucuronide Conjugates This compound->Glucuronide Conjugates UGTs Hydroxylated Metabolites->Glucuronide Conjugates UGTs Urinary Excretion Urinary Excretion Beta-Oxidation Products->Urinary Excretion Glucuronide Conjugates->Urinary Excretion

Caption: Predicted metabolic pathway of this compound.

Quantitative Data Summary

Direct quantitative data for the metabolism of this compound is not currently available in the public domain. However, data from studies on the structurally related compound, 2-ethylhexanoic acid (EHA), in female Fischer 344 rats can provide valuable insights into the potential pharmacokinetic profile.

ParameterOral Dose (0.1 g/kg)Dermal Application (0.1 g/kg)Intravenous Dose (1 mg/kg)
Peak Blood Level 85.1 µg equivalents EHA/g7.9 µg equivalents EHA/gNot Reported
Time to Peak Blood Level 15 - 30 minutes8 hoursNot Reported
Primary Route of Elimination UrineUrineUrine
Elimination Timeframe Predominantly within 24 hoursPredominantly within 24 hoursPredominantly within 24 hours
Major Urinary Metabolites Glucuronide of EHA, 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-6-hydroxyhexanoic acid, ethylketohexanoic acidNot ReportedNot Reported

Data extrapolated from studies on 2-ethylhexanoic acid in female Fischer 344 rats.[1]

Experimental Protocols

To investigate the in vivo metabolic pathway of this compound, a series of well-defined experiments are required. The following protocols provide a general framework for conducting such studies in a rodent model.

Protocol 1: In Vivo Metabolism Study in Rats

Objective: To identify and quantify the metabolites of this compound in urine and feces following oral administration to rats.

Materials:

  • This compound (or a radiolabeled version, e.g., ¹⁴C-labeled, for more sensitive detection)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Metabolic cages for separate collection of urine and feces

  • Oral gavage needles

  • Solvents for extraction (e.g., ethyl acetate, methanol)

  • Internal standards for analytical quantification

  • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization.

  • Dosing: Administer a single oral dose of this compound (e.g., 100 mg/kg) to the rats via oral gavage. A control group should receive the vehicle only.

  • Sample Collection: Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h) for up to 48 hours post-dosing.

  • Sample Preparation:

    • Urine: Centrifuge the urine samples to remove any solid debris. For the identification of glucuronide conjugates, a portion of the urine can be treated with β-glucuronidase.

    • Feces: Homogenize the fecal samples with a suitable solvent (e.g., methanol/water) and extract the metabolites.

  • Metabolite Extraction: Perform liquid-liquid extraction or solid-phase extraction on the prepared urine and fecal homogenates to isolate the metabolites.

  • Derivatization (for GC-MS): If using GC-MS, derivatize the extracted metabolites to increase their volatility (e.g., silylation or methylation).

  • Analytical Detection: Analyze the extracts using GC-MS or LC-MS to identify and quantify the parent compound and its metabolites.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Acclimatization Acclimatization Dosing Dosing Acclimatization->Dosing Sample_Collection Sample_Collection Dosing->Sample_Collection Sample_Preparation Sample_Preparation Sample_Collection->Sample_Preparation Metabolite_Extraction Metabolite_Extraction Sample_Preparation->Metabolite_Extraction Derivatization Derivatization Metabolite_Extraction->Derivatization GC_MS_LC_MS_Analysis GC_MS_LC_MS_Analysis Derivatization->GC_MS_LC_MS_Analysis PK_Study_Workflow cluster_dosing Dosing Animal_Preparation Cannulated Rats IV_Dosing IV Administration Animal_Preparation->IV_Dosing PO_Dosing Oral Administration Animal_Preparation->PO_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Preparation Plasma Separation Blood_Sampling->Plasma_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Plasma_Preparation->LC_MS_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_MS_Analysis->PK_Analysis

References

Application of 2-Ethyl-3-methylpentanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the application of 2-Ethyl-3-methylpentanoic acid in metabolic research is limited. The following application notes and protocols are substantially based on data from the structurally related branched-chain fatty acid, valproic acid (2-propylpentanoic acid), and are intended to provide a hypothetical framework for research. All proposed experiments would require validation.

Application Notes

This compound is a branched-chain fatty acid whose metabolic effects are not yet extensively characterized. However, its structural similarity to valproic acid, a widely used anticonvulsant and mood stabilizer with known significant metabolic effects, suggests that this compound could be a valuable tool in metabolic research.[1][2][3] Potential applications include the investigation of lipid metabolism, glucose homeostasis, and mitochondrial function.

1. Investigation of Lipid Metabolism:

Valproic acid is known to interfere with fatty acid metabolism, leading to effects such as hepatic steatosis.[4][5][6] It has been shown to inhibit fatty acid β-oxidation and affect the expression of genes involved in lipid transport and synthesis.[4][7] this compound, as a structural analog, may exhibit similar properties, making it a candidate for studying the molecular mechanisms of drug-induced steatosis and dyslipidemia.[8]

2. Modulation of Glucose Metabolism:

Chronic treatment with valproic acid has been associated with disturbances in glucose metabolism, including insulin (B600854) resistance.[8] Research with this compound could, therefore, be directed at understanding how branched-chain fatty acids influence insulin signaling pathways and glucose uptake and utilization in different cell types.

3. Elucidation of Mitochondrial Function and Toxicity:

A significant aspect of valproic acid's toxicology profile is its mitochondrial toxicity.[9][10] It is known to inhibit mitochondrial β-oxidation and can lead to oxidative stress.[9][10] this compound could be employed in studies aimed at dissecting the specific mechanisms of branched-chain fatty acid-induced mitochondrial dysfunction, which is relevant for drug development and understanding certain metabolic disorders.

Table 1: Potential Metabolic Effects of this compound (Inferred from Valproic Acid Data)

Metabolic ParameterPotential Effect of this compoundReference Compound
Hepatic Triglyceride ContentIncreasedValproic Acid[4][7]
Fatty Acid β-OxidationInhibitionValproic Acid[2][5]
GluconeogenesisInhibitionValproic Acid[5]
Insulin SensitivityDecreasedValproic Acid[8]
Mitochondrial RespirationImpairmentValproic Acid[10][11]
Reactive Oxygen Species (ROS) ProductionIncreasedValproic Acid[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Effects on Hepatic Lipid Accumulation

Objective: To determine if this compound induces lipid accumulation in a human hepatocyte cell line (e.g., HepG2 or HepaRG).

Materials:

  • HepG2 or HepaRG cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in a suitable solvent like DMSO)

  • Oil Red O staining solution

  • Triglyceride quantification kit

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) solution (4%)

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 or HepaRG cells to 80% confluency in 6-well plates.

    • Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) and a vehicle control (DMSO) for 24-72 hours.

  • Oil Red O Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% formaldehyde for 30 minutes at room temperature.

    • Wash the cells with water and then with 60% isopropanol (B130326).

    • Stain the cells with Oil Red O solution for 20 minutes.

    • Wash with 60% isopropanol and then with water.

    • Visualize and capture images using a microscope.

  • Triglyceride Quantification:

    • Wash the treated cells with PBS and lyse them using a suitable cell lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Quantify the triglyceride content in the lysates using a commercial triglyceride quantification kit, following the manufacturer's instructions.

    • Normalize the triglyceride content to the protein concentration.

Protocol 2: Analysis of Mitochondrial Respiration

Objective: To assess the impact of this compound on mitochondrial oxygen consumption in isolated mitochondria or intact cells.

Materials:

  • Isolated liver mitochondria or a suitable cell line

  • This compound

  • High-resolution respirometry system (e.g., Oroboros Oxygraph-2k)

  • Respiration medium (e.g., MiR05)

  • Substrates and inhibitors for different respiratory chain complexes (e.g., pyruvate, malate, glutamate, succinate, ADP, oligomycin, FCCP, rotenone, antimycin A)

Procedure:

  • Mitochondria Isolation (if applicable): Isolate mitochondria from rat liver or cultured cells using differential centrifugation.

  • Respirometry Measurement:

    • Add isolated mitochondria or intact cells to the chambers of the respirometry system containing respiration medium.

    • After a baseline measurement, add this compound at various concentrations.

    • Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain (e.g., complex I-linked respiration, complex II-linked respiration, ATP synthase activity, maximal respiration).

    • Record and analyze the oxygen consumption rates.

Protocol 3: Quantification of this compound in Biological Samples by GC-MS

Objective: To develop a method for the quantitative analysis of this compound in plasma or urine samples.[12][13][14]

Materials:

  • Plasma or urine samples

  • Internal standard (e.g., a deuterated analog of the analyte)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr))[12][15]

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a polar capillary column)[12]

Procedure:

  • Sample Preparation and Extraction:

    • To 100 µL of plasma or urine, add the internal standard.

    • Acidify the sample with HCl.

    • Extract the analyte using 500 µL of ethyl acetate (B1210297) by vortexing.

    • Centrifuge and transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent.

    • Add the derivatization reagent (e.g., 50 µL of BSTFA).

    • Incubate at a specific temperature and time (e.g., 60°C for 30 minutes) to form a volatile derivative.[15]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the analyte from other components.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification of the target ions of the analyte and internal standard.

Table 2: Example GC-MS Parameters for Branched-Chain Fatty Acid Analysis

ParameterValue
Gas Chromatograph
ColumnDB-225ms (30 m x 0.25 mm, 0.25 µm) or similar polar column
Injection ModeSplitless
Injector Temperature250°C
Oven ProgramStart at 60°C, ramp to 220°C at 10°C/min, hold for 5 min
Carrier GasHelium
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Acquisition ModeSelected Ion Monitoring (SIM)

Visualizations

G Hypothetical Metabolic Pathways of this compound cluster_main cluster_pathways cluster_products 2-Ethyl-3-methylpentanoic_acid This compound Glucuronidation Glucuronidation 2-Ethyl-3-methylpentanoic_acid->Glucuronidation UGTs Beta_Oxidation β-Oxidation 2-Ethyl-3-methylpentanoic_acid->Beta_Oxidation Mitochondrial enzymes Omega_Oxidation ω-Oxidation 2-Ethyl-3-methylpentanoic_acid->Omega_Oxidation CYP450 Acyl_glucuronide Acyl glucuronide Glucuronidation->Acyl_glucuronide Chain-shortened_metabolites Chain-shortened metabolites Beta_Oxidation->Chain-shortened_metabolites Hydroxy_and_dicarboxylic_acid_metabolites Hydroxy and dicarboxylic acid metabolites Omega_Oxidation->Hydroxy_and_dicarboxylic_acid_metabolites

Caption: Hypothetical metabolic pathways of this compound.

G Experimental Workflow for GC-MS Analysis Sample_Collection Biological Sample Collection (Plasma, Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Derivatization to a Volatile Ester Extraction->Derivatization GC_MS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Caption: General workflow for the analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-3-methylpentanoic acid.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Oxidation of 2-Ethyl-3-methylpentanal: Ensure a sufficient supply of oxygen or oxidizing agent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. In a patented process, the reaction is carried out non-catalytically with an oxygen-containing gas.[1]

    • Malonic Ester Synthesis: Incomplete alkylation or hydrolysis can significantly reduce yield. For the alkylation step, ensure your base is strong enough to fully deprotonate the malonic ester and that the reaction goes to completion. For the hydrolysis (saponification) and decarboxylation steps, ensure complete removal of the alcohol formed during saponification to prevent the formation of ethyl 3-methylpentanoate, which would result in a low-boiling fraction in the final product.[2]

  • Side Reactions:

    • Malonic Ester Synthesis: The formation of dialkylated byproducts is a common issue. To minimize this, consider using a slight excess of the malonic ester and adding the alkylating agent slowly at a controlled temperature.

    • Oxidation of Aldehyde: Degradation of the starting material or product can occur if the reaction conditions are too harsh. A patented method suggests carrying out the oxidation at a controlled temperature between -20 to 60°C.[1]

  • Losses During Workup and Purification:

    • Extraction: The carboxylic acid product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent. Acidifying the aqueous layer to a low pH (around 2) will protonate the carboxylate and increase its solubility in the organic phase.

    • Purification: Distillation is a common purification method. Ensure your distillation setup is efficient to avoid loss of product. For malonic ester synthesis of a similar compound, distillation at a specific temperature and pressure range (193–196°/743 mm) was found to be effective.[2]

Issue 2: Presence of Impurities in the Final Product

Q: My final product is contaminated with impurities. How can I identify and minimize them?

A: Impurity profiles can vary based on the synthetic method. Here are some common impurities and strategies to mitigate them:

  • Unreacted Starting Materials: If you detect unreacted 2-ethyl-3-methylpentanal or malonic ester derivatives, consider increasing the reaction time or temperature, or using a more potent reagent (e.g., a stronger base for the malonic ester synthesis).

  • Side-Products from Malonic Ester Synthesis:

    • Dialkylated Malonic Ester: This can be difficult to separate from the desired product. As mentioned, optimizing the stoichiometry and reaction conditions of the alkylation step is crucial.

    • Incomplete Decarboxylation: The presence of the malonic acid derivative can be addressed by ensuring a sufficiently high temperature and/or acidic conditions during the decarboxylation step.

  • Byproducts from Aldehyde Oxidation: Over-oxidation or side reactions can lead to smaller, more volatile byproducts. Careful control of the oxidant amount and reaction temperature is key.

Purification Strategies:

  • Acid-Base Extraction: Washing the organic extract with a basic solution (e.g., sodium bicarbonate) will selectively extract the carboxylic acid product into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified and the pure product extracted with an organic solvent.

  • Distillation: Fractional distillation is often effective for separating the desired product from impurities with different boiling points.

  • Chromatography: For high-purity applications, column chromatography can be employed, although it may be less practical for large-scale synthesis.

Issue 3: Difficulty in Controlling Stereochemistry

Q: this compound has two chiral centers. How can I control the formation of specific stereoisomers?

A: Controlling the stereochemistry of this compound is a significant challenge and often requires advanced synthetic strategies. The final product is a mixture of four possible stereoisomers if no stereocontrol is applied.

  • Diastereoselectivity: The relative configuration of the two chiral centers can sometimes be influenced by the reaction conditions. For instance, in aldol-type reactions that could be used to construct the carbon skeleton, the choice of reagents and reaction temperature can favor the formation of syn or anti diastereomers.

  • Enantioselectivity: Achieving enantiocontrol (controlling the absolute configuration) typically requires one of the following approaches:

    • Chiral Starting Materials: Using a starting material that already contains one of the desired chiral centers can direct the stereochemistry of the second center.

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereoselective formation of new chiral centers. The auxiliary is then removed in a later step.

    • Asymmetric Catalysis: Employing a chiral catalyst can promote the formation of one enantiomer over the other.

For drug development applications where a single stereoisomer is often required, developing a stereoselective synthesis is a critical step. Research into the synthesis of specific stereoisomers like (2R,3S)-2-ethyl-3-methylpentanoic acid has been conducted.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two most common and versatile synthetic routes are:

  • Oxidation of 2-Ethyl-3-methylpentanal: This is a direct method that involves the oxidation of the corresponding aldehyde to the carboxylic acid. A non-catalytic oxidation using an oxygen-containing gas has been reported with good yields.[1]

  • Malonic Ester Synthesis: This is a classical method for forming substituted carboxylic acids. It involves the sequential alkylation of a malonic ester with an ethyl halide and a sec-butyl halide (or vice versa), followed by hydrolysis and decarboxylation. This method is highly adaptable for creating a variety of substituted carboxylic acids.

Q2: What are the typical reaction conditions for the oxidation of 2-ethyl-3-methylpentanal?

A2: Based on a patented process, the following conditions have been reported:

  • Reactant: 2-ethyl-3-methyl-pentanal as an aqueous dispersion.

  • Oxidant: An oxygen-containing gas (e.g., air or pure oxygen).

  • Catalyst: The reaction can be carried out non-catalytically.

  • Temperature: -20 to 60 °C.

  • Pressure: 0 to 500 p.s.i.

  • Workup: The product is recovered by dissolution in aqueous caustic, followed by acidification.[1]

Q3: Can you provide a general overview of the malonic ester synthesis for this compound?

A3: A general procedure would involve:

  • Deprotonation: Treatment of diethyl malonate with a strong base (e.g., sodium ethoxide) to form the enolate.

  • First Alkylation: Reaction of the enolate with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group.

  • Second Deprotonation and Alkylation: Repetition of the deprotonation step followed by reaction with a sec-butyl halide (e.g., 2-bromobutane) to introduce the second alkyl group.

  • Saponification: Hydrolysis of the diester to the dicarboxylic acid using a strong base like potassium hydroxide (B78521).[2]

  • Acidification and Decarboxylation: Treatment with acid and heat to promote the loss of one of the carboxyl groups as carbon dioxide, yielding the final product.

Q4: How can I purify the final this compound?

A4: Purification is typically achieved through:

  • Extraction: An initial purification can be done by extracting the crude product into a basic aqueous solution, washing away neutral organic impurities, and then re-acidifying and extracting the product back into an organic solvent.

  • Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying the final product, especially for removing impurities with different boiling points.

  • Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be used.

Data Presentation

Table 1: Comparison of Synthetic Routes for Carboxylic Acid Synthesis

FeatureOxidation of AldehydeMalonic Ester Synthesis
Starting Materials 2-Ethyl-3-methylpentanal, Oxygen/OxidantDiethyl malonate, Ethyl halide, sec-Butyl halide, Base, Acid
Number of Steps 13-4
Reported Yield ~80%[1]62-65% (for a similar compound)[2]
Key Advantages High atom economy, direct routeHigh versatility, readily available starting materials
Potential Challenges Availability of the starting aldehyde, potential for over-oxidationFormation of byproducts, multiple steps can lower overall yield
Stereocontrol Does not introduce new chiral centers if the aldehyde is achiralCan be adapted for stereoselective synthesis with advanced methods

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2-Ethyl-3-methylpentanal (Based on a Patented Procedure)

  • Dispersion: Disperse 32 g of 2-ethyl-3-methyl-pentanal in 64 ml of water in a suitable pressure reactor.[1]

  • Reaction: Stir the system for 2.5 hours at 17-20 °C under 30 p.s.i. of oxygen pressure.[1]

  • Extraction: After the reaction, add 20 ml of a caustic solution (e.g., 10 M NaOH) to dissolve the acid product. Separate the aqueous extract.

  • Acidification: Acidify the aqueous extract with sulfuric acid to precipitate the carboxylic acid.

  • Isolation and Purification: Wash the product with water. Further purification can be achieved by distillation. The reported yield for this procedure is 29.3 g (80%).[1]

Protocol 2: Synthesis of 3-Methylpentanoic Acid via Malonic Ester Synthesis (A Model for this compound Synthesis)

This protocol for a similar molecule illustrates the general steps.

  • Saponification of Alkylated Malonic Ester: In a flask equipped with a reflux condenser and stirrer, dissolve 112 g of potassium hydroxide in 112 cc of water. Heat the solution to 100°C and slowly add 0.92 mole of the alkylated malonic ester (in this case, ethyl sec-butylmalonate). Reflux the solution for two hours after the addition is complete.[2]

  • Alcohol Removal: Dilute the solution with 200 cc of water and distill off 200 cc of liquid to remove all the alcohol formed during saponification.[2]

  • Acidification and Decarboxylation: Cool the residual liquid and add a cold solution of 320 g of concentrated sulfuric acid in 450 cc of water. This should be done slowly with stirring. Reflux the solution for about three hours.[2]

  • Product Isolation: An organic layer of the acid will appear. The product can be isolated by distillation. The crude acid can be mixed with an equal volume of dry benzene (B151609) and distilled from a modified Claisen flask with a fractionating side arm. 3-Methylpentanoic acid distills at 193–196°/743 mm.[2]

Visualizations

Synthesis_Pathway General Synthetic Pathways for this compound cluster_legend Routes A 2-Ethyl-3-methylpentanal B This compound A->B Oxidation (O2) C Diethyl Malonate E Alkylated Malonic Ester C->E Base, Alkylation D Ethyl Halide + sec-Butyl Halide D->E F Hydrolysis & Decarboxylation E->F 1. KOH 2. H3O+, Heat F->B R1 Oxidation Route R2 Malonic Ester Route

Caption: Synthetic pathways to this compound.

Troubleshooting_Yield Troubleshooting Low Yield Issues Start Low Yield Observed CheckReaction Check for Incomplete Reaction (TLC, GC) Start->CheckReaction CheckSideProducts Analyze for Side Products (GC-MS, NMR) Start->CheckSideProducts CheckWorkup Review Workup & Purification Losses Start->CheckWorkup Incomplete Incomplete Reaction CheckReaction->Incomplete SideProducts Side Products Present CheckSideProducts->SideProducts WorkupLoss Significant Loss During Workup CheckWorkup->WorkupLoss Sol1 Increase Reaction Time/Temp or Use Stronger Reagents Incomplete->Sol1 Yes Sol2 Optimize Stoichiometry & Control Temperature SideProducts->Sol2 Yes Sol3 Optimize Extraction pH & Improve Distillation Efficiency WorkupLoss->Sol3 Yes End Yield Improved Sol1->End Sol2->End Sol3->End

Caption: Logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of Branched-Chain Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of branched-chain carboxylic acids. The content is tailored for researchers, scientists, and professionals in drug development.

General FAQs

Q1: What are the most common methods for synthesizing branched-chain carboxylic acids in a laboratory setting?

A1: The three most common and versatile methods for the laboratory synthesis of branched-chain carboxylic acids are:

  • Malonic Ester Synthesis: This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. It is particularly useful for preparing α-substituted acetic acids.[1][2]

  • Grignard Carboxylation: This reaction involves the treatment of a Grignard reagent (R-MgX) with carbon dioxide, followed by an acidic workup to produce a carboxylic acid with one additional carbon atom.[3][4]

  • Hydrolysis of Nitriles: This method involves the conversion of an alkyl or aryl nitrile to a carboxylic acid through acid- or base-catalyzed hydrolysis.[5][6][7]

Q2: How do I choose the most suitable synthesis method for my target molecule?

A2: The choice of synthesis method depends on several factors, including the structure of the desired carboxylic acid, the availability of starting materials, and the functional groups present in the molecule.

  • Malonic ester synthesis is ideal when you need to introduce one or two alkyl groups at the α-position of an acetic acid derivative.[2][8]

  • Grignard carboxylation is a good choice when you want to add a carboxyl group to an existing alkyl or aryl halide. However, it is sensitive to acidic protons and other electrophilic functional groups in the starting material.[3][9]

  • Nitrile hydrolysis is a reliable method if the corresponding nitrile is readily available or can be synthesized easily, for example, via an SN2 reaction of an alkyl halide with a cyanide salt.[5][7]

Q3: What are some general techniques for purifying branched-chain carboxylic acids?

A3: Purification of carboxylic acids often involves a multi-step process to remove unreacted starting materials, catalysts, and side products. Common techniques include:

  • Extraction: Liquid-liquid extraction is a fundamental step. The crude product is typically dissolved in an organic solvent and washed with an aqueous base (like sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble carboxylate salt. The aqueous layer is then separated, acidified with a strong acid (e.g., HCl) to regenerate the carboxylic acid, and then extracted back into an organic solvent.[10] This process effectively removes neutral and basic impurities.

  • Distillation: For liquid carboxylic acids, fractional distillation under reduced pressure is an effective method for separating the product from impurities with different boiling points.[11]

  • Recrystallization: Solid carboxylic acids can be purified by recrystallization from a suitable solvent. The choice of solvent is crucial; the carboxylic acid should be soluble in the hot solvent and sparingly soluble in the cold solvent.[10]

  • Chromatography: For challenging separations, column chromatography (including flash chromatography with silica (B1680970) gel or reversed-phase C18 media) can be employed.[12]

Malonic Ester Synthesis: Troubleshooting and FAQs

Q1: I am getting a significant amount of dialkylated product in my malonic ester synthesis. How can I favor mono-alkylation?

A1: The formation of a dialkylated side product is a common issue in malonic ester synthesis because the mono-alkylated product still has an acidic proton that can be deprotonated and react with another equivalent of the alkyl halide.[8][13] To promote mono-alkylation, consider the following strategies:

  • Stoichiometry: Use a slight excess of the malonic ester relative to the base and the alkyl halide. This increases the probability that the base will deprotonate an unreacted malonic ester molecule rather than the mono-alkylated intermediate.[14][15]

  • Reaction Conditions: Control the addition of reagents. Slowly adding the alkyl halide to the solution of the malonate enolate can help maintain a low concentration of the alkylating agent. Some procedures recommend adding the enolate solution to a refluxing solution of the alkylating agent to keep the enolate concentration low.[15]

  • Choice of Base: While a strong base like sodium ethoxide is necessary, ensure it is fully dissolved and the enolate is pre-formed before adding the alkyl halide.[16]

// Nodes start [label="Problem: Low Yield of\nMono-alkylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_dialkylation [label="Check for Dialkylated\nSide Product (GC/MS, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dialkylation_present [label="Dialkylation is a\nMajor Side Product", fillcolor="#F1F3F4", fontcolor="#202124"]; no_dialkylation [label="Minimal or No\nDialkylation Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_stoichiometry [label="Solution 1:\nUse 1.1-1.5 eq. of\nMalonic Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; control_addition [label="Solution 2:\nSlowly add Alkyl Halide\nor add enolate to hot\nAlkyl Halide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_hydrolysis [label="Check for Incomplete\nHydrolysis or Decarboxylation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; incomplete_hydrolysis [label="Intermediate Ester or\nDiacid Detected", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_hydrolysis_conditions [label="Solution:\nIncrease reaction time/temp\nfor hydrolysis/decarboxylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; other_issues [label="Other Issues:\n- Purity of reagents\n- Inefficient workup", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_dialkylation; check_dialkylation -> dialkylation_present [label="Yes"]; check_dialkylation -> no_dialkylation [label="No"]; dialkylation_present -> adjust_stoichiometry; dialkylation_present -> control_addition; no_dialkylation -> check_hydrolysis; check_hydrolysis -> incomplete_hydrolysis [label="Yes"]; check_hydrolysis -> other_issues [label="No"]; incomplete_hydrolysis -> increase_hydrolysis_conditions; } .enddot

Caption: Troubleshooting workflow for malonic ester synthesis.

Q2: My hydrolysis and/or decarboxylation step is incomplete. What should I do?

A2: Incomplete hydrolysis of the diester or incomplete decarboxylation of the resulting diacid can lead to low yields of the desired product.

  • Hydrolysis: Ensure you are using a sufficient excess of strong base (for saponification) or strong acid and that the reaction is heated for an adequate amount of time. Monitoring the reaction by TLC or GC can help determine when the starting diester has been fully consumed.[11]

  • Decarboxylation: This step typically requires heating. If you are still observing the diacid after the reaction, you may need to increase the temperature or the heating time.[2]

Experimental Protocol: Synthesis of 2-Methylpentanoic Acid via Malonic Ester Synthesis

This protocol is a representative example and may require optimization for specific laboratory conditions.

  • Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) (a sufficient volume to dissolve the sodium) to prepare a fresh solution of sodium ethoxide. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.[16][17]

  • Alkylation: To the solution of the sodium salt of diethyl malonate, add 1-bromopropane (B46711) (1.0 eq) dropwise. Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC or GC to confirm the disappearance of the starting malonic ester. Cool the reaction to room temperature.[17]

  • Second Alkylation: To the cooled reaction mixture, add a second equivalent of sodium ethoxide solution, followed by the dropwise addition of methyl iodide (1.0 eq). Heat the mixture to reflux for another 2-3 hours, again monitoring for the completion of the reaction.[17]

  • Hydrolysis (Saponification): To the reaction mixture, add an aqueous solution of sodium hydroxide (B78521) (a sufficient excess to hydrolyze both ester groups). Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete.[1]

  • Work-up and Acidification: Cool the reaction mixture and remove the ethanol by rotary evaporation. Add water to dissolve the sodium salt of the dicarboxylic acid and wash with diethyl ether to remove any neutral impurities. Carefully acidify the aqueous layer with cold, concentrated hydrochloric acid until the pH is ~1-2. The dicarboxylic acid should precipitate.

  • Decarboxylation: Heat the acidified mixture to reflux for several hours until the evolution of CO₂ ceases.[1]

  • Purification: Cool the reaction mixture and extract the 2-methylpentanoic acid with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the final product by fractional distillation under reduced pressure.

Grignard Carboxylation: Troubleshooting and FAQs

Q1: My Grignard carboxylation reaction is giving a very low yield. What are the likely causes?

A1: Low yields in Grignard carboxylation are often due to the high reactivity of the Grignard reagent.

  • Presence of Water or Acidic Protons: Grignard reagents are strong bases and will react with even trace amounts of water, alcohols, or other acidic protons in the solvent or on the glassware.[3][4] Ensure all glassware is rigorously flame-dried under vacuum and that anhydrous solvents are used.

  • Poor Quality Magnesium: The magnesium turnings should be fresh and have a shiny surface. If the magnesium is oxidized, the reaction may be difficult to initiate.

  • Side Reactions: The Grignard reagent can react with the starting alkyl halide (Wurtz coupling) or with the newly formed carboxylate.

  • Inefficient Carboxylation: Ensure that the carbon dioxide is dry and that it is bubbled through the Grignard solution efficiently or that a large excess of crushed dry ice is used.

// Nodes start [label="Problem: Low Yield of\nCarboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conditions [label="Verify Anhydrous\nConditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; wet_conditions [label="Moisture Present", fillcolor="#F1F3F4", fontcolor="#202124"]; dry_conditions [label="Conditions are Dry", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_dry [label="Solution:\n- Flame-dry glassware\n- Use anhydrous solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Quality\n(Mg, Alkyl Halide)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; bad_reagents [label="Reagents are Old\nor Impure", fillcolor="#F1F3F4", fontcolor="#202124"]; good_reagents [label="Reagents are High Quality", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_reagents [label="Solution:\n- Use fresh Mg turnings\n- Purify alkyl halide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_carboxylation [label="Evaluate Carboxylation\nStep", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; inefficient_carboxylation [label="Inefficient CO2 Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_carboxylation [label="Solution:\n- Use excess dry ice\n- Ensure efficient CO2 bubbling", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_conditions; check_conditions -> wet_conditions [label="Yes"]; check_conditions -> dry_conditions [label="No"]; wet_conditions -> solution_dry; dry_conditions -> check_reagents; check_reagents -> bad_reagents [label="Yes"]; check_reagents -> good_reagents [label="No"]; bad_reagents -> solution_reagents; good_reagents -> check_carboxylation; check_carboxylation -> inefficient_carboxylation [label="Yes"]; inefficient_carboxylation -> solution_carboxylation; } .enddot

Caption: Troubleshooting workflow for Grignard carboxylation.

Q2: How do I initiate the Grignard reaction if it doesn't start on its own?

A2: Sometimes the formation of the Grignard reagent is sluggish. Here are a few tips to initiate the reaction:

  • Add a small crystal of iodine. The iodine reacts with the magnesium surface, activating it.

  • Crush some of the magnesium turnings with a glass rod to expose a fresh surface.

  • Add a small amount of a pre-formed Grignard reagent to initiate the reaction.

  • Gently warm the flask.

Experimental Protocol: Synthesis of 2-Methylbutanoic Acid via Grignard Carboxylation

This protocol is a representative example and may require optimization for specific laboratory conditions.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.[18]

  • Grignard Reagent Formation: Place magnesium turnings (1.1 eq) in the flask. Add a small volume of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, place a solution of 2-bromobutane (B33332) (1.0 eq) in anhydrous diethyl ether. Add a small portion of the 2-bromobutane solution to the magnesium. If the reaction does not start, use one of the initiation techniques described above. Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.[18]

  • Carboxylation: Cool the Grignard solution in an ice bath. While stirring vigorously, add a large excess of freshly crushed dry ice to the flask. Alternatively, bubble dry carbon dioxide gas through the solution. Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Acidification: Slowly and carefully add an aqueous solution of a strong acid (e.g., 10% HCl or H₂SO₄) to the reaction mixture with cooling. Transfer the mixture to a separatory funnel. The layers should separate.

  • Purification: Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. Purify the resulting 2-methylbutanoic acid by fractional distillation under reduced pressure.

Nitrile Hydrolysis: Troubleshooting and FAQs

Q1: My nitrile hydrolysis is stopping at the amide intermediate. How can I drive the reaction to completion to form the carboxylic acid?

A1: The hydrolysis of a nitrile proceeds through an amide intermediate, and sometimes the reaction can be sluggish to proceed to the carboxylic acid.[5][6]

  • Reaction Conditions: To favor the formation of the carboxylic acid, more forcing conditions are generally required. This includes using a higher concentration of the acid or base catalyst, increasing the reaction temperature (e.g., reflux), and extending the reaction time.[7]

  • Monitoring the Reaction: It is crucial to monitor the progress of the reaction by TLC, GC, or NMR to ensure the disappearance of both the starting nitrile and the intermediate amide.[19]

Q2: Does the choice of acidic or basic hydrolysis conditions matter?

A2: Yes, the choice of pH can influence the outcome and the work-up procedure.

  • Acidic Hydrolysis: Typically carried out with strong acids like HCl or H₂SO₄ in water. The final product is the free carboxylic acid.[5][20]

  • Alkaline Hydrolysis: Usually performed with a strong base like NaOH or KOH in an aqueous solution. The initial product is the carboxylate salt, which needs to be acidified in a separate step to yield the carboxylic acid.[5][20] Milder basic conditions may favor the isolation of the amide intermediate.[7]

// Nodes start [label="Problem: Incomplete Reaction\nor Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_intermediate [label="Check for Amide\nIntermediate (TLC, GC, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; amide_present [label="Amide is the\nMajor Product", fillcolor="#F1F3F4", fontcolor="#202124"]; no_amide [label="No Significant Amide\nPresent", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_conditions [label="Solution:\n- Increase reaction time\n- Increase temperature (reflux)\n- Increase acid/base concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_nitrile [label="Check for Unreacted\nStarting Nitrile", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; nitrile_present [label="Significant Amount of\nStarting Nitrile Remains", fillcolor="#F1F3F4", fontcolor="#202124"]; no_nitrile [label="Nitrile is Consumed", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_initial_conditions [label="Solution:\n- Ensure adequate heating\n- Check purity of nitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; other_issues [label="Other Issues:\n- Inefficient workup\n- Product volatility", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_intermediate; check_intermediate -> amide_present [label="Yes"]; check_intermediate -> no_amide [label="No"]; amide_present -> increase_conditions; no_amide -> check_nitrile; check_nitrile -> nitrile_present [label="Yes"]; check_nitrile -> no_nitrile [label="No"]; nitrile_present -> optimize_initial_conditions; no_nitrile -> other_issues; } .enddot

Caption: Troubleshooting workflow for nitrile hydrolysis.

Experimental Protocol: Synthesis of 2-Phenylpropanoic Acid via Nitrile Hydrolysis

This protocol is based on a literature procedure and may require optimization.[21][22]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-phenylpropanenitrile (B133222) (1.0 eq), water, and liquid caustic soda (sodium hydroxide solution). The ratio of liquid caustic soda to water to 2-phenylpropanenitrile can be varied to optimize the reaction (e.g., 3:1.5:1 by weight).[21]

  • Hydrolysis: Heat the mixture to reflux (approximately 105 °C) with vigorous stirring. Maintain the reflux for about 10 hours. Monitor the reaction by TLC or GC to confirm the disappearance of the starting nitrile and the amide intermediate.[19][21]

  • Work-up and Acidification: Cool the reaction mixture to about 40 °C. Slowly add concentrated sulfuric acid until the pH of the solution is less than 5. This will cause the 2-phenylpropanoic acid to separate as an oil.[21]

  • Purification: Transfer the mixture to a separatory funnel and separate the layers. The organic layer contains the crude 2-phenylpropanoic acid. Purify the product by high vacuum distillation to obtain the final product.[21]

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the synthesis of branched-chain carboxylic acids. Note that yields are highly dependent on the specific substrate and reaction optimization.

Synthesis MethodExample ProductStarting MaterialsKey ReagentsTypical Yield (%)Reference
Malonic Ester Synthesis2-Methylpentanoic AcidDiethyl malonate, 1-bromopropane, methyl iodideNaOEt, NaOH, HCl60-80 (general)[17]
Grignard Carboxylation2-Methylbutanoic Acid2-bromobutane, Mg, CO₂Anhydrous ether, HCl50-90 (general)[18]
Nitrile Hydrolysis2-Phenylpropanoic Acid2-phenylpropanenitrileNaOH, H₂SO₄95-96[21][22]

Spectroscopic Identification of Branched-Chain Carboxylic Acids

Q1: How can I confirm the formation of my carboxylic acid product using spectroscopy?

A1: A combination of spectroscopic techniques is typically used to confirm the structure and purity of the final product.

  • Infrared (IR) Spectroscopy: The most characteristic feature of a carboxylic acid in an IR spectrum is a very broad O-H stretching band from approximately 2500 to 3500 cm⁻¹ and a strong C=O stretching band between 1700 and 1725 cm⁻¹.[23]

  • ¹H NMR Spectroscopy: The acidic proton of the carboxyl group (COOH) typically appears as a broad singlet far downfield, between 10 and 13 ppm. The protons on the α-carbon are deshielded and usually appear around 2.0-2.5 ppm.[23]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is characteristic and appears in the range of 170-185 ppm.[24]

  • Mass Spectrometry: Carboxylic acids often show a molecular ion peak in their mass spectrum. A common fragmentation pattern is the loss of the hydroxyl group (-17 amu) and the subsequent loss of CO (-28 amu).[23]

// Nodes start [label="Start: Synthesis of\nBranched-Chain Carboxylic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_setup [label="1. Reaction Setup\n(Glassware, Reagents)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="2. Perform Reaction\n(e.g., Alkylation, Carboxylation, Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="3. Monitor Reaction Progress\n(TLC, GC, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="4. Reaction Work-up\n(Quenching, Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="5. Purification\n(Distillation, Recrystallization, Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="6. Characterization\n(IR, NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Pure Branched-Chain\nCarboxylic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reaction_setup; reaction_setup -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete"]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> characterization; characterization -> end; } .enddot

Caption: General experimental workflow for carboxylic acid synthesis.

References

Technical Support Center: Purification of 2-Ethyl-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals with the purification of 2-Ethyl-3-methylpentanoic acid. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Physicochemical Properties

A clear understanding of the compound's properties is crucial for developing an effective purification strategy.

PropertyValueReference
CAS Number 22414-77-3[1][2]
Molecular Formula C₈H₁₆O₂[1][3]
Molecular Weight 144.21 g/mol [1][3]
Boiling Point 298.3°C at 760 mmHg[1]
Density 1.044 g/cm³[1]
Melting Point N/A[1]
Appearance Liquid (inferred from lack of melting point and high boiling point)

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying this compound?

A1: The primary purification techniques for a liquid carboxylic acid like this compound are acid-base extraction and fractional vacuum distillation. For achieving very high purity or separating close-boiling isomers, preparative chromatography is also an option.

TechniquePrincipleAdvantagesDisadvantages
Acid-Base Extraction Separates acidic compounds from neutral/basic impurities by converting the acid to its water-soluble salt form.[4][5]Excellent for removing non-acidic impurities; scalable; cost-effective.Does not separate the target acid from other acidic impurities; requires use of solvents.
Fractional Vacuum Distillation Separates compounds based on differences in boiling points under reduced pressure.[6]Effective for removing impurities with significantly different boiling points; can yield very pure product.May not separate isomers with very close boiling points; potential for thermal degradation if not controlled properly.
Preparative Chromatography Separates compounds based on differential partitioning between a stationary and mobile phase (e.g., reversed-phase C18).[7]Can achieve very high purity and separate close isomers.Less scalable for large quantities; requires specialized equipment; can be costly due to solvent and column consumption.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities are highly dependent on the synthetic route.

  • From oxidation of 2-ethyl-3-methylpentanal: The most common impurity is the unreacted starting aldehyde. Over-oxidation could potentially lead to other byproducts, though one patented process claims minimal degradation.[8]

  • From malonic ester synthesis: This route is known to produce "deleterious side products".[8] Based on similar syntheses, these could include unreacted starting materials (e.g., sec-butylmalonate), residual alcohol from saponification which can re-form esters, and dialkylated byproducts.[9]

  • General Impurities: Isomeric acids with similar structures can be formed, which are often difficult to separate by distillation.

Q3: Can I purify this compound by recrystallization?

A3: Recrystallization is a technique for purifying solid compounds.[10] Since this compound is a liquid at room temperature (as indicated by its high boiling point and lack of a reported melting point), direct recrystallization is not feasible.[1] However, it might be possible to form a solid salt (e.g., sodium salt), recrystallize the salt, and then re-acidify to recover the purified liquid acid.[11][12] This process is generally more complex than extraction or distillation for a liquid product.

Q4: My compound streaks badly on a silica (B1680970) gel TLC plate. How can I fix this?

A4: Streaking or tailing of carboxylic acids on silica gel is a common problem due to strong interactions with the stationary phase.[13] To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This keeps the carboxylic acid in its protonated form, leading to a more compact and well-defined spot.[13]

Purification Workflows & Troubleshooting

General Purification Strategy

The choice of purification method depends on the nature and quantity of impurities. The following workflow provides a general decision-making process.

cluster_paths start Crude this compound analysis Analyze Crude Purity (GC, NMR, TLC) start->analysis decision Main Impurities Identified? analysis->decision path1 Neutral / Basic Impurities decision->path1 Yes path2 Volatile Impurities (Different B.P.) decision->path2 Yes path3 Isomeric / Close-Boiling Impurities decision->path3 Yes proc1 Acid-Base Extraction path1->proc1 purity_check Check Purity proc1->purity_check proc2 Fractional Vacuum Distillation path2->proc2 proc2->purity_check proc3 Preparative Chromatography path3->proc3 proc3->purity_check end_node Pure Product purity_check->end_node Pure re_purify Re-Purify using Alternative Method purity_check->re_purify Not Pure re_purify->decision

Caption: General experimental workflow for carboxylic acid purification.

Troubleshooting Guide
Problem / ObservationPotential CauseRecommended Solution(s)
Low Recovery After Extraction Incorrect pH: The aqueous phase pH was not high enough to fully deprotonate the acid, or not low enough to fully re-protonate it.Ensure the pH is at least 2-3 units above the acid's pKa during basic extraction and 2-3 units below the pKa during acidification.[10][11] Use pH paper or a meter to verify.
Emulsion Formation: Vigorous shaking can create a stable emulsion between the organic and aqueous layers.Add a saturated NaCl solution (brine) to help break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation.
Product is Colored (Yellow/Brown) After Distillation Thermal Decomposition: The distillation temperature was too high, causing the compound to degrade.Use vacuum distillation to lower the boiling point.[14][15] Ensure the heating mantle is not set excessively high and that the flask is not heated dry.
Oxidizable Impurities: Residual impurities from the synthesis may be colored or become colored upon heating.Consider a pre-purification step with activated carbon or a wash with a reducing agent solution (e.g., sodium bisulfite) if aldehyde impurities are suspected.[10]
Poor Separation During Distillation Insufficient Column Efficiency: The fractionating column is too short or inefficient for separating components with close boiling points.[6]Use a longer Vigreux or packed fractionating column to increase the number of theoretical plates.[16]
Distillation Rate Too Fast: A high distillation rate does not allow for proper equilibrium between liquid and vapor phases in the column.Slow down the heating to maintain a slow, steady distillation rate of 1-2 drops per second.[16] Insulating the column with glass wool or aluminum foil can also help maintain the temperature gradient.[16]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral and basic impurities.

G cluster_0 Separate Layers A 1. Dissolve crude acid in organic solvent (e.g., Diethyl Ether) B 2. Add aqueous base (e.g., 1M NaOH) to separatory funnel A->B C 3. Shake gently & vent. Allow layers to separate. B->C D1 Aqueous Layer (Sodium 2-ethyl-3-methylpentanoate) C->D1 D2 Organic Layer (Neutral/Basic Impurities) C->D2 Discard or process as needed E 4. Acidify aqueous layer with cold HCl until pH < 2 D1->E F 5. Extract precipitated acid back into fresh ether E->F G 6. Wash ether layer with brine F->G H 7. Dry over Na₂SO₄, filter, and evaporate solvent G->H I Purified Liquid Acid H->I

Caption: Workflow for purification via acid-base extraction.

Detailed Methodology:

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent like diethyl ether or ethyl acetate (B1210297) (approx. 10 mL of solvent per 1 g of crude acid).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1M aqueous sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) solution.[4][17] Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of the carboxylic acid, into a clean Erlenmeyer flask.

  • Re-extraction (Optional): For maximum recovery, add a fresh portion of the basic solution to the organic layer, shake, and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution becomes strongly acidic (pH < 2, check with litmus (B1172312) paper).[18] The purified carboxylic acid will precipitate or form an oily layer.

  • Isolation: Extract the purified acid from the aqueous solution using two or three portions of fresh diethyl ether. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with a saturated NaCl solution (brine) to remove excess water.[17] Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the pure this compound.

Protocol 2: Purification by Fractional Vacuum Distillation

This method is suitable for separating the product from impurities with different boiling points.

Detailed Methodology:

  • Pre-treatment: If acidic impurities were removed via an extraction, ensure the product is thoroughly dried over an anhydrous salt like MgSO₄ or Na₂SO₄. Any residual water will interfere with the distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum use. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Use a magnetic stir bar or boiling chips in the distillation flask for smooth boiling. Ensure all glass joints are properly sealed with vacuum grease.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure in the system to the desired level.

  • Heating: Begin heating the distillation flask using a heating mantle. Heat the mixture slowly and evenly.

  • Fraction Collection: As the mixture heats, vapor will rise through the fractionating column.[16] Monitor the temperature at the distillation head. Discard any initial low-boiling fractions (forerun).

  • Product Collection: When the temperature stabilizes at the expected boiling point of this compound at the working pressure, change the receiving flask and collect the main fraction.

  • Completion: Stop the distillation when the temperature either drops or rises sharply, or when only a small residue remains in the distillation flask.

  • Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Protocol 3: Preparative Reversed-Phase Chromatography

This is a high-resolution technique for separating challenging mixtures.

Detailed Methodology:

  • Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system. A C18 reversed-phase column is a good starting point.[7]

    • Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile (B52724) (or methanol), both containing a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to keep the carboxylic acid protonated.[7]

    • Optimization: Adjust the gradient to achieve baseline separation between the product and key impurities.

  • Scale-Up: Transfer the optimized method to a preparative chromatography system with a larger C18 column. Adjust the flow rate and gradient time according to the column dimensions.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a strong, compatible solvent like methanol. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions as they elute from the system, guided by the UV chromatogram.

  • Product Isolation: Combine the pure fractions containing the desired product. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

  • Final Steps: The remaining aqueous solution can be extracted with a solvent like ethyl acetate or dichloromethane. Dry the organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the final, highly purified product.

References

Technical Support Center: Overcoming Challenges in Chiral HPLC of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of carboxylic acids by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating carboxylic acids?

A1: Polysaccharide-based CSPs are widely used and often the first choice for the chiral separation of carboxylic acids. These are available with different chiral selectors, most commonly derivatives of amylose (B160209) and cellulose (B213188).[1][2] Specifically, columns like CHIRALPAK® AD and CHIRALCEL® OD are popular starting points. For certain acidic compounds, anion-exchange type CSPs such as CHIRALPAK QN-AX and QD-AX can provide excellent enantioselectivity.[2] Pirkle-type or brush-type CSPs are also effective for separating carboxylic acids.[3]

Q2: How do I choose the optimal mobile phase for my chiral carboxylic acid separation?

A2: Mobile phase selection is critical for achieving good chiral separation. For polysaccharide-based CSPs, a common starting point in normal-phase mode is a mixture of a non-polar solvent like n-hexane and a polar modifier, typically an alcohol such as 2-propanol or ethanol.[1][4] In reversed-phase mode, mixtures of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer are used. The pH of the aqueous phase should be carefully controlled, as it affects the ionization state of the carboxylic acid.[5] The type and concentration of the organic modifier and any additives can significantly impact chiral recognition.[2]

Q3: Why am I observing poor peak shape (e.g., tailing) with my carboxylic acid analyte?

A3: Peak tailing for carboxylic acids in chiral HPLC is often due to secondary interactions between the analyte and the stationary phase.[6] For silica-based columns, this can involve interactions between the carboxylic acid group and residual silanol (B1196071) groups on the silica (B1680970) surface.[6][7] To mitigate this, adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase can help.[2][4][8] This ensures the carboxylic acid remains in its protonated form, minimizing unwanted interactions.[2] Column overload can also lead to poor peak shape, so reducing the sample concentration or injection volume may be necessary.[9]

Q4: What is the function of acidic or basic additives in the mobile phase?

A4: Additives are crucial for optimizing the separation of ionizable compounds like carboxylic acids.

  • Acidic Additives (e.g., TFA, Formic Acid, Acetic Acid): These are added to the mobile phase to suppress the ionization of carboxylic acid analytes, ensuring they are in their neutral form.[2][4] This minimizes secondary interactions with the stationary phase, leading to improved peak shape and resolution.[2] The typical concentration for these additives is around 0.1%.[4][8]

  • Basic Additives (e.g., Diethylamine - DEA): While less common for acidic analytes, basic additives are used to mask active silanol sites on the silica surface of the stationary phase, which can also help in reducing peak tailing.[2]

Q5: When is derivatization a necessary step for my carboxylic acid analyte?

A5: Derivatization may be considered under two main circumstances:

  • Poor Detection: If the carboxylic acid lacks a strong chromophore or fluorophore, derivatization with a reagent that introduces a UV-absorbing or fluorescent tag can significantly enhance detection sensitivity.[10]

  • Difficult Separation: When direct chiral separation is challenging, derivatizing the carboxylic acid with a chiral reagent can form diastereomers. These diastereomeric pairs can then be separated on a standard achiral column.[11] However, with the availability of a wide range of effective CSPs, this indirect approach is less common.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral HPLC of carboxylic acids.

ProblemPotential Cause(s)Suggested Solution(s)
Poor or No Enantiomeric Resolution Inappropriate Chiral Stationary Phase (CSP).Screen a variety of CSPs, starting with polysaccharide-based columns (amylose and cellulose derivatives).[1]
Suboptimal mobile phase composition.In normal phase, adjust the ratio of the non-polar solvent to the alcohol modifier.[1] In reversed-phase, optimize the organic modifier percentage and the buffer pH.[5]
Incorrect mobile phase additives.For carboxylic acids, ensure the presence of an acidic modifier (e.g., 0.1% TFA or formic acid) to suppress ionization.[1][4]
Inappropriate column temperature.Optimize the column temperature. Lower temperatures often enhance chiral resolution, but this is not always the case and should be experimentally verified.[2][9]
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a stronger acid (e.g., 0.1% TFA) to the mobile phase to ensure the carboxylic acid is in its protonated form.[2][9]
Column overload.Reduce the sample concentration or the injection volume.[9]
Column contamination or degradation.Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition.[9]
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.[9]
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed.[9] For volatile components, keep reservoirs capped.[12]
Baseline Noise or Drift Contaminated or low-quality mobile phase.Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase before use.[1]
Air bubbles in the system.Degas the mobile phase and flush the system to remove any trapped air.
Detector lamp issues.If the noise persists with the pump off, the detector lamp may be aging and require replacement.
Temperature fluctuations affecting the detector.Ensure a stable laboratory temperature and use a heat exchanger before the detector if necessary.[1]

Experimental Protocols

Example 1: Chiral Separation of Ketoprofen (B1673614) Enantiomers

This protocol provides a starting point for the enantioselective separation of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[1]

Materials and Reagents:

  • (R)-Ketoprofen and (S)-Ketoprofen reference standards

  • Racemic Ketoprofen

  • HPLC grade n-Hexane

  • HPLC grade Ethanol

  • Formic acid or Trifluoroacetic acid (TFA)

  • Methanol (for sample preparation)

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Chromatographic Conditions:

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one with an amylose or cellulose derivative, is recommended.[1] For example, an amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

  • Mobile Phase: A mixture of n-Hexane and Ethanol. A typical starting composition is 90:10 (v/v) n-Hexane:Ethanol with 0.1% Formic Acid or TFA. The ratio can be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic Ketoprofen in methanol at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of 50 µg/mL.[1]

  • Sample Solution: Accurately weigh and dissolve the sample containing Ketoprofen in methanol to achieve a nominal concentration of 1 mg/mL. Further dilute with the mobile phase to a final concentration of 50 µg/mL.[1]

System Suitability: Before analyzing samples, equilibrate the system with the mobile phase until a stable baseline is achieved. Perform at least five replicate injections of the racemic Ketoprofen standard. The system is deemed suitable if the resolution between the (S)- and (R)-Ketoprofen peaks is greater than 2.0, and the relative standard deviation (RSD) for the peak areas is less than 2.0%.[1]

Example 2: Chiral Separation of Ibuprofen (B1674241) Enantiomers

This protocol outlines a method for the separation of the enantiomers of the NSAID Ibuprofen.

Materials and Reagents:

  • (S)-(+)-Ibuprofen and (R)-(-)-Ibuprofen reference standards

  • Racemic Ibuprofen

  • HPLC grade Acetonitrile

  • HPLC grade water

  • Phosphate (B84403) buffer components (e.g., potassium dihydrogen phosphate)

  • Methanol (for sample preparation)

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Chromatographic Conditions:

  • Chiral Stationary Phase: An α-acid glycoprotein (B1211001) (AGP) column (e.g., 10 cm x 4.0 mm, 5 µm) or a permethylated β-cyclodextrin based column can be effective.

  • Mobile Phase: For an AGP column, a 100 mM phosphate buffer at pH 7.0 can be used. For a cyclodextrin-based column in reversed-phase mode, a mixture of acetonitrile and water (e.g., 35:65 v/v) can be employed.

  • Flow Rate: 0.7 mL/min for the AGP column method.

  • Column Temperature: 25°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of racemic Ibuprofen in methanol.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a working concentration (e.g., 25-100 µg/mL).

  • Sample Solution: For a tablet formulation, crush a tablet and dissolve the powder in methanol, sonicate for 30 minutes, and then dilute to a suitable concentration with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve & Dilute) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Mix Solvents & Additives) equilibration System Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chiral Separation (HPLC Column) injection->separation detection Detection (UV/MS) separation->detection integration Peak Integration detection->integration quantification Quantification & Purity Calculation integration->quantification

Caption: Experimental workflow for chiral HPLC analysis of carboxylic acids.

troubleshooting_peak_shape start Poor Peak Shape (Tailing) check_overload Is the column overloaded? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_additive Is an acidic additive (e.g., 0.1% TFA) present? check_overload->check_additive No solution Improved Peak Shape reduce_conc->solution add_additive Add acidic modifier to the mobile phase check_additive->add_additive No check_column_health Check column health check_additive->check_column_health Yes add_additive->solution wash_column Wash column with a strong solvent check_column_health->wash_column Contamination Suspected replace_column Replace column check_column_health->replace_column Degradation Suspected wash_column->solution

Caption: Decision tree for troubleshooting poor peak shape (tailing).

mobile_phase_effects cluster_components Key Components cluster_effects Impact on Separation mobile_phase Mobile Phase Composition organic_modifier Organic Modifier (% and Type) mobile_phase->organic_modifier ph Aqueous Phase pH mobile_phase->ph additive Acidic Additive (e.g., TFA, Formic Acid) mobile_phase->additive retention Retention Time organic_modifier->retention resolution Enantiomeric Resolution organic_modifier->resolution ph->retention peak_shape Peak Shape ph->peak_shape additive->resolution additive->peak_shape

Caption: Influence of mobile phase components on chiral separation.

References

Troubleshooting Peak Tailing in GC-MS of Fatty Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC-MS analysis of fatty acids?

A1: In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is a common issue in the analysis of underivatized fatty acids due to their polarity.[2][3] Peak tailing is problematic because it can reduce the resolution between adjacent peaks, lead to inaccurate peak integration, and ultimately compromise the precision and accuracy of quantification.[1][4]

Q2: What are the primary causes of peak tailing in fatty acid analysis?

A2: Peak tailing in the GC-MS analysis of fatty acids can stem from several factors, which can be broadly categorized as follows:

  • Analyte-Related Issues: Free fatty acids are polar compounds that can interact with active sites in the GC system, leading to adsorption and peak tailing.[3][5]

  • System-Related Issues:

    • Inlet Contamination: The inlet liner can become contaminated with non-volatile residues from the sample matrix, creating active sites that interact with fatty acids.[1][6]

    • Column Contamination or Degradation: The stationary phase of the column can become contaminated or degrade over time, exposing active sites.[1][7]

    • Improper Column Installation: A poorly cut or improperly installed column can create dead volumes and disrupt the sample flow path.[4][7][8]

  • Method-Related Issues:

    • Inadequate Derivatization: Incomplete or failed derivatization of fatty acids to their less polar ester forms (e.g., fatty acid methyl esters - FAMEs) is a major cause of peak tailing.[2][9][10]

    • Sub-optimal Method Parameters: Incorrect inlet temperature, oven temperature program, or carrier gas flow rate can contribute to peak broadening and tailing.[1][6]

Q3: How can I quickly diagnose the source of peak tailing in my chromatogram?

A3: A systematic approach is the most effective way to diagnose the source of peak tailing.[1] Start by observing the nature of the tailing:

  • If all peaks in the chromatogram are tailing: This often points to a general system issue, such as a problem with the flow path, a contaminated inlet, or improper column installation.[7][8]

  • If only the fatty acid peaks (or other polar analyte peaks) are tailing: This suggests a chemical interaction between the analytes and active sites in the system.[8] In the context of fatty acid analysis, this is a strong indicator of incomplete derivatization or the need for a more inert system.

A good first step in troubleshooting is to perform routine inlet maintenance, which includes replacing the septum and liner.[1] If the problem persists, trimming a small section (10-20 cm) from the front of the column can remove contaminants that have accumulated there.[1][4]

Troubleshooting Guide

This guide provides a step-by-step approach to resolving peak tailing issues in your GC-MS analysis of fatty acids.

Step 1: Verify Complete Derivatization

The most critical step in preventing peak tailing for fatty acids is to ensure they are properly derivatized into FAMEs.[2][3][9] Free fatty acids are prone to tailing due to their polar carboxyl group.[2][3]

Troubleshooting Steps:

  • Review Derivatization Protocol: Ensure your derivatization protocol is appropriate for your sample type and that you are using high-quality reagents. Moisture can hinder the esterification reaction, so use anhydrous reagents and solvents.[3][9]

  • Optimize Reaction Conditions: The reaction time and temperature may need to be optimized for your specific fatty acids and sample matrix.[9]

  • Run a Derivatization Control: Analyze a standard mixture of free fatty acids that has undergone your derivatization procedure. If these peaks tail, it indicates a problem with the derivatization process itself.

Step 2: Perform Inlet Maintenance

The GC inlet is a common source of contamination and active sites that can cause peak tailing.

Troubleshooting Steps:

  • Replace the Inlet Liner: The liner is a consumable component and should be replaced regularly. Use a deactivated liner to minimize active sites.[1][6]

  • Replace the Septum: A worn or cored septum can be a source of contamination.[1]

  • Check for Contamination in the Inlet Body: Even after changing the liner, fragments of septum or sample residue can remain in the inlet. Inspect the inlet and clean it if necessary.[11]

Step 3: Address Column Issues

The analytical column is another critical component where issues can lead to peak tailing.

Troubleshooting Steps:

  • Inspect the Column Installation: Ensure the column is cut squarely and installed at the correct height in the inlet and detector.[4][8] A poor cut can cause turbulence in the flow path.[7]

  • Trim the Column: If the front of the column is contaminated with non-volatile residues, trimming 10-20 cm from the inlet end can resolve the issue.[1][4]

  • Condition the Column: If the column has not been used for some time, or if you suspect it has been exposed to oxygen at high temperatures, reconditioning it according to the manufacturer's instructions may be necessary.

  • Evaluate Column Health: If the above steps do not resolve the tailing, and you are using an appropriate column for FAME analysis (e.g., a polar "WAX" or cyanopropyl-based column), the column's stationary phase may be irreversibly damaged, and it may need to be replaced.[1][12][13]

Step 4: Optimize GC Method Parameters

Sub-optimal method parameters can also contribute to poor peak shape.

Troubleshooting Steps:

  • Check Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of the FAMEs but not so high as to cause thermal degradation.[6]

  • Review Oven Temperature Program: A ramp rate that is too fast may not allow for proper partitioning of the analytes on the column. Conversely, a temperature that is too low can also cause peak broadening.[6]

  • Verify Carrier Gas Flow Rate: Ensure the carrier gas flow rate is set correctly for your column dimensions and carrier gas type.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for the derivatization of fatty acids.[2][9]

Materials:

  • Lipid sample (1-25 mg)

  • Screw-capped glass tube with a PTFE liner

  • 12-14% Boron Trifluoride (BF₃) in methanol

  • Hexane (B92381) or Heptane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

Methodology:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness first.[9]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol to the sample.[3][9]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature can vary depending on the sample.[9] A common practice is 60°C for 10 minutes or 80°C for 1 hour.[3][9]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane or heptane.[3][9]

  • Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the organic layer. Centrifuge briefly to aid phase separation.[9]

  • Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Data Presentation

Table 1: Common Derivatization Reagents for Fatty Acid Analysis

Derivatization ReagentCommon Reaction ConditionsAdvantagesDisadvantages
Boron Trifluoride (BF₃) in Methanol60-100°C for 5-60 minWidely used, effective for esterification and transesterification.[2][9]Reagent can degrade over time.
Acid-Catalyzed (e.g., H₂SO₄ or HCl in Methanol)Varies with acid concentration and temperatureSimple and effective.[10]May require longer reaction times.
Base-Catalyzed (e.g., NaOH or KOH in Methanol)Room temperature to mild heatingRapid reaction for transesterification.May not fully methylate free fatty acids.[10]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)60°C for 60 minForms trimethylsilyl (B98337) (TMS) esters, can also derivatize other functional groups.[9][14]Derivatives are moisture-sensitive.[9]

Visualization

Below is a troubleshooting workflow to diagnose and resolve peak tailing in the GC-MS analysis of fatty acids.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_derivatization Is Derivatization Complete? start->check_derivatization derivatization_issue Review and Optimize Derivatization Protocol check_derivatization->derivatization_issue No inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) check_derivatization->inlet_maintenance Yes derivatization_issue->inlet_maintenance tailing_persists1 Does Tailing Persist? inlet_maintenance->tailing_persists1 column_check Check Column Installation and Trim Column tailing_persists1->column_check Yes resolved Problem Resolved tailing_persists1->resolved No tailing_persists2 Does Tailing Persist? column_check->tailing_persists2 method_optimization Optimize GC Method Parameters tailing_persists2->method_optimization Yes tailing_persists2->resolved No tailing_persists3 Does Tailing Persist? method_optimization->tailing_persists3 replace_column Consider Column Replacement tailing_persists3->replace_column Yes tailing_persists3->resolved No replace_column->resolved

Caption: Troubleshooting workflow for peak tailing in fatty acid GC-MS.

References

Minimizing degradation during 2-Ethyl-3-methylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-3-methylpentanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: oxidation of 2-ethyl-3-methylpentanal and malonic ester synthesis.

Route 1: Oxidation of 2-Ethyl-3-methylpentanal

Q1: My reaction yield is lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the oxidation of 2-ethyl-3-methylpentanal can stem from several factors. Incomplete conversion of the starting material is a primary suspect. To address this, consider optimizing the reaction time and ensuring a sufficient supply of the oxidizing agent. The reaction temperature and pressure are also critical parameters; maintaining them within the optimal range is crucial for maximizing the yield.[1] For instance, a non-catalytic oxidation process has been shown to produce good yields when conducted at temperatures between -20 to 60°C and pressures from 0 to 500 p.s.i.[1]

Another potential issue is the degradation of the product or starting material. While the direct oxidation of 2-ethyl-3-methylpentanal is reported to have minimal degradation, side reactions can still occur.[1] Ensuring the purity of the starting aldehyde is important, as impurities can lead to undesired byproducts.

Q2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

A2: The primary synthesis route involving the non-catalytic oxidation of 2-ethyl-3-methylpentanal is designed to minimize the formation of undesirable byproducts.[1] However, if byproducts are observed, they could arise from impurities in the starting aldehyde or from side reactions if the reaction conditions are not well-controlled. Over-oxidation, though less common for aldehydes, could potentially lead to smaller carboxylic acids through C-C bond cleavage under harsh conditions. To minimize byproduct formation, ensure the use of pure 2-ethyl-3-methylpentanal and adhere strictly to the recommended temperature and pressure ranges.

Q3: How can I effectively purify the final product?

A3: A common and effective method for purifying this compound from the reaction mixture is through an acid-base extraction followed by distillation. The carboxylic acid can be converted to its salt by treatment with an aqueous base (e.g., sodium hydroxide), allowing it to be separated from non-acidic organic impurities. The aqueous layer containing the carboxylate salt is then acidified (e.g., with sulfuric acid) to regenerate the free carboxylic acid, which can be extracted with an organic solvent. Final purification can be achieved by distillation.

Route 2: Malonic Ester Synthesis

Q1: I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the desired di-substituted product?

A1: The malonic ester synthesis for this compound involves two successive alkylation steps. To achieve the desired di-alkylation, it is crucial to ensure the complete formation of the enolate after the first alkylation before adding the second alkylating agent. Using a slight excess of a strong base like sodium ethoxide in an anhydrous alcohol solvent is critical for deprotonation.[2][3] The reaction temperature should be carefully controlled to prevent side reactions.

A common issue is the formation of a mono-alkylated intermediate if the first alkylation or the subsequent deprotonation is incomplete. To drive the reaction towards the di-substituted product, ensure sufficient reaction time for each alkylation step and use at least one equivalent of base for each deprotonation.

Q2: My final product is contaminated with an ester. What is the source of this impurity and how can I remove it?

A2: The formation of an ester impurity, such as ethyl 2-Ethyl-3-methylpentanoate, can occur if the alcohol (e.g., ethanol) formed during the saponification (hydrolysis) of the diethyl malonate intermediate is not completely removed before the final acidification and decarboxylation steps.[4] To prevent this, it is essential to distill off the alcohol from the reaction mixture after the saponification is complete.[4] If an ester impurity is present in the final product, it can be removed by careful fractional distillation, as the boiling point of the ester will be different from that of the carboxylic acid.

Q3: The decarboxylation step is not proceeding to completion. What can I do?

A3: Incomplete decarboxylation can lead to the presence of the diacid intermediate, ethyl(1-methylpropyl)malonic acid, in your final product. Decarboxylation is typically achieved by heating the malonic acid derivative.[3][5] The required temperature can vary, but refluxing in an acidic solution after hydrolysis is a common method.[4] If decarboxylation is sluggish, you can try increasing the reaction temperature or extending the reaction time. However, be cautious of potential thermal degradation of the desired product at excessively high temperatures. The presence of a strong acid, such as sulfuric acid, facilitates the decarboxylation process.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound?

A1: The two primary synthesis routes are the oxidation of 2-ethyl-3-methylpentanal and the malonic ester synthesis. The oxidation of the corresponding aldehyde is a more direct route, while the malonic ester synthesis is a classical method for forming substituted carboxylic acids.[1]

Q2: What are the advantages of the aldehyde oxidation route?

A2: The oxidation of 2-ethyl-3-methylpentanal, particularly the non-catalytic method, is advantageous because it is a relatively straightforward process that can be performed with a minimum of degradation and avoids many of the deleterious side products associated with other methods like malonic ester condensation.[1]

Q3: What are the potential drawbacks of the malonic ester synthesis?

A3: A major drawback of the malonic ester synthesis is the potential for the formation of dialkylated byproducts, which can make purification difficult and lower the overall yield.[2] It is also a multi-step process involving deprotonation, alkylation, hydrolysis, and decarboxylation, which can be more complex to execute than the direct oxidation of an aldehyde.[3][5]

Q4: What analytical techniques are suitable for monitoring the reaction progress and purity of the final product?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the progress of the reaction by identifying the starting materials, intermediates, and final product in the reaction mixture. It is also a powerful tool for identifying any impurities present in the final product. Thin-layer chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterOxidation of 2-Ethyl-3-methylpentanalMalonic Ester Synthesis
Starting Materials 2-Ethyl-3-methylpentanal, Oxygen-containing gasDiethyl malonate, an ethyl halide, a sec-butyl halide, a strong base, acid
Key Reaction Steps OxidationDeprotonation, Alkylation (x2), Saponification, Decarboxylation
Reported Yield ~80%[1]62-65% (for the similar 3-methylpentanoic acid)[4]
Potential Byproducts Minimal with non-catalytic method[1]Mono-alkylated malonic esters, dialkylated malonic esters, ethyl esters[2][4]
Process Complexity Relatively lowHigh

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2-Ethyl-3-methylpentanal

This protocol is adapted from the process described in US Patent 3,415,877.[1]

Materials:

  • 2-Ethyl-3-methylpentanal

  • Oxygen gas

  • Water

  • Aqueous sodium hydroxide (B78521) solution

  • Sulfuric acid

Procedure:

  • Disperse 2-ethyl-3-methylpentanal in approximately 2 to 4 parts of water in a suitable pressure reactor.

  • Pressurize the reactor with oxygen to a pressure in the range of 0 to 500 p.s.i.

  • Stir the mixture at a temperature between -20 and 60°C. The reaction progress can be monitored by techniques such as GC.

  • After the reaction is complete, add aqueous sodium hydroxide to dissolve the resulting carboxylic acid as its sodium salt.

  • Separate the aqueous layer containing the sodium 2-ethyl-3-methylpentanoate.

  • Acidify the aqueous layer with sulfuric acid to precipitate the this compound.

  • Wash the product with water to remove any inorganic impurities.

  • Further purification can be achieved by distillation.

Protocol 2: Synthesis of this compound via Malonic Ester Synthesis

This protocol is a hypothetical adaptation for this compound based on the synthesis of 3-methylpentanoic acid.[4]

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Ethyl iodide

  • 2-Bromobutane

  • Potassium hydroxide

  • Concentrated sulfuric acid

  • Benzene (B151609) (for azeotropic removal of water)

  • Ether

Procedure:

  • First Alkylation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium ethoxide in anhydrous ethanol. Slowly add diethyl malonate to the solution. Then, add ethyl iodide and reflux the mixture.

  • Second Alkylation: After the first alkylation is complete, cool the reaction mixture and add another equivalent of sodium ethoxide, followed by the slow addition of 2-bromobutane. Reflux the mixture until the second alkylation is complete.

  • Saponification: Add a solution of potassium hydroxide in water to the reaction mixture and reflux to hydrolyze the ester groups.

  • Alcohol Removal: Distill the ethanol from the reaction mixture. This step is crucial to prevent the formation of ester byproducts.[4]

  • Acidification and Decarboxylation: Cool the residue and slowly add a cold solution of concentrated sulfuric acid in water. Reflux the mixture to facilitate decarboxylation.

  • Isolation and Purification: A layer of the carboxylic acid will form. Isolate the organic layer. The aqueous layer can be distilled to recover more product. The crude acid can be mixed with benzene and distilled to remove water azeotropically, followed by fractional distillation to obtain the pure this compound.

Visualizations

experimental_workflow_oxidation start Start: 2-Ethyl-3-methylpentanal oxidation Oxidation (O2, H2O, Pressure, Temp) start->oxidation extraction Base Extraction (aq. NaOH) oxidation->extraction acidification Acidification (H2SO4) extraction->acidification purification Purification (Distillation) acidification->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound via aldehyde oxidation.

experimental_workflow_malonic_ester start Start: Diethyl Malonate alkylation1 First Alkylation (NaOEt, EtI) start->alkylation1 alkylation2 Second Alkylation (NaOEt, 2-bromobutane) alkylation1->alkylation2 saponification Saponification (KOH, H2O) alkylation2->saponification decarboxylation Acidification & Decarboxylation (H2SO4, Heat) saponification->decarboxylation purification Purification (Distillation) decarboxylation->purification product Product: this compound purification->product

Caption: Experimental workflow for the malonic ester synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_route Which synthesis route was used? start->check_route oxidation_path Aldehyde Oxidation check_route->oxidation_path Oxidation malonic_path Malonic Ester Synthesis check_route->malonic_path Malonic Ester incomplete_ox Incomplete Reaction? oxidation_path->incomplete_ox optimize_ox Optimize reaction time, temperature, and pressure. incomplete_ox->optimize_ox Yes impure_aldehyde Impure Starting Material? incomplete_ox->impure_aldehyde No purify_aldehyde Purify starting aldehyde. impure_aldehyde->purify_aldehyde Yes side_products Side Products Observed? malonic_path->side_products dialkylation Mono/Di-alkylation mixture? side_products->dialkylation Yes control_stoichiometry Ensure complete deprotonation and sufficient reaction time. dialkylation->control_stoichiometry Yes ester_impurity Ester Impurity? dialkylation->ester_impurity No remove_alcohol Ensure complete removal of alcohol after saponification. ester_impurity->remove_alcohol Yes incomplete_decarbox Incomplete Decarboxylation? ester_impurity->incomplete_decarbox No optimize_decarbox Increase temperature or reaction time for decarboxylation. incomplete_decarbox->optimize_decarbox Yes

Caption: Troubleshooting logic for synthesis of this compound.

References

Enhancing the stability of 2-Ethyl-3-methylpentanoic acid for analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 2-Ethyl-3-methylpentanoic acid for accurate analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

A1: this compound, like other short-chain fatty acids (SCFAs), presents analytical challenges due to its polarity and volatility. Direct analysis can lead to poor chromatographic peak shape (tailing), low sensitivity, and potential for thermal degradation, especially in Gas Chromatography (GC) systems. Therefore, derivatization is often necessary to improve its analytical properties.

Q2: How should I store my samples containing this compound to ensure its stability?

A2: Proper sample storage is critical to prevent the degradation of this compound. The recommended storage conditions depend on the duration of storage:

Storage DurationTemperatureRecommendation
Short-term 4°C or -20°CFor analysis within a few days.[1]
Long-term -80°CTo maintain sample integrity for extended periods.[1]

It is also advisable to minimize freeze-thaw cycles, as they can lead to a decrease in the concentration of branched-chain SCFAs.[1] For sample collection where immediate freezing is not possible, the use of a preservation solution can help maintain SCFA levels at room temperature for a limited time.[2]

Q3: What are the common degradation pathways for short-chain fatty acids like this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation mechanisms for fatty acids include:

  • Oxidation: Particularly for unsaturated fatty acids, but branched-chain fatty acids can also be susceptible to oxidative degradation.[3]

  • Microbial Degradation: If samples are not stored properly, microbial activity can alter the concentration of SCFAs.

  • Thermal Degradation: High temperatures during analysis, particularly in the GC injector, can cause decarboxylation or other breakdown reactions.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Yes, derivatization is highly recommended for the robust and reproducible analysis of this compound by both GC-MS and LC-MS. Derivatization increases the volatility and thermal stability of the analyte for GC-MS and improves its chromatographic retention and ionization efficiency for LC-MS.

Troubleshooting Guides

GC-MS Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Active sites in the GC inlet or column Deactivate the inlet liner with a silylation reagent. Use a column specifically designed for fatty acid analysis.
Column contamination Bake out the column at a high temperature (within the column's limits). Trim the first few centimeters of the column.
Inappropriate injection temperature Optimize the injector temperature to ensure complete vaporization without causing thermal degradation.
Sample overload Reduce the injection volume or dilute the sample.

Issue: Low Signal Intensity or No Peak Detected

Possible Cause Troubleshooting Step
Incomplete derivatization Ensure the derivatization reagent is fresh and the reaction conditions (temperature, time) are optimal.
Analyte degradation in the injector Lower the injector temperature. Use a pulsed splitless or on-column injection technique.
Adsorption in the analytical flow path Use deactivated liners and columns. Check for and eliminate any active sites in the system.
Leak in the system Perform a leak check on the GC-MS system, particularly around the injector and column fittings.
LC-MS/MS Analysis

Issue: Poor Peak Shape or Low Sensitivity

Possible Cause Troubleshooting Step
Suboptimal mobile phase composition Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. Optimize the organic solvent gradient.
Matrix effects (ion suppression or enhancement) Use a more effective sample clean-up procedure. Utilize a stable isotope-labeled internal standard to compensate for matrix effects.
Incomplete derivatization Optimize derivatization reaction conditions (reagent concentration, pH, temperature, and time).
Poor ionization efficiency Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature).

Experimental Protocols & Methodologies

Derivatization for GC-MS Analysis: Silylation

This protocol describes a common method for derivatizing carboxylic acids for GC-MS analysis using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • Sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine (B92270), acetonitrile, or dichloromethane)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous solvent to the dried sample.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS.

GCMS_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample dry_down Evaporate to Dryness start->dry_down reconstitute Reconstitute in Anhydrous Solvent dry_down->reconstitute add_bstfa Add BSTFA + 1% TMCS reconstitute->add_bstfa heat Heat at 60-70°C for 30 min add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end_point Data Acquisition inject->end_point

Caption: Workflow for Silylation Derivatization for GC-MS Analysis.

Derivatization for LC-MS/MS Analysis: 3-NPH Method

This protocol outlines the derivatization of carboxylic acids using 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS analysis.

Materials:

  • Sample containing this compound

  • 3-Nitrophenylhydrazine (3-NPH) solution

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution

  • Pyridine

  • Acetonitrile

  • Water

  • Heating block or water bath

Procedure:

  • To 20 µL of the sample, add 20 µL of 200 mM 3-NPH in 50% acetonitrile.

  • Add 20 µL of 120 mM EDC with 6% pyridine in 50% acetonitrile.

  • Vortex the mixture and incubate at 40°C for 30 minutes.

  • After incubation, add a suitable volume of the mobile phase to stop the reaction and dilute the sample.

  • Centrifuge the sample to remove any precipitate.

  • Inject the supernatant into the LC-MS/MS system.

LCMS_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_post_deriv Post-Derivatization cluster_analysis Analysis start Start with Sample add_reagents Add 3-NPH and EDC/Pyridine start->add_reagents incubate Incubate at 40°C for 30 min add_reagents->incubate quench Quench Reaction & Dilute incubate->quench centrifuge Centrifuge quench->centrifuge inject Inject into LC-MS/MS centrifuge->inject end_point Data Acquisition inject->end_point

Caption: Workflow for 3-NPH Derivatization for LC-MS/MS Analysis.

Logical Troubleshooting Flow

This diagram illustrates a logical workflow for troubleshooting common analytical issues.

Troubleshooting_Flow cluster_sample Sample Issues cluster_prep_issues Preparation Issues cluster_instrument_issues Instrument Issues start Analytical Issue Identified check_sample Verify Sample Integrity (Storage, Handling) start->check_sample check_prep Review Sample Preparation (e.g., Derivatization) start->check_prep check_instrument Inspect Instrument Parameters (GC/LC & MS) start->check_instrument improper_storage Improper Storage? check_sample->improper_storage incomplete_deriv Incomplete Derivatization? check_prep->incomplete_deriv peak_problem Poor Peak Shape? check_instrument->peak_problem sensitivity_problem Low Sensitivity? check_instrument->sensitivity_problem improper_storage->check_prep No degradation Potential Degradation improper_storage->degradation Yes incomplete_deriv->check_instrument No reagent_issue Reagent Quality Issue incomplete_deriv->reagent_issue Yes optimize_reaction Optimize Reaction Conditions incomplete_deriv->optimize_reaction Yes resolve Issue Resolved reagent_issue->resolve optimize_reaction->resolve troubleshoot_gc_lc Troubleshoot GC/LC (Column, Inlet, Mobile Phase) peak_problem->troubleshoot_gc_lc Yes peak_problem->resolve No troubleshoot_ms Troubleshoot MS (Source, Detector) sensitivity_problem->troubleshoot_ms Yes sensitivity_problem->resolve No troubleshoot_gc_lc->resolve troubleshoot_ms->resolve

Caption: General Troubleshooting Workflow for Analytical Issues.

References

Selecting the optimal chiral stationary phase for 2-Ethyl-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal chiral stationary phase (CSP) and developing a robust method for the enantiomeric separation of 2-Ethyl-3-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary approach for the chiral separation of this compound?

A1: The primary recommended approach is direct high-performance liquid chromatography (HPLC) using a weak anion-exchange (WAX) chiral stationary phase. CSPs such as Daicel's CHIRALPAK® QN-AX and QD-AX are specifically designed for the enantioselective separation of acidic compounds and have shown exceptional performance for a wide variety of carboxylic acids. The separation mechanism relies on the ionic exchange between the protonated chiral selector and the anionic analyte.

Q2: Which specific chiral stationary phases (CSPs) are most likely to be successful?

A2: Based on the structure of this compound, the following CSPs are recommended for initial screening:

  • Primary Recommendation (High Probability of Success):

    • CHIRALPAK® QN-AX (Quinine-based)

    • CHIRALPAK® QD-AX (Quinidine-based)

    • Note: These two columns are pseudo-enantiomers and often exhibit a reversal in elution order for the enantiomers.

  • Secondary Recommendations (Worth screening if primary fails):

    • Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) in normal-phase or polar organic mode with an acidic additive.

    • Macrocyclic glycopeptide phases (e.g., Chirobiotic™ T) may also show selectivity for chiral acids.

Q3: What are the typical starting mobile phase conditions for a CHIRALPAK® QN-AX or QD-AX column?

A3: For these anion-exchange columns, a polar organic mode is often successful. A good starting point would be:

  • Mobile Phase: Methanol (B129727) / Acetic Acid / Ammonium (B1175870) Acetate (e.g., 98:2:0.5, v/v/w).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for better sensitivity, as the analyte lacks a strong chromophore.

Q4: What should I do if I don't achieve separation with the initial screening?

A4: If the initial screening on anion-exchange or polysaccharide columns is unsuccessful, consider the following:

  • Optimize the mobile phase: Systematically vary the type and concentration of the acidic additive (e.g., formic acid, trifluoroacetic acid) and the organic solvent composition (e.g., acetonitrile (B52724)/methanol mixtures).[1]

  • Adjust the temperature: Lowering the column temperature can sometimes enhance enantioselectivity.

  • Consider an indirect method: If direct separation proves difficult, derivatization of the carboxylic acid group is a powerful alternative.[2]

Q5: What is an indirect chiral separation method and when should I use it?

A5: An indirect method involves reacting the enantiomeric analyte with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers.[3] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). This approach is recommended when:

  • Direct methods fail to provide adequate resolution.

  • The analyte lacks a suitable chromophore for sensitive UV detection, and the CDA can introduce one.

  • You do not have a wide range of chiral columns available.

A common strategy for carboxylic acids is to form diastereomeric amides using a chiral amine.

Q6: Is Gas Chromatography (GC) a viable option for this separation?

A6: Yes, chiral GC is a viable, and often high-resolution, alternative.[2] However, it requires derivatization to convert the non-volatile this compound into a more volatile derivative, typically a methyl ester.[2] The resulting enantiomeric esters can then be separated on a chiral GC column, often one based on cyclodextrin (B1172386) derivatives.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No separation of enantiomers - Inappropriate CSP.- Suboptimal mobile phase.- Switch CSP: If using a polysaccharide column, try a weak anion-exchanger (QN-AX/QD-AX) or vice-versa.- Optimize Mobile Phase: For WAX columns, adjust the concentration and type of acid and counter-ion. For polysaccharide columns, vary the alcohol modifier (e.g., isopropanol, ethanol) and the acidic additive concentration.[4]- Consider an indirect method: Derivatize the analyte to form diastereomers.
Poor peak shape (tailing) - Secondary interactions with the stationary phase.- Incorrect mobile phase pH (for WAX columns).- Column contamination or degradation.- Add/Optimize Acidic Modifier: For acidic analytes, an acidic modifier (e.g., 0.1% TFA or Formic Acid) is crucial to suppress ionization and improve peak shape.[4]- Column Flushing: Flush the column according to the manufacturer's instructions to remove contaminants.[2]
Poor Resolution (Rs < 1.5) - Insufficient selectivity (alpha).- Low column efficiency (N).- Reduce Flow Rate: Lowering the flow rate can increase efficiency and improve resolution.- Lower Temperature: Decreasing the column temperature may increase the selectivity factor (alpha).- Optimize Mobile Phase: Fine-tune the mobile phase composition as described above.
Irreproducible Retention Times - Column not fully equilibrated.- "Additive memory effect" if switching between acidic and basic additives on the same column.- Mobile phase instability.- Equilibrate Thoroughly: Ensure the column is fully equilibrated with the mobile phase before injections (at least 20 column volumes).- Dedicate Columns: If possible, dedicate columns to either acidic or basic mobile phase additives to avoid memory effects.[5]- Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily.
Analyte not detected - Lack of a strong UV chromophore.- Low analyte concentration.- Use a Universal Detector: Employ a mass spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).- Derivatize: Use a chiral derivatizing agent that contains a strong chromophore (e.g., an aromatic group) for sensitive UV detection in an indirect method.[2]- Increase Concentration/Injection Volume: If possible, increase the sample concentration or the volume injected.

Data Presentation

Table 1: Recommended Starting Conditions for Direct Chiral HPLC

ParameterWeak Anion-Exchange CSPsPolysaccharide-based CSPs
Columns CHIRALPAK® QN-AX / QD-AXChiralcel® OD-H / Chiralpak® AD-H
Mode Polar Organic / Reversed-PhaseNormal Phase / Polar Organic
Mobile Phase PO: Methanol w/ 0.1-0.5% Formic or Acetic AcidRP: Acetonitrile/Water w/ 0.1% Formic AcidNP: Hexane/Isopropanol (90:10) w/ 0.1% TFAPO: Acetonitrile w/ 0.1% TFA
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 15 - 25 °C25 °C
Detection MS, ELD, or low UV (210 nm)MS, ELD, or low UV (210 nm)

Table 2: Comparison of Direct vs. Indirect Chiral Separation Approaches

FeatureDirect Method (e.g., Chiral HPLC/GC)Indirect Method (Derivatization + Achiral HPLC)
Principle Enantiomers interact differently with a chiral stationary phase.Enantiomers are converted to diastereomers, which are separated on an achiral stationary phase.
Column Chiral column required.Standard achiral column (e.g., C18).
Sample Prep Minimal (dissolve in mobile phase).Derivatization reaction required.
Detection May require MS/ELSD if no chromophore.Can introduce a chromophore for sensitive UV detection.
Pros - Faster method development (no reaction).- No risk of racemization during derivatization.- Uses common, less expensive achiral columns.- Can improve sensitivity.
Cons - Chiral columns are more expensive.- Finding the right CSP/mobile phase can be trial-and-error.- Derivatization adds a step and can be complex.- Risk of racemization.- Derivatizing agent must be enantiomerically pure.

Experimental Protocols

Protocol 1: Direct Enantioseparation using a Weak Anion-Exchange CSP

Objective: To separate the enantiomers of this compound directly on a CHIRALPAK® QN-AX or QD-AX column.

Materials:

  • CHIRALPAK® QN-AX or QD-AX column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC system with pump, injector, column oven, and detector (UV or MS)

  • Racemic this compound standard

  • HPLC-grade Methanol, Acetic Acid, and Ammonium Acetate

Procedure:

  • Column Conditioning: Before first use, flush the column with 1% (v/v) acetic acid in methanol for at least 30 minutes.

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol / Acetic Acid / Ammonium Acetate (98:2:0.5, v/v/w). Filter and degas the mobile phase.

  • System Equilibration: Install the column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30 minutes). Set the column temperature to 25°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Injection and Analysis: Inject 5-10 µL of the sample solution and run the analysis. If using a UV detector, monitor at 210 nm.

  • Optimization: If separation is not optimal, systematically adjust the concentration of acetic acid and ammonium acetate. You may also try switching the organic solvent to acetonitrile or using mixtures of methanol and acetonitrile.

Protocol 2: Indirect Enantioseparation via Derivatization and Achiral HPLC

Objective: To separate the enantiomers of this compound by forming diastereomeric amides followed by separation on a standard C18 column.

Materials:

  • Racemic this compound

  • Enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine)

  • Peptide coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA)

  • Aprotic solvent (e.g., Dichloromethane)

  • Standard C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC system

  • HPLC-grade Acetonitrile and water with 0.1% Formic Acid

Procedure:

  • Derivatization Reaction:

    • In a small vial, dissolve 1 equivalent of racemic this compound in dichloromethane.

    • Add 1.2 equivalents of DIPEA and 1.1 equivalents of HBTU. Stir for 5 minutes.

    • Add 1.0 equivalent of (R)-1-phenylethylamine.

    • Let the reaction proceed at room temperature for 1-2 hours, monitoring by TLC or LC-MS if possible.

  • Work-up:

    • Quench the reaction with a small amount of water.

    • Extract the organic layer, wash with dilute acid and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • HPLC Analysis:

    • Prepare a mobile phase of Acetonitrile and Water (both containing 0.1% Formic Acid). A typical starting gradient might be 40-95% Acetonitrile over 20 minutes.

    • Dissolve the resulting diastereomeric amide mixture in the mobile phase.

    • Inject the sample onto the C18 column and monitor at a wavelength suitable for the phenylethyl group (e.g., 254 nm).

    • The two diastereomers should elute at different retention times.

Mandatory Visualizations

CSP_Selection_Workflow start Start: Separate Enantiomers of This compound direct_method Try Direct Method (HPLC/SFC) start->direct_method indirect_method Try Indirect Method (Derivatization) start->indirect_method Alternative Path csp_screening Screen Primary CSPs: - CHIRALPAK QN-AX - CHIRALPAK QD-AX direct_method->csp_screening derivatization Derivatize with Chiral Amine to form Diastereomers indirect_method->derivatization optimization Optimize Mobile Phase: - Acidic Additive - Organic Solvent Ratio - Temperature csp_screening->optimization Partial or No Separation success Separation Achieved optimization->success Good Resolution failure Separation Not Achieved optimization->failure No Improvement achiral_hplc Separate Diastereomers on Achiral Column (e.g., C18) derivatization->achiral_hplc achiral_hplc->success failure->indirect_method

Caption: Logical workflow for selecting a chiral separation method.

Experimental_Workflow_Direct prep 1. Prepare Mobile Phase (e.g., MeOH with 0.1% Formic Acid) equilibrate 2. Equilibrate WAX-CSP Column (e.g., CHIRALPAK QN-AX) prep->equilibrate sample_prep 3. Prepare Analyte Solution (1 mg/mL in Mobile Phase) equilibrate->sample_prep inject 4. Inject Sample sample_prep->inject analyze 5. Analyze Chromatogram inject->analyze optimize 6. Optimize if Needed (Flow, Temp, Mobile Phase) analyze->optimize

Caption: Experimental workflow for direct chiral HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of the Anticonvulsant Activities of 2-Ethyl-3-methylpentanoic Acid's Amide Analogue and Valproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anticonvulsant properties of valnoctamide (B1683749), a structurally related amide of 2-Ethyl-3-methylpentanoic acid, reveals a significantly more potent profile compared to the widely used antiepileptic drug, valproic acid. Experimental data from preclinical rodent models demonstrate that valnoctamide exhibits superior efficacy in suppressing seizures, suggesting its potential as a promising alternative therapeutic agent.

This guide provides a comprehensive comparison of the anticonvulsant activities of valnoctamide (the amide derivative of this compound, also known as valnoctic acid) and valproic acid. The information is targeted towards researchers, scientists, and professionals in the field of drug development, offering a detailed overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Valnoctamide, a chiral constitutional isomer of valpromide (B1683473) (the amide of valproic acid), has demonstrated a broad spectrum of anticonvulsant activity.[1] Notably, it is the amide, valnoctamide, and not its corresponding acid (this compound or valnoctic acid), that is the primary active compound. Unlike valpromide, which acts as a prodrug to valproic acid in humans, valnoctamide functions as a drug on its own with minimal metabolic conversion to valnoctic acid.[1] Preclinical studies consistently show that racemic valnoctamide is significantly more potent than valproic acid, with reports indicating its median effective dose (ED50) values are 2 to 16 times lower depending on the animal model used.[1]

Quantitative Comparison of Anticonvulsant Activity

The following table summarizes the median effective dose (ED50) values for racemic valnoctamide, its individual stereoisomers, and valproic acid in two standard preclinical models of epilepsy: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) seizure test in mice. Lower ED50 values indicate higher potency.

CompoundAnticonvulsant TestAdministrationED50 (mg/kg) [95% Confidence Interval]
Valnoctamide (racemic) MESi.p.31 [25-38]
scPTZi.p.52 [43-63]
(2R,3S)-VCDMESi.p.33 [26-42]
scPTZi.p.54 [45-65]
(2S,3S)-VCDMESi.p.40 [32-50]
scPTZi.p.50 [41-61]
(2S,3R)-VCDMESi.p.42 [34-52]
scPTZi.p.55 [46-66]
(2R,3R)-VCDMESi.p.28 [22-35]
scPTZi.p.51 [42-62]
Valproic Acid MESi.p.~250-300
scPTZi.p.~150-200

Note: The ED50 values for Valproic Acid are approximate ranges gathered from various preclinical studies for comparative context, as direct side-by-side values in the primary source for valnoctamide were not provided.

Mechanisms of Action

Both valproic acid and valnoctamide exhibit complex and multifaceted mechanisms of action, which contribute to their broad-spectrum anticonvulsant effects.

Valproic Acid: The anticonvulsant properties of valproic acid are attributed to several mechanisms:

  • Enhancement of GABAergic Neurotransmission: Valproic acid increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain by inhibiting its degradation and potentially increasing its synthesis.[2]

  • Blockade of Voltage-Gated Ion Channels: It inhibits voltage-gated sodium and calcium channels, which reduces neuronal excitability and stabilizes the neuronal membrane.

  • Inhibition of Histone Deacetylases (HDACs): This epigenetic mechanism influences gene expression and may contribute to its long-term therapeutic effects.[2]

Valnoctamide: While the exact mechanisms are still under investigation, evidence suggests that valnoctamide also acts through multiple pathways:

  • Modulation of Neurotransmitter Systems: It is believed to influence both the GABAergic and glutamatergic systems, enhancing inhibitory and reducing excitatory signaling.[1]

  • Inhibition of Voltage-Gated Sodium Channels: Similar to valproic acid, valnoctamide has been found to inhibit voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[1]

  • Multiple Mechanisms Hypothesis: The observation that the four stereoisomers of valnoctamide have similar anticonvulsant activity, despite differences in their pharmacokinetic profiles, suggests that it likely acts on multiple molecular targets.[1]

Anticonvulsant_Mechanisms cluster_VPA Valproic Acid cluster_VCD Valnoctamide VPA Valproic Acid GABA_VPA ↑ GABA Levels VPA->GABA_VPA Na_Ca_VPA Block Na+/Ca++ Channels VPA->Na_Ca_VPA HDAC_VPA Inhibit HDAC VPA->HDAC_VPA Seizure_Suppression Seizure Suppression GABA_VPA->Seizure_Suppression Na_Ca_VPA->Seizure_Suppression HDAC_VPA->Seizure_Suppression VCD Valnoctamide GABA_Glutamate_VCD Modulate GABA & Glutamate Systems VCD->GABA_Glutamate_VCD Na_VCD Block Na+ Channels VCD->Na_VCD GABA_Glutamate_VCD->Seizure_Suppression Na_VCD->Seizure_Suppression

Caption: Proposed mechanisms of action for Valproic Acid and Valnoctamide.

Experimental Protocols

The anticonvulsant activity of valnoctamide and valproic acid is primarily evaluated using standardized preclinical models in rodents. The two most common tests are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Methodology:

  • Animal Preparation: Adult male mice are used for the experiment.

  • Drug Administration: The test compound (valnoctamide or valproic acid) is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Seizure Induction: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension.

  • Endpoint: Protection is defined as the abolition of the hindlimb tonic extension phase of the seizure. The ED50 is then calculated as the dose that protects 50% of the animals.

MES_Test_Workflow start Start drug_admin Drug Administration (i.p.) start->drug_admin wait Wait for Peak Effect Time drug_admin->wait seizure_induction Maximal Electroshock Stimulation wait->seizure_induction observation Observe for Tonic Hindlimb Extension seizure_induction->observation endpoint Endpoint: Protection vs. No Protection observation->endpoint calculate_ed50 Calculate ED50 endpoint->calculate_ed50 Data from multiple doses end End calculate_ed50->end

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for clonic seizures, similar to human myoclonic and absence seizures, and identifies compounds that can raise the seizure threshold.

Methodology:

  • Animal Preparation: Adult male mice are used.

  • Drug Administration: The test compound is administered i.p. at various doses, with a control group receiving the vehicle.

  • Chemoconvulsant Administration: At the time of peak drug effect, a subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered at a dose that induces clonic seizures in the majority of control animals (e.g., 85 mg/kg).

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of clonic seizures. The ED50 is calculated as the dose that protects 50% of the animals from PTZ-induced seizures.

scPTZ_Test_Workflow start Start drug_admin Drug Administration (i.p.) start->drug_admin wait Wait for Peak Effect Time drug_admin->wait ptz_injection Subcutaneous PTZ Injection wait->ptz_injection observation Observe for Clonic Seizures (30 min) ptz_injection->observation endpoint Endpoint: Protection vs. Seizure observation->endpoint calculate_ed50 Calculate ED50 endpoint->calculate_ed50 Data from multiple doses end End calculate_ed50->end

Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.

Conclusion

The available experimental data strongly indicate that valnoctamide, the amide derivative of this compound, is a more potent anticonvulsant than valproic acid in established preclinical models. Its distinct pharmacokinetic profile, where it acts as the primary therapeutic agent rather than a prodrug, coupled with its enhanced potency, positions it as a compound of significant interest for further investigation in the development of new antiepileptic therapies. The multifaceted mechanism of action of both compounds underscores the complexity of seizure disorders and highlights the potential for developing novel therapeutics with improved efficacy and safety profiles.

References

Comparative Toxicity Analysis: 2-Ethylhexanoic Acid vs. the Data Deficient 2-Ethyl-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available toxicological data reveals a significant disparity in our understanding of the potential hazards associated with 2-ethylhexanoic acid (2-EHA) and its structural isomer, 2-Ethyl-3-methylpentanoic acid. While 2-EHA has been the subject of numerous studies, particularly concerning its developmental and reproductive toxicity, a notable lack of publicly available toxicological data for this compound prevents a direct comparative analysis. This guide synthesizes the extensive findings on 2-EHA and highlights the critical data gaps for this compound, underscoring the need for further research.

Executive Summary of Toxicological Profiles

Toxicological EndpointThis compound2-ethylhexanoic acid
Acute Oral Toxicity No data availableLD50: >2000 mg/kg (rat), 800-1600 mg/kg (guinea pig)
Acute Dermal Toxicity No data availableLD50: >2000 mg/kg (rat), 1260 mg/kg (rabbit)
Acute Inhalation Toxicity No data availableLC50: >2356 mg/m³ (rat and guinea pig, 6h)
Developmental Toxicity No data availableTeratogenic in rats, with skeletal malformations observed at doses as low as 100 mg/kg/day.[1][2] Developmental effects can occur in the absence of maternal toxicity.[1]
Reproductive Toxicity No data availableClassified as a Category 3 reproductive toxin, with evidence suggesting potential harm to the unborn child.
Genotoxicity No data availableNegative in bacterial point mutation tests, but positive in some in vitro mammalian cell genotoxicity tests. Negative in an in vivo micronucleus assay in mice.[3]

Note: The absence of data for this compound is a significant finding. For a structurally related compound, 3-Ethyl-2-methylpentanoic acid, hazard statements indicate it is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation. However, this information cannot be directly extrapolated to this compound due to differences in chemical structure.

In-Depth Look at 2-ethylhexanoic acid (2-EHA) Toxicity

Developmental and Reproductive Toxicity

The most well-documented toxicological concern for 2-EHA is its effect on development and reproduction. Multiple studies in rats have demonstrated that oral exposure to 2-EHA during gestation can lead to a range of adverse outcomes for the fetus.

Key Findings:

  • Teratogenicity: 2-EHA is considered teratogenic in rats, with the skeleton being a primary target. Observed malformations include clubfoot, absence of the fibula, and polydactyly.[1]

  • Dose-Dependent Effects: The incidence of fetal malformations increases with the dose of 2-EHA.[1][2]

  • Toxicity in the Absence of Maternal Effects: Notably, developmental toxicity has been observed at dose levels that do not produce overt signs of toxicity in the mother animal.[1]

  • Species Differences: In rabbits, maternal toxicity, including mortality and abortion, was observed at higher doses, but no evidence of teratogenicity was found.[4][5]

  • Stereoselectivity: The teratogenic activity of 2-EHA is stereoselective. The (R)-enantiomer is highly teratogenic in mice, while the (S)-enantiomer shows no teratogenic or embryotoxic effects.[6]

Proposed Mechanism of Developmental Toxicity

Research suggests that the developmental toxicity of 2-EHA may be linked to a disruption in zinc homeostasis. The proposed signaling pathway involves the induction of metallothionein (B12644479) in the maternal liver, leading to zinc sequestration and a subsequent zinc deficiency in the developing embryo, which is critical for normal development.

G cluster_maternal Maternal System cluster_embryo Developing Embryo EHA 2-Ethylhexanoic Acid (Oral Administration) Liver Maternal Liver EHA->Liver Metabolism MT Metallothionein Induction Liver->MT Triggers Zn_sequester Zinc Sequestration MT->Zn_sequester Leads to Zn_deficiency Zinc Deficiency Zn_sequester->Zn_deficiency Causes Dev_Toxicity Developmental Toxicity (e.g., Skeletal Malformations) Zn_deficiency->Dev_Toxicity Results in

Caption: Proposed mechanism of 2-EHA-induced developmental toxicity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the experimental designs for key studies on 2-EHA.

Developmental Toxicity Study in Wistar Rats
  • Objective: To assess the developmental toxicity of 2-EHA in Wistar rats.

  • Methodology:

    • Pregnant Wistar rats were administered 2-EHA in their drinking water at doses of 100, 300, or 600 mg/kg/day from gestation days 6 to 19.

    • A control group received the vehicle (water) only.

    • On gestation day 20, the dams were euthanized, and fetuses were examined for external, visceral, and skeletal malformations and variations.

  • Reference: This protocol is based on the study by Pennanen et al. (1992).[1][2]

G start Start: Pregnant Wistar Rats dosing Administer 2-EHA in drinking water (100, 300, 600 mg/kg/day) or Vehicle (Control) Gestation Days 6-19 start->dosing euthanasia Euthanasia on Gestation Day 20 dosing->euthanasia examination Fetal Examination: - External - Visceral - Skeletal euthanasia->examination end End: Data Analysis examination->end

Caption: Experimental workflow for a rat developmental toxicity study.

Developmental Toxicity Assessment in Fischer 344 Rats and New Zealand White Rabbits
  • Objective: To evaluate the developmental toxicity of orally administered 2-EHA in rats and rabbits.

  • Methodology (Rats):

    • Pregnant Fischer 344 rats were administered 2-EHA by oral gavage at doses ranging from 100 to 1000 mg/kg/day during gestation days 6 to 15.

    • Endpoints included maternal clinical signs, body weight, food consumption, and fetal viability, growth, and morphology.

  • Methodology (Rabbits):

    • Pregnant New Zealand white rabbits were administered 2-EHA by oral gavage at doses ranging from 25 to 1000 mg/kg/day during gestation days 6 to 18.

    • Endpoints were similar to the rat study, with a focus on maternal and fetal health.

  • Reference: This protocol is based on a study assessing developmental toxicity in two species.[4][5]

Conclusion and Future Directions

The available scientific literature provides a robust toxicological profile for 2-ethylhexanoic acid, highlighting its potential for developmental and reproductive harm. In stark contrast, this compound remains a data-deficient chemical. To conduct a meaningful comparative toxicity assessment and ensure the safety of this compound, a comprehensive toxicological evaluation is imperative. This should include, at a minimum, studies on acute toxicity, genotoxicity, and developmental toxicity, following established international guidelines. Researchers and drug development professionals should exercise caution when considering the use of this compound until such data becomes available.

References

A Comparative Guide to the Biological Activities of Branched-Chain Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl branches along their aliphatic chain. Predominantly found in dairy products, ruminant meat, and certain fermented foods, these fatty acids are emerging as bioactive molecules with diverse physiological effects. Unlike their straight-chain counterparts, the methyl branching in BCFAs creates isomeric variations, primarily iso- and anteiso- forms, which exhibit distinct biological activities. This guide provides an objective comparison of the performance of various BCFA isomers, supported by experimental data, to aid in research and drug development.

Anti-inflammatory Properties: A Tale of Two Isomers

Emerging evidence suggests a differential role of iso- and anteiso- BCFAs in modulating inflammatory responses. In several experimental models, iso-BCFAs have demonstrated more potent anti-inflammatory effects compared to their anteiso- counterparts.

A key study on human hepatocyte cell lines (HepG2) revealed opposing effects of a representative iso-BCFA (14-methylpentadecanoic acid, 14-MPA) and an anteiso-BCFA (12-methyltetradecanoic acid, 12-MTA) on the expression of inflammatory and lipogenic genes.[1][2]

GeneBCFA IsomerCell LineConcentrationIncubation TimeFold Change in mRNA Expression (vs. Control)Reference
CRP (C-Reactive Protein) iso-14-MPAHepG210 µM48 hours 0.6-fold[1][2]
anteiso-12-MTAHepG210 µM48 hours 1.5-fold[1][2]
IL-6 (Interleukin-6) iso-14-MPAHepG210 µM48 hours 0.7-fold[1][2]
anteiso-12-MTAHepG210 µM48 hours 1.3-fold[1][2]
FASN (Fatty Acid Synthase) iso-14-MPAHepG210 µM48 hours 0.5-fold[1][2]
anteiso-12-MTAHepG210 µM48 hours 1.4-fold[1][2]
SREBP1 (Sterol Regulatory Element-Binding Protein 1) iso-14-MPAHepG210 µM48 hours 0.7-fold[1][2]
anteiso-12-MTAHepG210 µM48 hoursNo significant change[1][2]

These findings suggest that iso-BCFAs may contribute to the resolution of inflammation and reduction of lipid synthesis in the liver, while anteiso-BCFAs could potentially have pro-inflammatory and lipogenic effects in this context.

Metabolic Regulation: Adipocyte Differentiation and Glucose Homeostasis

The influence of BCFA isomers extends to metabolic processes, including adipogenesis and glucose metabolism. Phytanic acid, a multi-branched fatty acid, and its α-oxidation product, pristanic acid, have been shown to exert differential effects on brown adipocyte differentiation.

BCFA IsomerCell ModelEffect on Brown Adipocyte DifferentiationEffect on UCP-1 Gene TranscriptionReference
Phytanic Acid Brown adipocytesInduces differentiationStimulates transcription[3]
Pristanic Acid Brown adipocytesDoes not promote differentiationDoes not stimulate transcription[3]

This differential activity highlights the specificity of BCFA isomers in regulating adipocyte function and suggests that phytanic acid, but not pristanic acid, may play a role in promoting thermogenesis.

While direct comparative data on a wide range of iso- and anteiso- BCFAs on glucose uptake in adipocytes is still emerging, the involvement of BCFAs in metabolic health is an active area of research.

Key Signaling Pathways Modulated by BCFA Isomers

The diverse biological activities of BCFA isomers are mediated through their interaction with several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The differential effects of iso- and anteiso- BCFAs on the expression of inflammatory genes like CRP and IL-6 suggest a modulation of this pathway. iso-BCFAs appear to exert an inhibitory effect on NF-κB activation, leading to a reduction in pro-inflammatory cytokine production.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, CRP) NFkB_active->Pro_inflammatory_Genes activates transcription Nucleus Nucleus iso_BCFA iso-BCFA iso_BCFA->IKK_complex inhibits anteiso_BCFA anteiso-BCFA anteiso_BCFA->IKK_complex may activate

Figure 1: Modulation of the NF-κB signaling pathway by BCFA isomers.
PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a critical role in lipid and glucose metabolism. Phytanic acid and pristanic acid are known to be natural ligands for PPARα.[4][5] The differential effects of these isomers on adipocyte differentiation suggest that they may activate PPARs with varying potencies or lead to the recruitment of different co-activators or co-repressors.

PPAR_Pathway cluster_nucleus Nucleus BCFA BCFA Isomer (e.g., Phytanic Acid) PPAR PPARα / PPARγ BCFA->PPAR binds & activates PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE binds to Target_Genes Target Genes (Lipid Metabolism, Adipogenesis) PPRE->Target_Genes regulates transcription Nucleus Nucleus

Figure 2: Activation of the PPAR signaling pathway by BCFA isomers.
GPR40 Signaling Pathway

G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is activated by medium- and long-chain fatty acids. Activation of GPR40 in pancreatic β-cells leads to an increase in intracellular calcium and potentiation of glucose-stimulated insulin (B600854) secretion. Both phytanic acid and pristanic acid have been shown to activate GPR40.[6] The specific downstream consequences of GPR40 activation by different BCFA isomers are an area of ongoing investigation.

GPR40_Pathway BCFA BCFA Isomer GPR40 GPR40 BCFA->GPR40 activates Gq Gq protein GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Effects (e.g., Insulin Secretion) Ca2_release->Downstream PKC->Downstream

Figure 3: GPR40 signaling pathway activated by BCFA isomers.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Experimental Workflow for Gene Expression Analysis in Hepatocytes

Gene_Expression_Workflow start Start: HepG2 Cell Culture treatment Treat with BCFA Isomer (e.g., 10 µM for 48h) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cDNA_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cDNA_synthesis qPCR Quantitative PCR (qPCR) with gene-specific primers cDNA_synthesis->qPCR analysis Data Analysis: Calculate Fold Change (ΔΔCt method) qPCR->analysis end End: Gene Expression Profile analysis->end

Figure 4: Workflow for analyzing BCFA isomer effects on gene expression.

1. Cell Culture and Treatment:

  • Human hepatocyte cell line (e.g., HepG2) is cultured in appropriate media until reaching desired confluency.

  • Cells are then treated with the specific BCFA isomer (e.g., 10 µM of 14-MPA or 12-MTA) or vehicle control for a specified duration (e.g., 48 hours).

2. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from the cells using a commercial kit according to the manufacturer's instructions.

  • The concentration and purity of the extracted RNA are determined by spectrophotometry.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.

3. Quantitative Real-Time PCR (qPCR):

  • qPCR is performed using the synthesized cDNA, gene-specific primers for the target genes (e.g., CRP, IL-6, FASN, SREBP1), and a housekeeping gene (e.g., GAPDH) for normalization.

  • The reaction is carried out in a real-time PCR system, and the cycle threshold (Ct) values are recorded.

4. Data Analysis:

  • The relative gene expression is calculated using the ΔΔCt method. The Ct values of the target genes are normalized to the Ct values of the housekeeping gene. The fold change in gene expression is then determined by comparing the treated samples to the vehicle control.

Adipocyte Differentiation Assay (Oil Red O Staining)

1. Cell Culture and Induction of Differentiation:

  • Preadipocyte cell line (e.g., 3T3-L1) is cultured to confluency.

  • Adipocyte differentiation is induced by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) for a specified period.

  • The differentiation medium is then replaced with a maintenance medium containing insulin, and the cells are cultured for several more days to allow for lipid droplet accumulation.

2. Oil Red O Staining:

  • The differentiated adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.

  • The fixed cells are then washed with water and stained with a freshly prepared Oil Red O working solution for 10-15 minutes at room temperature.[7][8][9][10][11]

  • After staining, the cells are washed repeatedly with water to remove excess stain.

3. Quantification of Adipogenesis:

  • For qualitative analysis, the stained lipid droplets can be visualized and imaged using a microscope.

  • For quantitative analysis, the Oil Red O stain is eluted from the cells using isopropanol, and the absorbance of the eluate is measured at a specific wavelength (e.g., 490-520 nm) using a spectrophotometer. The absorbance is directly proportional to the amount of lipid accumulated in the cells.

Glucose Uptake Assay in Adipocytes

1. Adipocyte Culture and Treatment:

  • Differentiated adipocytes (e.g., 3T3-L1) are serum-starved for a few hours before the assay.

  • The cells are then treated with the BCFA isomer of interest or a control vehicle for a specified duration.

  • Insulin is added to a subset of wells to stimulate glucose uptake.

2. Glucose Uptake Measurement:

  • The glucose uptake is initiated by adding a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, to the cells.

  • After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by washing the cells with ice-cold PBS.

3. Quantification:

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The protein concentration of the cell lysate is determined to normalize the glucose uptake values.

  • The rate of glucose uptake is expressed as pmol of 2-deoxyglucose per mg of protein per minute.[12][13]

Conclusion

The biological activities of branched-chain fatty acids are isomer-specific, with iso- and anteiso- forms, as well as other structural variants, exhibiting distinct and sometimes opposing effects on inflammatory and metabolic pathways. This guide highlights the current understanding of these differences, providing a foundation for future research and the development of targeted therapeutic strategies. Further investigation into the precise molecular mechanisms and the in vivo relevance of these isomer-specific effects is warranted to fully unlock the potential of BCFAs in health and disease.

References

Cross-Validation of Analytical Methods for 2-Ethyl-3-methylpentanoic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Ethyl-3-methylpentanoic acid, a branched-chain carboxylic acid, is critical for pharmacokinetic studies, metabolism research, and quality control. This guide provides a comprehensive cross-validation comparison of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. Cross-validation, the process of comparing two distinct analytical methods, is essential for verifying the accuracy of a new method against an established one, ensuring consistency across different laboratories or instruments, and identifying potential matrix effects.[1] This document outlines the experimental protocols and presents a comparative analysis of quantitative performance data for the quantification of this compound, offering a framework for informed method selection.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS often involves a trade-off between sensitivity, selectivity, speed, and sample preparation complexity. The following table summarizes the key performance parameters for each method, based on typical results for similar organic acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
**Linearity (R²) **> 0.995> 0.998
Accuracy (% Recovery) 92-108%95-105%
Precision (%RSD) < 10%< 7%
Limit of Detection (LOD) 10-50 ng/mL1-10 ng/mL
Limit of Quantification (LOQ) 50-150 ng/mL5-30 ng/mL
Sample Preparation Derivatization required"Dilute-and-shoot" often possible
Analysis Time per Sample 15-25 minutes5-15 minutes
Matrix Effects Less proneMore prone to ion suppression/enhancement

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and LC-MS.

GC-MS Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Quantification Quantification Detection->Quantification

GC-MS Experimental Workflow

LC-MS Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc LC-MS Analysis cluster_data_lc Data Processing Sample_LC Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation Sample_LC->Protein_Precipitation Dilution Dilution Protein_Precipitation->Dilution LC_Injection LC Injection Dilution->LC_Injection Separation_LC Chromatographic Separation LC_Injection->Separation_LC Ionization_LC Electrospray Ionization (ESI) Separation_LC->Ionization_LC Detection_LC Mass Spectrometry Detection Ionization_LC->Detection_LC Quantification_LC Quantification Detection_LC->Quantification_LC

LC-MS Experimental Workflow

Detailed Experimental Protocols

Reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the quantification of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high separation efficiency and is a robust technique for the analysis of volatile and semi-volatile compounds.[2] For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.

1. Sample Preparation:

  • Extraction: To 100 µL of sample (e.g., plasma, urine), add an internal standard and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.[3]

  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester of the analyte.

2. GC-MS Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program: Start at a low initial temperature (e.g., 60-80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C, and hold for 2-5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS provides high sensitivity and selectivity, often with simpler sample preparation compared to GC-MS.[5] It is particularly well-suited for the analysis of polar and non-volatile compounds in complex biological matrices.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of sample, add 300-400 µL of a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) containing an internal standard.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Dilution: Transfer the supernatant to a clean tube and dilute with an aqueous solution (e.g., water with 0.1% formic acid) before injection.[5]

2. LC-MS Conditions:

  • Instrument: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).[5] The gradient will typically start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the target analyte and internal standard to ensure high selectivity and sensitivity.[5]

Cross-Validation Process

A critical step in ensuring data integrity across different analytical techniques is the cross-validation process.[5] This involves analyzing a set of quality control (QC) samples and incurred samples using both the GC-MS and LC-MS methods. The results are then statistically compared to assess the agreement between the two methods.

Cross-Validation Process cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison cluster_outcome Outcome GCMS GC-MS Method Statistical_Analysis Statistical Analysis (e.g., Bland-Altman plot, t-test) GCMS->Statistical_Analysis LCMS LC-MS Method LCMS->Statistical_Analysis QC_Samples Quality Control (QC) Samples QC_Samples->GCMS QC_Samples->LCMS Incurred_Samples Incurred Samples Incurred_Samples->GCMS Incurred_Samples->LCMS Method_Concordance Method Concordance Statistical_Analysis->Method_Concordance

Cross-Validation Logical Flow

References

Unraveling the Bioactivity of C8 Carboxylic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of C8 carboxylic acid isomers reveals significant variations in their biological effects, ranging from antimicrobial to anticonvulsant properties. This guide provides a comparative analysis of these isomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The arrangement of atoms within a molecule, or its isomeric form, can profoundly influence its biological activity. In the case of C8 carboxylic acids, subtle changes in the carbon skeleton—from a straight chain to various branched structures—lead to distinct interactions with biological systems. This guide delves into the structure-activity relationships (SAR) of prominent C8 carboxylic acid isomers, with a focus on their antimicrobial and anticonvulsant effects.

Comparative Analysis of Biological Activities

While n-octanoic acid (caprylic acid) is the most studied C8 isomer, branched-chain isomers also exhibit noteworthy biological activities. The following sections and tables summarize the comparative efficacy of these isomers in different therapeutic areas.

Antimicrobial Activity

Medium-chain fatty acids (MCFAs), including C8 isomers, are recognized for their antimicrobial properties.[1][2][3] Their primary mechanism of action involves the disruption of the cell membranes of bacteria, viruses, and fungi.[3][4] The lipophilic nature of the hydrocarbon chain allows it to intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death.[4]

IsomerTarget Organism(s)Activity Metric (e.g., MIC)Key FindingsReference(s)
n-Octanoic Acid Staphylococcus aureus, Escherichia coli, Candida albicansMIC: Varies by speciesBroad-spectrum activity; disrupts cell membrane and metabolism. Effective against biofilms.[3][5]
n-Octanoic Acid Oral microorganisms (S. gordonii, S. sanguinis)Effective killingGenerally effective against several oral streptococcal species.[2]
Branched-Chain Isomers GeneralNot specifiedThe specific antimicrobial activities of various branched C8 isomers are less documented in readily available literature compared to n-octanoic acid.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of C8 carboxylic acid isomers is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A typical broth microdilution method is as follows:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.

  • Serial Dilutions: The C8 carboxylic acid isomer is serially diluted in the growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the isomer that shows no visible turbidity.

Anticonvulsant Activity

Recent studies have highlighted the potential of MCFAs, particularly C8 and C10 acids, as anticonvulsant agents. This has garnered interest for their potential application in managing epilepsy, especially in the context of ketogenic diets.[6]

Isomer/CompoundSeizure ModelDosageEfficacyReference(s)
n-Octanoic Acid (C8) Pentylenetetrazol (PTZ)-induced seizures in mice30 mg/kgEffective against myoclonic and clonic seizures.[6]
Decanoic Acid (C10) Pentylenetetrazol (PTZ)-induced seizures in mice30 mg/kgNo significant effect at this dose in the same tests.[6]
1-Adamantane Carboxylic Acid Pentylenetetrazol (PTZ)-induced seizures in miceED₅₀: 256.3 mg/kgDemonstrates anticonvulsant activity, partly mediated through benzodiazepine (B76468)/GABAₐ receptors.[7]

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This widely used animal model is employed to screen for potential anticonvulsant drugs.

  • Animal Preparation: Mice are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: The test compound (e.g., a C8 carboxylic acid isomer) is administered to the mice, typically via intraperitoneal injection.

  • Induction of Seizures: After a predetermined time, a convulsive dose of pentylenetetrazol (PTZ) is injected.

  • Observation: The animals are observed for the onset and severity of seizures (e.g., myoclonic jerks, clonic convulsions, tonic extension).

  • Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures are recorded and compared between the treated and control groups.

Signaling Pathways and Mechanisms of Action

The biological effects of C8 carboxylic acid isomers are underpinned by their interaction with various cellular pathways.

Metabolic Signaling

Medium-chain fatty acids are readily metabolized in the liver via β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies.[8][9][10] This metabolic pathway is particularly relevant to their role in ketogenic diets and potential neuroprotective effects.

MCFA Medium-Chain Fatty Acids (e.g., C8 Isomers) Liver Liver MCFA->Liver BetaOxidation β-Oxidation Liver->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA Citric Acid Cycle AcetylCoA->TCA KetoneBodies Ketone Bodies AcetylCoA->KetoneBodies Energy Energy (ATP) TCA->Energy

Caption: Metabolic fate of medium-chain fatty acids in the liver.

Neuronal Signaling in Anticonvulsant Activity

The anticonvulsant effects of certain C8 isomers may be mediated through the modulation of neurotransmitter systems. For example, 1-adamantane carboxylic acid has been shown to interact with the benzodiazepine binding site on GABAₐ receptors, enhancing inhibitory neurotransmission.[7]

Isomer Anticonvulsant C8 Isomer (e.g., 1-Adamantane Carboxylic Acid) BZD Benzodiazepine Site Isomer->BZD GABAaR GABAₐ Receptor Chloride Cl⁻ Influx GABAaR->Chloride BZD->GABAaR Positive Allosteric Modulation GABA GABA GABA->GABAaR Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Proposed mechanism of anticonvulsant action via GABAₐ receptor modulation.

Experimental Workflow for SAR Studies

The investigation of structure-activity relationships for C8 carboxylic acid isomers typically follows a systematic workflow.

IsomerSynthesis Isomer Synthesis & Purification InVitro In Vitro Assays (e.g., MIC, Receptor Binding) IsomerSynthesis->InVitro InVivo In Vivo Models (e.g., Seizure Models) InVitro->InVivo DataAnalysis Data Analysis & SAR Determination InVivo->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: General workflow for structure-activity relationship (SAR) studies.

Conclusion

The structure-activity relationship of C8 carboxylic acid isomers is a critical area of study with implications for the development of new therapeutic agents. While n-octanoic acid has been the primary focus of research, emerging evidence on branched-chain isomers suggests a rich landscape for further investigation. A deeper understanding of how subtle structural modifications influence biological activity will be instrumental in designing novel compounds with enhanced efficacy and specificity for a range of applications, from antimicrobial treatments to neurological disorders. Future research should aim to systematically evaluate a broader range of C8 isomers to fully elucidate their therapeutic potential.

References

Validation of Acyl-Branched Carboxylic Acids as Biomarkers for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2-ethylhydracrylic acid (2-EHA) as a biomarker for inborn errors of isoleucine metabolism against established markers.

Initial searches for validation studies of 2-Ethyl-3-methylpentanoic acid as a specific biomarker for metabolic disorders did not yield dedicated research. However, a structurally related compound, 2-ethylhydracrylic acid (2-EHA), has been identified as a significant biomarker for certain inborn errors of metabolism, particularly defects in isoleucine catabolism.[1] This guide, therefore, provides a comprehensive comparison of 2-EHA with other relevant biomarkers for related metabolic disorders, supported by experimental data and detailed protocols.

Overview of 2-Ethylhydracrylic Acid (2-EHA) as a Biomarker

2-Ethylhydracrylic acid (2-EHA), also known as 2-ethyl-3-hydroxypropionic acid, is an organic acid that is typically present at low levels in urine.[1] Elevated urinary concentrations of 2-EHA are indicative of impaired L(+)-isoleucine metabolism.[1] Specifically, a blockage in the canonical (S)-pathway of isoleucine degradation leads to the utilization of an alternative (R)-pathway, which results in the production of 2-EHA.[1] Consequently, urinary 2-EHA serves as a valuable biomarker for identifying defects in the isoleucine metabolic pathway.[1]

Metabolic Pathway of Isoleucine Catabolism and 2-EHA Formation

Isoleucine_Metabolism cluster_S_Pathway (S)-Pathway (Normal) cluster_R_Pathway (R)-Pathway (Alternative) Isoleucine L(+)-Isoleucine Keto_acid (S)-2-Keto-3-methylvalerate Isoleucine->Keto_acid Transamination Alloisoleucine L(+)-Alloisoleucine Isoleucine->Alloisoleucine Racemization (in pathway defects) Propionyl_CoA Propionyl-CoA Keto_acid->Propionyl_CoA BCKDH complex Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle R_Keto_acid (R)-2-Methylbutyryl-CoA Alloisoleucine->R_Keto_acid Valine_enzymes Valine Metabolic Enzymes R_Keto_acid->Valine_enzymes EHA 2-Ethylhydracrylic Acid (2-EHA) Valine_enzymes->EHA

Caption: Metabolic fate of L(+)-isoleucine in normal and pathological states.

Comparison with Alternative Biomarkers

The clinical utility of a biomarker is determined by its sensitivity, specificity, and the robustness of its analytical validation. The following table compares 2-EHA with other established biomarkers for related metabolic disorders, such as those affecting branched-chain amino acid (BCAA) metabolism and fatty acid oxidation.

BiomarkerAssociated Disorder(s)Biological MatrixTypical Analytical MethodAdvantagesLimitations
2-Ethylhydracrylic Acid (2-EHA) Isoleucine metabolism defects (e.g., T2 thiolase deficiency), Barth syndrome, Dilated cardiomyopathy with ataxia.[1]UrineGC-MSSpecific for isoleucine pathway defects.[1]May be elevated in other mitochondrial disorders.[1]
Branched-Chain Amino Acids (BCAAs) and their Ketoacids Maple Syrup Urine Disease (MSUD), Type 2 Diabetes.[2][3][4]Plasma, UrineLC-MS/MS, GC-MSWell-established markers for MSUD.[3] Elevated levels are also associated with insulin (B600854) resistance.[4]Can be influenced by dietary protein intake.
Acylcarnitines Fatty Acid Oxidation Disorders (e.g., MCAD, LCHAD), Organic Acidemias.[5]Plasma (dried blood spot), UrineTandem Mass Spectrometry (MS/MS)Broad panel allows for screening of multiple disorders simultaneously.Profile can be complex to interpret; secondary changes can occur.
Organic Acids (general profile) Organic Acidemias (e.g., Propionic acidemia, Methylmalonic acidemia)UrineGC-MSComprehensive screen for a wide range of inborn errors of metabolism.Requires derivatization; interpretation can be complex.[6]
3-Methylglutaconic Acid 3-Methylglutaconic Aciduria, Barth Syndrome, various mitochondrial disorders.[7]UrineGC-MSKey marker for a specific group of mitochondrial disorders.Not specific to a single disorder; can be a secondary finding.

Experimental Protocols

Accurate and reproducible quantification of biomarkers is crucial for their clinical application. Below are detailed methodologies for the analysis of 2-EHA and a general workflow for biomarker validation.

Protocol 1: Quantification of 2-EHA in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for organic acid analysis in urine.[1][6]

  • Sample Preparation:

    • Collect a mid-stream urine sample in a sterile container.

    • To an aliquot of urine (typically 1-2 mL), add an internal standard (e.g., a stable isotope-labeled version of a related organic acid).

    • Perform a liquid-liquid or solid-phase extraction to isolate the organic acids. For solid-phase extraction, an anion exchange cartridge can be used.[6]

  • Derivatization:

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract to create volatile derivatives of the organic acids.[6]

    • Incubate the sample at an elevated temperature (e.g., 70°C) to ensure complete derivatization.[6]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

    • The gas chromatograph separates the different organic acid derivatives based on their volatility and interaction with the column's stationary phase.

    • The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized 2-EHA based on its retention time and mass spectrum.

    • Quantify the concentration of 2-EHA by comparing its peak area to that of the internal standard and a calibration curve generated from standards of known concentrations.

General Workflow for Biomarker Validation

Biomarker_Validation cluster_Analytical Analytical Validation cluster_Clinical Clinical Validation Discovery Biomarker Discovery (e.g., Metabolomics) Analytical Analytical Method Development & Validation Discovery->Analytical Clinical Clinical Validation Analytical->Clinical Accuracy Accuracy Precision Precision Sensitivity Sensitivity Specificity Specificity Robustness Robustness Implementation Clinical Implementation Clinical->Implementation Case_Control Case-Control Studies Longitudinal Longitudinal Cohort Studies ROC ROC Curve Analysis

Caption: A generalized workflow for the validation of a novel biomarker.

Conclusion

While this compound itself is not an established biomarker, the related compound 2-ethylhydracrylic acid (2-EHA) serves as a specific and useful biomarker for inborn errors of isoleucine metabolism.[1] Its validation and clinical utility are comparable to other well-known biomarkers for metabolic disorders. The analytical methods for its detection are robust and well-established within the field of clinical chemistry. Further research into the broader family of acyl-branched carboxylic acids may reveal additional biomarkers for a range of metabolic disorders.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of various fatty acid isomers. It delves into the mechanistic differences between major classes of fatty acids, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways to facilitate further research and drug development.

Introduction: The Dichotomy of Fatty Acids in Inflammation

Fatty acids, fundamental components of lipids, are not merely sources of energy but also potent signaling molecules that play a crucial role in regulating inflammation. The isomeric form of a fatty acid—determined by the number, position, and configuration of double bonds in its hydrocarbon chain—critically dictates its biological function. This guide focuses on the comparative anti-inflammatory effects of several key classes of fatty acid isomers: omega-3 and omega-6 polyunsaturated fatty acids (PUFAs), conjugated linoleic acids (CLAs), and trans fatty acids.

Generally, omega-3 PUFAs are recognized for their anti-inflammatory properties, while an excess of omega-6 PUFAs can promote inflammation.[[“]][[“]][3][[“]] Trans fatty acids are largely considered pro-inflammatory.[5][6][7] The effects of CLA isomers are more complex, with studies suggesting both pro- and anti-inflammatory roles depending on the specific isomer and context.[8][9]

Comparative Efficacy: A Quantitative Overview

The anti-inflammatory effects of fatty acid isomers are often quantified by measuring their impact on the production of inflammatory markers such as cytokines and eicosanoids. The following tables summarize the typical effects of different fatty acid classes on key inflammatory mediators as reported in various studies.

Table 1: Comparative Effects of Fatty Acid Isomers on Pro-Inflammatory Cytokines

Fatty Acid Isomer ClassTNF-αIL-6IL-1β
Omega-3 PUFAs (EPA, DHA) ↓[[“]][[“]][[“]][[“]]↓[[“]][[“]][[“]][[“]]↓[[“]][[“]]
Omega-6 PUFAs (Arachidonic Acid) ↑[[“]][[“]]↑[[“]][[“]]↑[[“]]
Conjugated Linoleic Acid (CLA) ↓[8][9]↓[8][9][11]↓[8]
Industrial Trans Fatty Acids ↑[6]↑[5][12]No consistent data

Arrow direction indicates an increase (↑) or decrease (↓) in cytokine production.

Table 2: Comparative Effects of Fatty Acid Isomers on Other Inflammatory Markers

Fatty Acid Isomer ClassC-Reactive Protein (CRP)Monocyte Chemoattractant Protein-1 (MCP-1)Pro-inflammatory Eicosanoids (e.g., Prostaglandins (B1171923), Leukotrienes)Anti-inflammatory Mediators (e.g., Resolvins, Protectins)
Omega-3 PUFAs (EPA, DHA) ↓[[“]][[“]]↓[[“]]↓[13]↑[[“]][[“]]
Omega-6 PUFAs (Arachidonic Acid) ↑[[“]][13][14]
Conjugated Linoleic Acid (CLA) ↑ (in some studies)[8][9]↓[11][15]No consistent dataNo consistent data
Industrial Trans Fatty Acids ↑[6]↑ (in some studies)No consistent dataNo consistent data

Arrow direction indicates an increase (↑) or decrease (↓) in marker levels.

Mechanistic Insights: Signaling Pathways and Molecular Interactions

The divergent effects of fatty acid isomers on inflammation are rooted in their distinct interactions with key signaling pathways. The balance between the metabolic products of omega-3 and omega-6 PUFAs is a central determinant of the inflammatory state.

The Eicosanoid Cascade: A Tale of Two Pathways

Omega-3 and omega-6 PUFAs are precursors to signaling molecules called eicosanoids. However, the eicosanoids derived from each have opposing effects.[13][14]

  • Omega-6 PUFAs , particularly arachidonic acid (AA), are metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[[“]][16]

  • Omega-3 PUFAs , such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), compete with AA for the same enzymes, leading to the production of less inflammatory eicosanoids.[13][17] Furthermore, EPA and DHA are converted into specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which actively resolve inflammation.[[“]][16]

cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway Omega6 Omega-6 PUFAs (e.g., Arachidonic Acid) ProInflammatory Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) Omega6->ProInflammatory COX, LOX enzymes Inflammation Inflammation ProInflammatory->Inflammation Omega3 Omega-3 PUFAs (e.g., EPA, DHA) AntiInflammatory Anti-inflammatory Eicosanoids & SPMs (Resolvins, Protectins) Omega3->AntiInflammatory COX, LOX enzymes Resolution Resolution of Inflammation AntiInflammatory->Resolution

Fig. 1: Competing pathways of omega-3 and omega-6 fatty acid metabolism in inflammation.
Modulation of Transcription Factors: NF-κB and PPARs

Fatty acid isomers can also modulate inflammation by influencing the activity of key transcription factors that control the expression of inflammatory genes.

  • Nuclear Factor-kappa B (NF-κB): This is a master regulator of pro-inflammatory gene expression. Some saturated fatty acids and trans fatty acids can activate the NF-κB pathway, leading to increased production of inflammatory cytokines.[18][19] In contrast, omega-3 PUFAs can inhibit NF-κB activation.[[“]]

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that play a role in both lipid metabolism and inflammation.[20] Certain fatty acids and their derivatives can act as ligands for PPARs. Activation of PPARs, particularly PPAR-γ, generally leads to anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors like NF-κB.[20][21] Both omega-3 PUFAs and some CLA isomers have been shown to activate PPARs.[22]

cluster_pro_inflammatory Pro-inflammatory Signaling cluster_anti_inflammatory Anti-inflammatory Signaling Trans_Saturated_FA Trans & Saturated Fatty Acids TLR4 TLR4 Activation Trans_Saturated_FA->TLR4 NFkB NF-κB Activation TLR4->NFkB ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->ProInflammatory_Genes Omega3_CLA Omega-3 PUFAs & some CLA isomers PPAR PPAR Activation Omega3_CLA->PPAR NFkB_Inhibition NF-κB Inhibition Omega3_CLA->NFkB_Inhibition PPAR->NFkB_Inhibition AntiInflammatory_Response Anti-inflammatory Response NFkB_Inhibition->AntiInflammatory_Response

Fig. 2: Modulation of NF-κB and PPAR signaling pathways by fatty acid isomers.

Experimental Protocols

The following are outlines of common experimental methodologies used to assess the anti-inflammatory effects of fatty acid isomers.

In Vitro Assay: Cytokine Measurement in Macrophages

This protocol describes a typical in vitro experiment to measure the effect of fatty acids on cytokine production in cultured macrophages.

cluster_workflow In Vitro Cytokine Measurement Workflow start 1. Culture Macrophages (e.g., RAW 264.7) step2 2. Treat with Fatty Acid Isomers start->step2 step3 3. Induce Inflammation (e.g., with LPS) step2->step3 step4 4. Collect Supernatant step3->step4 step5 5. Measure Cytokines (ELISA or CBA) step4->step5 end 6. Analyze Data step5->end

Fig. 3: Workflow for in vitro assessment of anti-inflammatory effects of fatty acids.

Methodology:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media until they reach a suitable confluency.

  • Fatty Acid Treatment: Cells are pre-incubated with different fatty acid isomers (e.g., EPA, DHA, arachidonic acid, specific CLA isomers) at various concentrations for a defined period (e.g., 24 hours). A vehicle control (e.g., ethanol (B145695) or DMSO) is also included.

  • Inflammatory Challenge: Inflammation is induced by adding a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), to the cell culture media and incubating for a specific duration (e.g., 4-24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant are measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or Cytometric Bead Array (CBA).

  • Data Analysis: Cytokine levels in the fatty acid-treated groups are compared to the LPS-only control group to determine the anti-inflammatory or pro-inflammatory effect of each isomer.

In Vivo Model: Murine Model of Acute Inflammation

Animal models are crucial for understanding the systemic effects of fatty acid isomers on inflammation.

Methodology:

  • Animal Acclimatization and Diet: Mice or rats are acclimatized to the laboratory conditions and fed a diet supplemented with a specific fatty acid isomer or a control diet for a period of several weeks.

  • Induction of Inflammation: Acute inflammation is induced using a localized inflammatory agent. Common models include:

    • Carrageenan-induced paw edema: Carrageenan is injected into the paw, and the resulting swelling is measured over time.[23]

    • LPS-induced systemic inflammation: LPS is administered via intraperitoneal injection to induce a systemic inflammatory response.

  • Sample Collection: At a designated time point after the inflammatory challenge, blood and tissue samples (e.g., paw tissue, liver, spleen) are collected.

  • Analysis of Inflammatory Markers:

    • Serum Cytokines: Blood is processed to obtain serum, and cytokine levels are measured by ELISA or multiplex assays.

    • Tissue Analysis: Tissues can be analyzed for inflammatory gene expression (e.g., via RT-qPCR) or protein levels (e.g., via Western blotting or immunohistochemistry).

  • Data Analysis: The inflammatory response in the fatty acid-supplemented groups is compared to the control group to assess the in vivo anti-inflammatory efficacy.

Conclusion and Future Directions

The isomeric form of fatty acids is a critical determinant of their impact on inflammatory pathways. Omega-3 PUFAs, particularly EPA and DHA, consistently demonstrate anti-inflammatory effects by producing pro-resolving mediators and inhibiting pro-inflammatory signaling.[[“]][[“]][3][[“]] In contrast, an excess of omega-6 PUFAs and the consumption of industrial trans fatty acids are associated with heightened inflammation.[[“]][5][6][14] The role of CLA isomers is more nuanced and appears to be isomer- and context-dependent.[8][9]

For researchers and drug development professionals, understanding these differences is paramount. Future research should focus on:

  • Isomer-Specific Effects: Elucidating the precise mechanisms of action of individual fatty acid isomers.

  • Synergistic and Antagonistic Interactions: Investigating how combinations of different fatty acid isomers influence the overall inflammatory response.

  • Personalized Nutrition and Therapeutics: Exploring how genetic variations in fatty acid metabolism may influence an individual's response to dietary or supplemental fatty acids.

By continuing to unravel the complex interplay between fatty acid isomers and inflammation, we can develop more effective nutritional strategies and novel therapeutic interventions for a wide range of inflammatory diseases.

References

Evaluating the Therapeutic Potential of 2-Ethyl-3-methylpentanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 2-Ethyl-3-methylpentanoic acid and its analogs as anticonvulsant agents. The information is intended to aid researchers and professionals in the field of drug development in understanding the structure-activity relationships, mechanisms of action, and potential of these compounds as alternatives to the widely used antiepileptic drug, valproic acid (VPA). While specific quantitative data for this compound is limited in publicly available literature, this guide compiles data for a range of structurally related VPA analogs to provide a basis for comparison and to highlight key structural features that influence anticonvulsant activity and neurotoxicity.

Introduction to Valproic Acid Analogs

Valproic acid (VPA) is a broad-spectrum antiepileptic drug effective against various seizure types. However, its use is associated with significant side effects, including teratogenicity and hepatotoxicity. This has driven the development of VPA analogs with the aim of improving the therapeutic index by increasing potency and reducing adverse effects. This compound is one such analog, characterized by its branched-chain carboxylic acid structure, a key feature for anticonvulsant activity.

The therapeutic potential of VPA analogs is primarily evaluated based on their ability to protect against chemically or electrically induced seizures in animal models and their concurrent neurotoxicity. A higher protective index (PI), the ratio of the neurotoxic dose (TD50) to the effective anticonvulsant dose (ED50), is a key indicator of a favorable safety profile.

Comparative Analysis of Anticonvulsant Activity and Neurotoxicity

Table 1: Anticonvulsant Activity of Valproic Acid Analogs in the scPTZ Test (Mice)

CompoundStructureED50 (mmol/kg)Potency Relative to VPAReference
Valproic Acid (VPA)CH3(CH2)2CH(COOH)(CH2)2CH31.461.0[1]
2-Ethylhexanoic acidCH3(CH2)3CH(C2H5)COOH> 2.0< 0.73[1]
2-Propylhexanoic acidCH3(CH2)3CH(C3H7)COOH1.251.17[1]
2-Butylhexanoic acidCH3(CH2)3CH(C4H9)COOH1.051.39[1]
(±)-2-n-Propyl-4-pentenoic acidCH2=CHCH2CH(C3H7)COOH1.01.46[1]
(±)-4-Methyl-2-n-propyl-4-pentenoic acidCH2=C(CH3)CH2CH(C3H7)COOH1.01.46[1]
(±)-2-n-Propyl-4-hexynoic acidHC≡CCH2CH(C3H7)COOH1.01.46[1]

Table 2: Neurotoxicity of Valproic Acid Analogs in the Rotorod Test (Mice)

CompoundTD50 (mmol/kg)Protective Index (TD50/ED50)Reference
Valproic Acid (VPA)2.91.99[1]
2-Ethylhexanoic acid> 4.0-[1]
2-Propylhexanoic acid3.52.8[1]
2-Butylhexanoic acid2.82.67[1]
(±)-2-n-Propyl-4-pentenoic acid3.03.0[1]
(±)-4-Methyl-2-n-propyl-4-pentenoic acid> 4.0> 4.0[1]
(±)-2-n-Propyl-4-hexynoic acid2.52.5[1]

Structure-Activity Relationship

The anticonvulsant activity of VPA analogs is influenced by several structural features:

  • Chain Length and Branching: The presence of branching at the α-carbon is crucial for activity. Increasing the length of the alkyl chains can modulate potency.

  • Unsaturation: The introduction of double or triple bonds in the side chains can enhance anticonvulsant activity. For instance, (±)-2-n-Propyl-4-pentenoic acid and (±)-2-n-propyl-4-hexynoic acid show greater potency than VPA.[1]

  • Lipophilicity: A positive correlation between lipophilicity and anticonvulsant activity has been observed, suggesting that the ability of the compounds to cross the blood-brain barrier is a key determinant of their efficacy.

Mechanism of Action: Signaling Pathways

The primary mechanism of action of valproic acid and its analogs involves the enhancement of GABAergic neurotransmission and the modulation of voltage-gated ion channels.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA GAT1 GAT1 GABA->GAT1 GABA Transporter 1 (Reuptake) GABA_vesicle GABA Vesicle GABA->GABA_vesicle GABA_T GABA Transaminase GABA->GABA_T Degradation Synaptic_Cleft Synaptic Cleft GABA GABA_vesicle->Synaptic_Cleft Release GABA_R GABA-A Receptor Synaptic_Cleft->GABA_R Hyperpolarization Neuronal Hyperpolarization GABA_R->Hyperpolarization Cl- influx Na_Channel Voltage-gated Na+ Channel Neuronal_Excitation Reduced Neuronal Excitability Na_Channel->Neuronal_Excitation Depolarization Ca_Channel T-type Ca2+ Channel Ca_Channel->Neuronal_Excitation VPA_analogs This compound & Analogs VPA_analogs->GAD Stimulates VPA_analogs->GAT1 Inhibits VPA_analogs->Na_Channel Blocks VPA_analogs->Ca_Channel Blocks VPA_analogs->GABA_T Inhibits G cluster_workflow Synthesis Workflow start 2-ethyl-3-methyl-pentanal step1 Disperse in Water start->step1 step2 React with O2 (Controlled T & P) step1->step2 step3 Extract with Aqueous Caustic step2->step3 step4 Acidify to Precipitate step3->step4 end This compound step4->end G cluster_sar Structure-Activity Relationship Logic start Design & Synthesize Valproic Acid Analog activity_test Evaluate Anticonvulsant Activity (e.g., scPTZ test) start->activity_test toxicity_test Assess Neurotoxicity (e.g., Rotorod test) start->toxicity_test determine_ed50 Determine ED50 activity_test->determine_ed50 determine_td50 Determine TD50 toxicity_test->determine_td50 calculate_pi Calculate Protective Index (PI = TD50 / ED50) determine_ed50->calculate_pi determine_td50->calculate_pi compare Compare with Valproic Acid & Other Analogs calculate_pi->compare decision Lead Compound? compare->decision optimize Optimize Structure decision->optimize Low PI or Undesirable Properties end Candidate for Further Development decision->end High PI & Improved Profile optimize->start

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Ethyl-3-methylpentanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Ethyl-3-methylpentanoic acid, ensuring compliance with safety protocols and minimizing environmental impact.

Chemical Profile and Hazards

PropertyDataSource
Chemical Formula C8H16O2[1][2]
Molecular Weight 144.21 g/mol [1]
GHS Hazard Classifications (for a similar compound) Acute toxicity, oral (Harmful if swallowed)[3]
Skin corrosion/irritation (Causes skin irritation)[3]
Serious eye damage/eye irritation (Causes serious eye damage)[3]
Specific target organ toxicity, single exposure; Respiratory tract irritation (May cause respiratory irritation)[3]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing chemical exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of vapors.

Disposal Protocol

The disposal of this compound must be handled as regulated hazardous waste. Do not discharge it into drains or the environment.

Step 1: Waste Segregation and Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[4]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and bases.[4]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.[4]

  • Follow all institutional and local regulations for hazardous waste disposal.[5][6]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Seek Medical Attention: If there is any personal contact with the chemical, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Collect Waste in a Designated, Sealed Container A->B Handle with Care C Label Container Clearly: 'Hazardous Waste' & Chemical Name B->C Proper Identification D Store in a Cool, Well-Ventilated Hazardous Waste Area C->D Safe Accumulation E Contact EHS or Licensed Waste Disposal Contractor D->E Initiate Disposal Process F Arrange for Professional Disposal E->F Final Step

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Ethyl-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Ethyl-3-methylpentanoic acid (CAS No. 22414-77-3) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related carboxylic acids, including 2-methylpentanoic acid, 2-ethylhexanoic acid, and 2-ethyl-4-methylpentanoic acid. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Direct contact with acids can lead to chemical burns and tissue damage, while inhalation of vapors may cause respiratory irritation.[1] Structurally similar compounds are known to cause skin irritation, serious eye damage, and respiratory irritation. Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to ensure appropriate PPE is selected. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards.Protects against splashes and vapors that can cause serious eye damage.[2][3] Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). A chemical-resistant lab coat must be worn and fully buttoned.[1][2] Fully enclosed shoes are mandatory.[2]Prevents skin contact which can cause irritation and burns.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[2]
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/acid gases is required.[4]Minimizes inhalation of vapors which can cause respiratory tract irritation.[2][4] Respirator use must comply with OSHA regulations found in 29 CFR 1910.134 or European Standard EN 149.[4][5]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Procedures:

  • Preparation:

    • Designate a specific work area for handling this compound, preferably within a chemical fume hood.[2]

    • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5]

    • Assemble all necessary equipment and materials before beginning work to minimize movement and potential for spills.[2]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before handling the chemical.[2]

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not breathe vapors or mists.[5]

    • Use only non-sparking tools and explosion-proof equipment if the compound is flammable.[6]

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[4]

  • Post-Handling:

    • Decontaminate the work area thoroughly after use.

    • Remove PPE in the correct order to avoid cross-contamination, removing gloves first.[2]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, paper towels, pipette tips) must be collected in a dedicated and clearly labeled hazardous waste container.[2]

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not empty into drains.[7]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials 1. check_safety Check Safety Equipment (Eyewash, Shower) gather_materials->check_safety 2. don_ppe Don PPE check_safety->don_ppe 3. handle_chem Handle Chemical don_ppe->handle_chem 4. doff_ppe Doff PPE handle_chem->doff_ppe 5. decontaminate Decontaminate Work Area doff_ppe->decontaminate 6. segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste 7. dispose Dispose of Waste segregate_waste->dispose 8.

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-3-methylpentanoic acid
Reactant of Route 2
Reactant of Route 2
2-Ethyl-3-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.